Product packaging for Dimethyl terephthalate(Cat. No.:CAS No. 120-61-6)

Dimethyl terephthalate

Numéro de catalogue: B492978
Numéro CAS: 120-61-6
Poids moléculaire: 194.18 g/mol
Clé InChI: WOZVHXUHUFLZGK-UHFFFAOYSA-N
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Description

Dimethyl terephthalate appears as white solid or heated colorless liquid. Has no odor. Liquid solidifies in cool water. Solid and liquid sink in water. (USCG, 1999)
This compound is a diester resulting from the formal condensation of the carboxy groups of terephthalic acid with methanol. It is a primary ingredient widely used in the manufacture of polyesters and industrial plastics. It is a methyl ester, a diester and a phthalate ester. It is functionally related to a terephthalic acid.
This compound has been reported in Abies pindrow, Uncaria elliptica, and other organisms with data available.
solvent;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4<br>C6H4(COOCH3)2<br>C10H10O4 B492978 Dimethyl terephthalate CAS No. 120-61-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

dimethyl benzene-1,4-dicarboxylate
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InChI

InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3
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InChI Key

WOZVHXUHUFLZGK-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC
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Molecular Formula

C10H10O4, Array
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DSSTOX Substance ID

DTXSID0020498
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Molecular Weight

194.18 g/mol
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Physical Description

Dimethyl terephthalate appears as white solid or heated colorless liquid. Has no odor. Liquid solidifies in cool water. Solid and liquid sink in water. (USCG, 1999), Dry Powder; Pellets or Large Crystals, Colorless solid; [Hawley] White solidified mass; [MSDSonline], WHITE FLAKES.
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Boiling Point

572 °F at 760 mmHg (sublimes) (NTP, 1992), 288 °C
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Flash Point

308 °F (NTP, 1992), 141 °C, 146 °C OC, 308 °F (153 °C) (Open cup), 141 °C c.c.
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Solubility

less than 1 mg/mL at 55 °F (NTP, 1992), Soluble in ether and hot alcohol, Soluble in chloroform; slightly soluble in ethanol. methanol, 0.3 G/ML IN HOT WATER, In water, 19 mg/L at 25 °C, Solubility in water at 13 °C: very poor
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Density

1.2 at 68 °F 1.08 at 145 °C (liquid) (USCG, 1999) - Denser than water; will sink, 1.075 g/cu cm at 141 °C, 1.2 g/cm³
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Vapor Density

6.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.5
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Vapor Pressure

16 mmHg at 212 °F ; 140 mmHg at 302 °F (NTP, 1992), 0.01 [mmHg], 1.06X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 2.5 °C: 1.4
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Color/Form

Colorlesss crystals, NEEDLES FROM ETHER

CAS No.

120-61-6
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Melting Point

284 to 288 °F (NTP, 1992), 141 °C, Heat of fusion at melting point = 3.1630X10+7 J/kmol, 140 °C
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Foundational & Exploratory

An In-depth Technical Guide to Dimethyl Terephthalate: Chemical Formula, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyl terephthalate (B1205515) (DMT), a pivotal organic compound in the synthesis of polyesters and other valuable materials. This document details its chemical formula, structure, physicochemical properties, and established synthesis protocols, alongside analytical characterization methods.

Chemical Formula and Structure

Dimethyl terephthalate is an organic compound with the chemical formula C₁₀H₁₀O₄ .[1] It is the diester of terephthalic acid and methanol (B129727).[2][3][4] The structure of DMT features a benzene (B151609) ring where two methyl carboxylate groups (–COOCH₃) are substituted at the para (1 and 4) positions.[2][5] This symmetrical arrangement is crucial to its role as a monomer in polymerization reactions.

Molecular Structure:

The key structural features include the central aromatic ring and the two ester functional groups.

Physicochemical Properties

DMT is a white crystalline solid at room temperature with a slight aromatic odor.[5] It is a stable compound under normal conditions but is incompatible with strong acids, strong bases, and strong oxidizing agents.[3][6] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Weight 194.18 g/mol [7]
Melting Point 140-143 °C[5]
Boiling Point 288 °C[4][8]
Density 1.305 g/cm³ at 25 °C[5]
Solubility in Water Slightly soluble (<1 g/L at 13°C)[3][4]
Solubility in Organic Solvents Readily dissolves in ethanol, acetone, chloroform (B151607), ether, and hot alcohol.[3][5][8]
Vapor Pressure 1.15 mm Hg at 93 °C[4]
Flash Point 154 °C[4]
Autoignition Temperature 520 °C[4]

Synthesis of this compound

There are two primary industrial methods for the synthesis of this compound: the direct esterification of terephthalic acid and the Witten process, which starts from p-xylene (B151628).

This method involves the reaction of terephthalic acid (TPA) with methanol in the presence of a catalyst to produce DMT and water.[1][9][10] This route is advantageous as it can utilize lower purity terephthalic acid.[2][10]

Reaction: C₆H₄(COOH)₂ + 2 CH₃OH ⇌ C₆H₄(COOCH₃)₂ + 2 H₂O[10]

A logical workflow for this process is illustrated below.

G TPA Terephthalic Acid (TPA) Reactor Esterification Reactor TPA->Reactor Methanol Methanol Methanol->Reactor Catalyst Acid Catalyst (e.g., Zeolite) Catalyst->Reactor Separation Separation (Distillation/Crystallization) Reactor->Separation Crude DMT DMT Pure this compound (DMT) Separation->DMT Water Water (byproduct) Separation->Water Recycle Methanol Recovery & Recycle Separation->Recycle Recycle->Methanol

Caption: Workflow for DMT synthesis via direct esterification.

Experimental Protocol: Esterification over a Zeolite Catalyst

This protocol is based on the optimization of the esterification of purified terephthalic acid (PTA) with methanol using a β zeolite catalyst.[8][11]

  • Catalyst Preparation: Commercially available β zeolite is used as the catalyst.

  • Reaction Setup: A high-pressure reactor is charged with purified terephthalic acid (PTA), methanol, and the β zeolite catalyst.

  • Reaction Conditions:

    • PTA-to-catalyst mass ratio: 8:1[11]

    • PTA-to-methanol mass-to-volume ratio: 1:30 (g/mL)[11]

    • Temperature: 200 °C[8][11]

    • Pressure: 1 MPa of N₂[8][11]

    • Reaction Time: 8 hours[8][11]

  • Product Isolation and Purification:

    • After the reaction, the solid catalyst is separated from the liquid product mixture by centrifugation.

    • The liquid product is then subjected to distillation to remove excess methanol.

    • The crude DMT is purified by crystallization to yield the final product.

  • Catalyst Recycling: The recovered catalyst is washed with deionized water and dried in a vacuum oven at 70 °C for 12 hours before being reused.[8]

Under these optimized conditions, a complete conversion of PTA and a DMT selectivity of 94.11% can be achieved.[8][11]

The Witten process, also known as the Witten-Hercules process, is a multi-step method that begins with the oxidation of p-xylene.[10] This process was historically significant in the large-scale production of DMT.[10]

The signaling pathway for the Witten process is outlined below.

G cluster_oxidation Oxidation cluster_esterification1 First Esterification cluster_oxidation2 Second Oxidation cluster_esterification2 Second Esterification pXylene p-Xylene pToluicAcid p-Toluic Acid pXylene->pToluicAcid Air, Co/Mn Catalyst 140-180°C, 5-8 bar Methyl_pToluate Methyl p-Toluate (B1214165) pToluicAcid->Methyl_pToluate Methanol1 Methanol Methanol1->Methyl_pToluate MonomethylTerephthalate Monomethyl Terephthalate Methyl_pToluate->MonomethylTerephthalate Air, Co/Mn Catalyst DMT This compound MonomethylTerephthalate->DMT Methanol2 Methanol Methanol2->DMT

Caption: Signaling pathway of the Witten process for DMT synthesis.

Experimental Protocol: The Witten Process

The Witten process involves a series of oxidation and esterification steps.

  • First Oxidation: A mixture of p-xylene and recycled methyl p-toluate is oxidized with air in the liquid phase.

    • Catalyst: Cobalt and manganese salts[2][10]

    • Temperature: 140–180 °C[4]

    • Pressure: 5–8 bar[4]

    • This step primarily forms p-toluic acid and some monomethyl terephthalate.[3]

  • Esterification: The mixture of acids from the oxidation step is esterified with methanol.

    • Temperature: 220–280 °C[12]

    • Pressure: 20–25 bar[12]

    • This converts p-toluic acid to methyl p-toluate and monomethyl terephthalate to this compound.

  • Purification: The resulting crude ester mixture undergoes a series of distillations and crystallizations to separate the components.

    • Methyl p-toluate is recycled back to the oxidation stage.

    • The crude DMT is purified by recrystallization from methanol to obtain the final high-purity product.[2]

Analytical Characterization

The structure and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Observations and Interpretations
¹H NMR Two singlets are observed: one at approximately 8 ppm corresponding to the four magnetically equivalent aromatic protons, and another at around 4 ppm for the six equivalent methyl ester protons.[13]
¹³C NMR Characteristic peaks are observed at approximately 166.2 ppm (ester carbonyl carbon), 134.0 ppm (quaternary aromatic carbon), 129.6 ppm (protonated aromatic carbon), and 52.4 ppm (methyl ester carbon).[14]
Infrared (IR) Spectroscopy Strong C=O stretching vibration is observed around 1721 cm⁻¹. The C-O stretching of the ester group appears in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching is typically seen above 3000 cm⁻¹.
Mass Spectrometry (EI) The molecular ion peak (M⁺) is observed at m/z 194. The base peak is typically at m/z 163, corresponding to the loss of a methoxy (B1213986) group (•OCH₃).[15][16]

Experimental Protocol: Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of DMT in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[14]

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample as a KBr pellet or a nujol mull.

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Mass Spectrometry (MS):

    • Introduce a sample into a mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis.

    • Use electron impact (EI) ionization to generate fragments and obtain the mass spectrum.

This comprehensive guide provides the foundational knowledge for the synthesis and characterization of this compound, a critical building block in polymer chemistry and material science. The detailed protocols and data are intended to support researchers and professionals in their scientific endeavors.

References

Dimethyl Terephthalate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Dimethyl Terephthalate (B1205515) (CAS Number: 120-61-6) for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl terephthalate (DMT), a diester of terephthalic acid and methanol (B129727), is a pivotal chemical intermediate in the production of a wide array of polyesters, most notably polyethylene (B3416737) terephthalate (PET). Beyond its large-scale industrial applications, DMT and its metabolites are gaining attention in the biomedical field for their potential interactions with biological systems. This technical guide provides a thorough overview of this compound, including its chemical identifiers, synthesis, and analytical determination. A key focus is placed on its interaction with the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway, an area of significant interest in drug development for metabolic diseases. Detailed experimental protocols for its synthesis and analysis are provided to facilitate further research.

Chemical Identifiers and Properties

This compound is a white crystalline solid at room temperature.[1][2] It is the dimethyl ester of terephthalic acid and is structurally classified as a p-phthalate.[1][2]

Identifier TypeValue
CAS Number 120-61-6[1]
PubChem CID8441[1]
EC Number204-411-8[1]
UNIIIKZ2470UNV[1]
InChIInChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3[1]
InChIKeyWOZVHXUHUFLZGK-UHFFFAOYSA-N[1]
Canonical SMILESCOC(=O)C1=CC=C(C=C1)C(=O)OC[1]
Molecular FormulaC10H10O4[1]
Molecular Weight194.18 g/mol [1]

Synthesis of this compound

There are two primary industrial methods for the synthesis of this compound: the Witten-Hercules process, which starts from p-xylene (B151628), and the direct esterification of terephthalic acid.[3][4][5][6]

Witten-Hercules Process

The Witten-Hercules process is a multi-step procedure that involves the oxidation of p-xylene and subsequent esterification with methanol.[3][4][5] The process is characterized by the joint oxidation of p-xylene and methyl p-toluate (B1214165), followed by the esterification of the resulting carboxylic acids.[3]

Witten_Hercules_Process p_xylene p-Xylene oxidation1 Oxidation (Co/Mn catalysts, Air) p_xylene->oxidation1 p_toluic_acid p-Toluic Acid oxidation1->p_toluic_acid esterification1 Esterification (Methanol) p_toluic_acid->esterification1 methyl_p_toluate Methyl p-Toluate esterification1->methyl_p_toluate oxidation2 Oxidation (Co/Mn catalysts, Air) methyl_p_toluate->oxidation2 mmt Monomethyl Terephthalate oxidation2->mmt esterification2 Esterification (Methanol) mmt->esterification2 dmt This compound esterification2->dmt

Figure 1: Simplified workflow of the Witten-Hercules process for DMT synthesis.

Experimental Protocol: Laboratory Scale Synthesis via Witten-Hercules Process (Illustrative)

This protocol is an illustrative laboratory-scale adaptation of the Witten-Hercules process.

Materials:

  • p-Xylene

  • Methyl p-toluate

  • Cobalt (II) acetate (B1210297) tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Methanol

  • Pressurized reaction vessel (autoclave)

  • Distillation apparatus

Procedure:

  • Oxidation:

    • Charge the autoclave with a mixture of p-xylene and methyl p-toluate (e.g., 1:1 molar ratio).

    • Add catalytic amounts of cobalt (II) acetate and manganese (II) acetate.

    • Pressurize the vessel with compressed air to 4-8 bar.[6]

    • Heat the mixture to 140-170°C with vigorous stirring.[6]

    • Maintain these conditions for a set period (e.g., 2-4 hours) to facilitate the oxidation of p-xylene to p-toluic acid and methyl p-toluate to monomethyl terephthalate.

  • Esterification:

    • Cool the reaction mixture and vent the excess pressure.

    • Transfer the crude oxidation product to a suitable reaction flask.

    • Add an excess of methanol.

    • Heat the mixture to 250-280°C under pressure (up to 25 bar) to drive the esterification of the carboxylic acid groups to their corresponding methyl esters.[7]

    • The reaction is typically carried out for 1-2 hours.

  • Purification:

    • Cool the reaction mixture.

    • The crude ester mixture, containing DMT, unreacted methyl p-toluate, and byproducts, is then subjected to fractional distillation under vacuum to separate the components.[4]

    • The DMT fraction can be further purified by recrystallization from methanol.[6]

Direct Esterification of Terephthalic Acid

A more direct route to DMT involves the esterification of terephthalic acid with methanol, often catalyzed by a solid acid catalyst.[8]

Experimental Protocol: Direct Esterification of Terephthalic Acid

Materials:

  • Terephthalic acid (TPA)

  • Methanol

  • Solid acid catalyst (e.g., β-zeolite)[8]

  • High-pressure reactor

Procedure:

  • Reaction Setup:

    • In a high-pressure reactor, combine terephthalic acid, methanol (e.g., a TPA-to-methanol mass-to-volume ratio of 1:30 g/mL), and the β-zeolite catalyst (e.g., a TPA-to-catalyst mass ratio of 8:1).[8]

  • Reaction Conditions:

    • Seal the reactor and pressurize with an inert gas like nitrogen to 1 MPa.[8]

    • Heat the mixture to 200°C with constant stirring.[8]

    • Maintain these conditions for 8 hours.[8]

  • Work-up and Purification:

    • After cooling the reactor, the solid catalyst is removed by filtration or centrifugation.

    • The liquid product, primarily a solution of DMT in methanol, is concentrated by rotary evaporation.

    • The resulting crude DMT can be purified by recrystallization from methanol to yield white crystals.

Analytical Methodology: GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of this compound and other phthalates in various matrices.[9][10][11]

Experimental Protocol: Quantification of this compound in Cell Culture Media by GC-MS

This protocol provides a general framework for the analysis of DMT in a biological matrix.

Materials and Equipment:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • 5% phenyl methyl siloxane capillary column (e.g., HP-5MS)[10]

  • Dichloromethane (DCM), HPLC grade

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663)

  • This compound standard

  • Internal standard (e.g., deuterated phthalate)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of cell culture medium in a glass centrifuge tube, add a known amount of internal standard.

    • Add 0.1 g of NaCl to facilitate phase separation.

    • Add 1 mL of dichloromethane, cap the tube, and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the lower organic layer (DCM) to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract to a GC vial for analysis.

  • GC-MS Conditions (Illustrative):

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Key ions for DMT include m/z 194 (molecular ion) and 163 (base peak).

  • Quantification:

    • Prepare a calibration curve using standard solutions of DMT of known concentrations.

    • The concentration of DMT in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Role in Signaling Pathways: PPAR-γ Activation

Recent research has indicated that this compound can act as an endocrine-disrupting chemical by interacting with nuclear receptors. Specifically, DMT has been shown to induce adipogenesis in vitro by activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][12] This finding is of particular interest to drug development professionals, as PPAR-γ is a key regulator of lipid metabolism and a target for drugs used to treat type 2 diabetes.

The proposed mechanism involves DMT binding to and activating PPAR-γ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in adipocyte differentiation and lipid metabolism.[1][12] Interestingly, the effects of DMT on PPAR-γ appear to be partially dependent on the estrogen receptor (ER), as the ER antagonist ICI 182,780 can revert the DMT-induced PPAR-γ activation.[1]

PPAR_gamma_pathway DMT This compound ER Estrogen Receptor DMT->ER ? PPARg PPAR-γ DMT->PPARg Activates ER->PPARg Modulates PPARg_RXR PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (on DNA) PPARg_RXR->PPRE Binds to Transcription Transcription of Adipogenic Genes PPRE->Transcription Adipogenesis Adipogenesis & Lipid Metabolism Transcription->Adipogenesis

Figure 2: Proposed signaling pathway of DMT-mediated PPAR-γ activation.

Conclusion

This compound, while being a cornerstone of the polymer industry, presents intriguing biological activities that warrant further investigation, particularly within the context of drug development and toxicology. Its ability to modulate the PPAR-γ signaling pathway highlights the potential for environmental chemicals to influence key metabolic processes. The detailed protocols and information provided in this guide aim to equip researchers with the necessary tools to explore the multifaceted nature of this important chemical compound.

References

The Witten Process: An In-depth Technical Guide to Dimethyl Terephthalate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Witten process, a cornerstone of industrial chemistry for the production of dimethyl terephthalate (B1205515) (DMT). DMT is a critical precursor for a wide range of polyesters, including polyethylene (B3416737) terephthalate (PET), polybutylene terephthalate (PBT), and polytrimethylene terephthalate (PTT), which are integral to numerous applications in the pharmaceutical, packaging, and textile industries. This document details the core chemical principles, process parameters, experimental methodologies, and reaction pathways of this vital manufacturing process.

Core Chemical Principles

The Witten process, also known as the Witten-Hercules or Dynamit Nobel process, is a multi-step method for producing dimethyl terephthalate (DMT) from p-xylene (B151628) and methanol (B129727).[1][2] The process is characterized by two main stages: the liquid-phase oxidation of p-xylene and its derivatives, followed by the esterification of the resulting carboxylic acids with methanol.[3]

A key feature of the Witten process is the co-oxidation of p-xylene and recycled methyl p-toluate (B1214165).[1] This approach circumvents the challenges associated with the direct oxidation of the second methyl group of p-xylene, which is significantly slower than the first. The process is designed to proceed through a series of intermediates, primarily p-toluic acid and monomethyl terephthalate, which are then esterified.[4]

The overall chemical transformation can be summarized as follows:

  • Oxidation: p-Xylene is first oxidized to p-toluic acid.

  • Esterification: p-Toluic acid is esterified with methanol to form methyl p-toluate.

  • Oxidation: The recycled methyl p-toluate is then oxidized to monomethyl terephthalate.

  • Esterification: Finally, monomethyl terephthalate is esterified with methanol to yield the desired product, this compound.[4]

Quantitative Process Parameters

The efficiency and selectivity of the Witten process are highly dependent on the careful control of various process parameters. The following tables summarize the key quantitative data for the core stages of the process, based on industrial-scale operations.

Table 1: Oxidation Stage Parameters
ParameterValueReference(s)
Reactants p-Xylene, Methyl p-toluate, Air/Oxygen[5]
Catalyst Cobalt and Manganese salts (e.g., acetates or naphthenates)[1][2]
Temperature 140 - 170 °C[2][5]
Pressure 4 - 8 bar[2]
Table 2: Esterification Stage Parameters
ParameterValueReference(s)
Reactants Oxidation product (p-toluic acid, monomethyl terephthalate), Methanol[5]
Temperature High Temperature (typically 250 - 280 °C is cited for similar processes)[6]
Pressure High Pressure
Table 3: Purification Stage Parameters
MethodDescriptionReference(s)
Fractional Distillation The crude DMT is purified through fractional distillation to remove impurities and by-products.[3]
Crystallization Further purification is achieved by crystallization from a solvent, typically methanol.[3][7]

Experimental Protocols

The following sections provide generalized experimental protocols for the key stages of the Witten process, adapted for a laboratory setting. These are intended to be representative procedures and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Oxidation of p-Xylene and Methyl p-toluate

Objective: To perform the liquid-phase air oxidation of a mixture of p-xylene and methyl p-toluate to produce p-toluic acid and monomethyl terephthalate.

Materials:

  • p-Xylene

  • Methyl p-toluate

  • Cobalt (II) acetate (B1210297) tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • High-pressure autoclave reactor equipped with a gas inlet, pressure gauge, thermocouple, and mechanical stirrer.

  • Gas supply (compressed air or an oxygen/nitrogen mixture)

Procedure:

  • Charge the autoclave reactor with a mixture of p-xylene and methyl p-toluate.

  • Add the cobalt and manganese acetate catalysts to the reactor.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the reactor with the oxidizing gas (air or oxygen/nitrogen mixture) to the desired pressure (e.g., 4-8 bar).

  • Begin stirring and heat the reactor to the target temperature (e.g., 140-170 °C).

  • Maintain the reaction at the set temperature and pressure, monitoring the uptake of oxygen.

  • The reaction progress can be monitored by periodically taking samples (if the reactor setup allows) and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of reactants and products.

  • Once the desired conversion is achieved, cool the reactor to room temperature and carefully vent the excess pressure.

  • The resulting oxidation product, a mixture containing p-toluic acid and monomethyl terephthalate, can be collected for the subsequent esterification step.

Esterification of the Oxidation Product

Objective: To esterify the mixture of p-toluic acid and monomethyl terephthalate with methanol to produce this compound and methyl p-toluate.

Materials:

  • Oxidation product from the previous step

  • Methanol (anhydrous)

  • High-pressure reactor suitable for esterification reactions.

Procedure:

  • Charge the high-pressure reactor with the oxidation product.

  • Add an excess of anhydrous methanol. The use of excess methanol helps to drive the equilibrium towards the formation of the ester products.

  • Seal the reactor and heat to the required temperature for esterification.

  • Maintain the reaction at high temperature and pressure.

  • Monitor the reaction progress by analyzing aliquots for the disappearance of carboxylic acids and the formation of esters using techniques like titration or chromatography.

  • After the reaction is complete, cool the reactor and collect the crude ester mixture.

Purification of this compound

Objective: To purify the crude this compound by distillation and recrystallization.

Materials:

  • Crude DMT from the esterification step

  • Methanol (for recrystallization)

  • Distillation apparatus (vacuum distillation is preferred)

  • Crystallization vessel

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Distillation:

    • Set up a vacuum distillation apparatus.

    • Charge the distillation flask with the crude ester mixture.

    • Heat the mixture under reduced pressure.

    • Collect the different fractions based on their boiling points. Methyl p-toluate will typically distill first, followed by the desired this compound. Higher boiling impurities will remain in the distillation residue.

  • Recrystallization:

    • Dissolve the distilled DMT in a minimal amount of hot methanol.

    • Allow the solution to cool slowly to induce crystallization of the pure DMT.

    • Collect the DMT crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any remaining impurities.[7]

    • Dry the purified DMT crystals in a vacuum oven.

    • The purity of the final product can be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, or chromatography.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and the overall process workflow of the Witten process.

Core Chemical Pathway

Witten_Process_Pathway pX p-Xylene pTA p-Toluic Acid pX->pTA Oxidation pTE Methyl p-Toluate pTA->pTE Esterification MMT Monomethyl Terephthalate pTE->MMT Oxidation DMT Dimethyl Terephthalate MMT->DMT Esterification MeOH Methanol Air Air (O2)

Core chemical transformations in the Witten process.
Experimental Workflow

Witten_Process_Workflow start Start oxidation Oxidation Stage p-Xylene + Methyl p-Toluate + Air Cobalt/Manganese Catalyst 140-170°C, 4-8 bar start->oxidation esterification Esterification Stage Oxidation Product + Methanol High Temperature & Pressure oxidation->esterification distillation Distillation Separation of: - Methyl p-Toluate (Recycled) - Crude DMT - Residue esterification->distillation crystallization Crystallization Crude DMT in Methanol distillation->crystallization recycle Recycle Methyl p-Toluate distillation->recycle Recycle purification Purification Filtration & Drying crystallization->purification final_product Pure this compound purification->final_product recycle->oxidation

A simplified experimental workflow for the Witten process.

Conclusion

The Witten process remains a significant and robust method for the industrial production of this compound. Its multi-step nature, involving sequential oxidation and esterification reactions, allows for the efficient conversion of p-xylene to high-purity DMT. A thorough understanding of the underlying chemical principles, precise control of process parameters, and meticulous execution of experimental protocols are paramount for achieving optimal yields and product quality. This guide provides a foundational understanding for researchers and professionals working with or developing processes related to DMT synthesis and its downstream applications.

References

mechanism of dimethyl terephthalate esterification

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Dimethyl Terephthalate (B1205515) (DMT) Esterification

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl terephthalate (DMT) is a critical chemical intermediate, primarily serving as a monomer for the production of polyesters such as polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT).[1] Understanding the core mechanisms of its synthesis is paramount for process optimization, catalyst development, and sustainable production. This technical guide provides a comprehensive examination of the esterification of terephthalic acid (TPA) with methanol (B129727) to produce DMT. It covers the primary synthesis pathways, the detailed acid-catalyzed reaction mechanism, kinetic data, and a representative experimental protocol using modern, eco-friendly catalysts.

Primary Synthesis Pathways for this compound

There are two principal commercial routes for the production of DMT, each starting from different precursors.

Direct Esterification of Terephthalic Acid (TPA)

The most straightforward and commercially significant method involves the direct esterification of terephthalic acid with methanol at elevated temperatures and pressures.[2] This reaction is reversible and typically requires a catalyst to achieve viable reaction rates. The overall chemical equation is:

C₆H₄(COOH)₂ + 2 CH₃OH ⇌ C₆H₄(COOCH₃)₂ + 2 H₂O

This route is advantageous as it can utilize TPA of lower purity.[3] The resulting DMT is then purified, commonly through distillation.

The Witten Process

An alternative, historically significant route is the Witten process (also known as the Witten-Hercules or Dynamit Nobel process), which starts with p-xylene (B151628).[4] This multi-step pathway involves a series of alternating oxidation and esterification reactions. The process avoids the production of purified terephthalic acid as an intermediate. The primary steps involve the oxidation of p-xylene to p-toluic acid, followed by esterification to methyl p-toluate.[4][5] This intermediate is then subjected to another round of oxidation to form monomethyl terephthalate (MMT), which is finally esterified to yield DMT.[4][5]

Witten_Process pX p-Xylene pTA p-Toluic Acid (p-TA) pX->pTA Oxidation pTE Methyl p-Toluate (p-TE) pTA->pTE Esterification MMT Monomethyl Terephthalate (MMT) pTE->MMT Oxidation DMT This compound (DMT) MMT->DMT Esterification Air Air (O2) Co/Mn Catalyst Air->pX MeOH1 Methanol MeOH1->pTA Air2 Air (O2) Co/Mn Catalyst Air2->pTE MeOH2 Methanol MeOH2->MMT

Caption: The Witten Process for DMT synthesis from p-xylene.

The Mechanism of Acid-Catalyzed Direct Esterification

The direct esterification of terephthalic acid with methanol follows the general mechanism of a Fischer-Speier esterification. The reaction proceeds in two sequential steps: the esterification of the first carboxylic acid group to form the intermediate monomethyl terephthalate (MMT), followed by the esterification of the second group to yield DMT. The process is catalyzed by either homogeneous acids like sulfuric acid or, increasingly, heterogeneous solid acid catalysts such as zeolites.[1]

The mechanism for the conversion of one carboxylic acid group is detailed below:

  • Protonation: The catalyst (H⁺) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (from the original methanol molecule) to one of the hydroxyl groups. This creates a good leaving group (H₂O).

  • Dehydration: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a water molecule.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the methyl ester.

This sequence of events occurs for both carboxylic acid groups on the terephthalic acid molecule.

Esterification_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Dehydration cluster_step5 Step 5: Deprotonation TPA R-COOH (Terephthalic Acid Group) Protonated_TPA R-C(OH)₂⁺ TPA->Protonated_TPA H_ion H+ H_ion->Protonated_TPA Intermediate1 Tetrahedral Intermediate R-C(OH)₂(⁺O(H)CH₃) Protonated_TPA->Intermediate1 Methanol CH₃OH Methanol->Intermediate1 Intermediate2 R-C(OH)(OCH₃)(OH₂⁺) Intermediate1->Intermediate2 intramolecular H⁺ transfer Water H₂O Intermediate2->Water Protonated_Ester Protonated Ester R-C(⁺OH)(OCH₃) Intermediate2->Protonated_Ester Ester R-COOCH₃ (Ester Group) Protonated_Ester->Ester H_ion_regen H+ Protonated_Ester->H_ion_regen Catalyst Regeneration

Caption: General mechanism for acid-catalyzed esterification of one carboxyl group.

Quantitative Data from Heterogeneous Catalysis

While traditional esterification relies on corrosive homogeneous catalysts like sulfuric acid, modern research focuses on eco-friendly solid acid catalysts, such as zeolites.[1] A systematic study evaluating various zeolite catalysts for the esterification of TPA with methanol has provided valuable quantitative data. Among the tested catalysts, β zeolite demonstrated superior performance.[1][6] The esterification of TPA is an endothermic reaction, and increasing the temperature generally accelerates the reaction rate.[1]

The table below summarizes key findings under different experimental conditions using β zeolite as a catalyst.

ParameterCondition 1[6]Optimized Condition[1][6]
Catalyst β Zeoliteβ Zeolite
Temperature (°C) 200200
**Pressure (MPa, N₂) **0.51.0
TPA:Methanol Ratio 1:40 (g/mL)1:30 (g/mL)
TPA:Catalyst Ratio 10:1 (w/w)8:1 (w/w)
Reaction Time (h) 48
TPA Conversion (%) ~100100
DMT Selectivity (%) 76.194.1

Experimental Protocols

This section provides a detailed methodology for the synthesis of DMT via direct esterification using a solid acid catalyst, based on reported literature.[1][6]

Laboratory Synthesis of DMT using β Zeolite Catalyst

Materials:

  • Terephthalic Acid (TPA)

  • Methanol (reagent grade)

  • β Zeolite catalyst

  • Nitrogen gas (high purity)

Equipment:

  • High-pressure autoclave reactor with magnetic stirring, temperature control, and pressure gauge

  • Centrifuge

  • Vacuum oven

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Reactor Charging: Accurately weigh and add 1.0 g of terephthalic acid and 0.125 g of β zeolite catalyst (for an 8:1 TPA:catalyst ratio) into the autoclave vessel.

  • Solvent Addition: Add 30 mL of methanol to the vessel.

  • Assembly and Purging: Seal the autoclave reactor. Purge the reactor multiple times with nitrogen gas to remove air and then pressurize to an initial pressure.

  • Reaction Conditions:

    • Heat the reactor to 200 °C while stirring.

    • Once the temperature stabilizes, adjust the final pressure to 1.0 MPa with nitrogen gas.

    • Maintain these conditions (200 °C, 1.0 MPa) with continuous stirring for 8 hours.

  • Reaction Quenching and Product Recovery:

    • After 8 hours, stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess pressure.

    • Open the reactor and transfer the liquid product mixture.

  • Catalyst Separation: Separate the solid β zeolite catalyst from the liquid product mixture using a centrifuge.

  • Catalyst Regeneration (Optional): Wash the recovered catalyst with deionized water, dry in a vacuum oven at 70 °C for 12 hours, and store for reuse.[1]

  • Product Analysis: Analyze the liquid product using GC or HPLC to determine the concentrations of unreacted TPA, intermediate MMT, and the final product DMT.

  • Calculation: Calculate the TPA conversion and DMT selectivity based on the analytical results.

Experimental_Workflow start Start charge Charge Autoclave: - Terephthalic Acid (TPA) - β Zeolite Catalyst - Methanol start->charge seal Seal Reactor and Purge with N₂ charge->seal react Run Reaction: - Heat to 200 °C - Pressurize to 1.0 MPa - Stir for 8 hours seal->react cool Cool Reactor and Depressurize react->cool separate Separate Liquid Product and Solid Catalyst (Centrifuge) cool->separate analyze Analyze Liquid Phase (GC / HPLC) separate->analyze calculate Calculate Conversion and Selectivity analyze->calculate end End calculate->end

Caption: Experimental workflow for zeolite-catalyzed DMT synthesis.

References

solubility of dimethyl terephthalate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Dimethyl Terephthalate (B1205515) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethyl terephthalate (DMT) in a range of common organic solvents. The data presented herein is critical for professionals in chemical research, materials science, and pharmaceutical development, where DMT is utilized as a key intermediate in the synthesis of polyesters, plastics, and potentially as a component in drug delivery systems.[1][2][3] This document summarizes quantitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.

Core Topic: Solubility of this compound

This compound is a white crystalline solid at room temperature.[4] Its solubility is a fundamental physical property that dictates its handling, reaction kinetics, and purification processes, such as crystallization.[1] Understanding the solubility of DMT in various organic solvents is crucial for optimizing reaction conditions and developing efficient separation and purification techniques.

Generally, the solubility of DMT in organic solvents increases with temperature.[4][5][6][7] The solubility follows a general trend, being highest in chloroform (B151607), followed by esters and ketones, then acetonitrile, and lowest in alcohols.[2][5][6][7] While it is soluble in many common organic solvents like acetone (B3395972) and chloroform, its solubility in water is quite limited.[4]

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of this compound in various organic solvents at different temperatures. This data is compiled from rigorous experimental studies and provides a valuable resource for comparative analysis and process design.

SolventTemperature (K)Mole Fraction Solubility (10^2 * x)
Alcohols
Methanol283.150.13
298.150.26
313.150.51
Ethanol283.150.11
298.150.22
313.150.43
n-Propanol283.150.10
298.150.20
313.150.39
i-Propanol283.150.08
298.150.16
313.150.33
n-Butanol283.150.09
298.150.18
313.150.36
i-Butanol283.150.08
298.150.16
313.150.31
Esters
Ethyl Acetate283.151.13
298.151.83
313.152.85
n-Propyl Acetate283.151.05
298.151.71
313.152.69
i-Propyl Acetate283.151.01
298.151.66
313.152.64
n-Butyl Acetate283.150.98
298.151.62
313.152.58
Ketones
Acetone283.151.28
298.152.05
313.153.16
Methyl Ethyl Ketone283.151.15
298.151.86
313.152.91
Cyclohexanone283.151.54
298.152.45
313.153.79
Other Solvents
Acetonitrile283.150.58
298.150.98
313.151.59
Chloroform283.154.86
298.156.68
313.158.98

Data extracted from Zhang et al. (2019), Journal of Chemical & Engineering Data.[2][6][7]

At 25°C (298.15 K), the solubility of DMT in chloroform is noted to be 145 g/L.[8][9] Good solvents for DMT also include methylene (B1212753) chloride, dimethylformamide, and dimethyl sulfoxide.[8][9] In most conventional solvents, the solubility of DMT is below 50 g/L at 25°C.[8][9]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The data presented in this guide was primarily obtained using a laser dynamic method and a gravimetric method.[1][7][10]

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility.

Methodology:

  • Sample Preparation: A known amount of the solvent is placed in a jacketed glass vessel to maintain a constant temperature.

  • Equilibration: An excess amount of this compound is added to the solvent. The mixture is continuously stirred for a prolonged period to ensure that equilibrium is reached. The temperature is controlled and monitored throughout this process.

  • Sampling: Once equilibrium is established, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the clear supernatant is then carefully withdrawn using a pre-weighed syringe.

  • Analysis: The withdrawn sample is weighed and then dried under vacuum to evaporate the solvent completely. The remaining solid, which is the dissolved DMT, is then weighed.

  • Calculation: The solubility is calculated from the mass of the dissolved DMT and the mass of the solvent in the sample.

Laser Dynamic Method

The laser dynamic method is a more modern and automated approach to determine the clear point of a solution, which corresponds to the temperature at which a solid completely dissolves in a solvent at a given concentration.

Methodology:

  • Apparatus Setup: A jacketed glass vessel is used, with its temperature controlled by a circulating water bath. A magnetic stirrer ensures the solution is well-mixed. A laser beam is passed through the solution to a detector.[2]

  • Sample Preparation: A precise amount of the solvent is added to the vessel. The temperature of the solution is measured with a high-precision thermometer.[2]

  • Titration and Dissolution: Small, known amounts of DMT are incrementally added to the solvent.[2] The dissolution process is monitored by the laser dynamic system.[2]

  • Clear Point Detection: As DMT dissolves, the solution becomes clear, and the laser light passes through unimpeded. When undissolved particles are present, the laser light is scattered. The clear point is the temperature at which the solution becomes completely transparent upon heating or the cloud point upon cooling.

  • Data Acquisition: The temperature and the corresponding concentration of DMT at the clear point are recorded. This process is repeated for different concentrations to generate a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_dmt Prepare Dimethyl Terephthalate (Solid) add_dmt Add Excess DMT to Solvent prep_dmt->add_dmt prep_solvent Prepare Organic Solvent add_solvent Add Known Mass of Solvent to Vessel prep_solvent->add_solvent control_temp Set and Control Temperature add_solvent->control_temp control_temp->add_dmt stir Stir to Reach Equilibrium add_dmt->stir settle Allow Undissolved Solid to Settle stir->settle sample Withdraw Saturated Solution Sample settle->sample weigh_sample Weigh Sample sample->weigh_sample evaporate Evaporate Solvent weigh_sample->evaporate weigh_dmt Weigh Dissolved DMT evaporate->weigh_dmt calculate Calculate Solubility (e.g., mole fraction) weigh_dmt->calculate solubility_data Quantitative Solubility Data calculate->solubility_data

References

dimethyl terephthalate melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Dimethyl Terephthalate (B1205515)

This technical guide provides a comprehensive overview of the melting and boiling points of dimethyl terephthalate (DMT), targeted at researchers, scientists, and professionals in drug development. This document outlines the precise physical constants of DMT, details the experimental methodologies for their determination, and presents a logical workflow for these analytical procedures.

Core Physical Properties of this compound

This compound is a diester of terephthalic acid and methanol. It is a crucial raw material in the production of polyesters, including polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT). Accurate knowledge of its melting and boiling points is fundamental for its purification, processing, and various applications.

Data Presentation

The melting and boiling points of this compound from various sources are summarized in the table below for straightforward comparison.

Physical PropertyValue (°C)Value (°F)Value (K)References
Melting Point 140-142284-288413-415[1][2][3][4][5][6][7]
Boiling Point 288550561[1][2][4][5][8][6][7]

Experimental Protocols

The determination of melting and boiling points are standard procedures in chemical analysis to characterize a substance and assess its purity.[9][10][11]

Melting Point Determination: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid crystalline compound like this compound.[9][12]

Principle: A small, finely powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as its melting point.[12] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C, whereas impurities can lead to a depression and broadening of the melting range.[9][11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device) or a Thiele tube with a heating oil bath.[9]

  • Capillary tubes (sealed at one end).[9]

  • Thermometer.

  • Sample of this compound.

Procedure:

  • Sample Preparation: A small amount of dry, powdered this compound is introduced into a capillary tube to a height of 2-3 mm.[13]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[9]

  • Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. Then, the heating rate is slowed to 1-2°C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.[9]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[9]

Boiling Point Determination: Distillation and Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[14] For a pure substance, this temperature is constant at a given pressure.

1. Distillation Method: This method is suitable when a sufficient quantity of the liquid is available and is also used for purification.[15]

Procedure:

  • The this compound is placed in a distillation flask.

  • The flask is heated, and the temperature of the vapor is monitored with a thermometer placed at the vapor outlet.[15]

  • The temperature that remains constant during the distillation of the pure liquid is the boiling point.[15]

2. Micro Boiling Point Determination (Capillary Method): This technique is employed when only a small amount of the substance is available.[16]

Procedure:

  • A small amount of liquid this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The assembly is heated in a heating bath. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[16][17][18]

  • The heating is then discontinued, and the bath is allowed to cool slowly.

  • The temperature at which the liquid is drawn up into the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.[14][16]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the melting and boiling points of a chemical substance like this compound.

G cluster_melting Melting Point Determination cluster_boiling Boiling Point Determination (Micro Method) M_Start Start: Obtain DMT Sample M_Prep Prepare Powdered Sample M_Start->M_Prep M_Pack Pack Capillary Tube M_Prep->M_Pack M_Heat Heat in Apparatus M_Pack->M_Heat M_Observe Observe Melting Range M_Heat->M_Observe M_Record Record T_start and T_end M_Observe->M_Record M_End End: Melting Point Determined M_Record->M_End B_Start Start: Obtain DMT Sample B_Prep Place Sample in Test Tube B_Start->B_Prep B_Insert Insert Inverted Capillary B_Prep->B_Insert B_Heat Heat Assembly B_Insert->B_Heat B_Observe Observe Bubble Stream B_Heat->B_Observe B_Cool Cool Slowly B_Observe->B_Cool B_Record Record Temperature at Liquid Rise B_Cool->B_Record B_End End: Boiling Point Determined B_Record->B_End

Workflow for Melting and Boiling Point Determination.

References

Spectroscopic Analysis of Dimethyl Terephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analytical protocols for dimethyl terephthalate (B1205515) (DMT), a key industrial chemical and a common building block in the synthesis of polyesters and other polymers. This document is intended to serve as a core reference for researchers and professionals involved in the characterization and quality control of this compound.

Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for dimethyl terephthalate.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are characterized by their simplicity, owing to the molecule's symmetry. The chemical shifts are solvent-dependent.

Table 1: ¹H NMR Chemical Shift Data for this compound

SolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
CDCl₃~8.10Singlet4HAromatic (C₆H ₄)
~3.94Singlet6HMethyl (-COOCH ₃)
DMSO-d₆~8.00Singlet4HAromatic (C₆H ₄)
~3.88Singlet6HMethyl (-COOCH ₃)

Table 2: ¹³C NMR Chemical Shift Data for this compound

SolventChemical Shift (δ) ppmAssignment
CDCl₃~166.2Carbonyl (C =O)
~134.0Aromatic (C -COOCH₃)
~129.6Aromatic (C H)
~52.4Methyl (-COOC H₃)
DMSO-d₆~165.5Carbonyl (C =O)
~133.8Aromatic (C -COOCH₃)
~129.5Aromatic (C H)
~52.2Methyl (-COOC H₃)
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound (Solid, KBr Pellet/Nujol Mull) .[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3000MediumC-H stretch (aromatic)
~2960MediumC-H stretch (methyl)
~1720StrongC=O stretch (ester)
~1435MediumC-H bend (methyl)
~1280StrongC-O stretch (ester)
~1110StrongC-O stretch (ester)
~875StrongC-H out-of-plane bend (para-substituted aromatic)
~730StrongC-H out-of-plane bend (para-substituted aromatic)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Accurately weigh approximately 5-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a clean, dry vial.[2]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

2.1.2. ¹H NMR Spectroscopy - Instrumental Parameters

  • Spectrometer: 400 MHz NMR Spectrometer.[3]

  • Solvent: CDCl₃ or DMSO-d₆

  • Number of Scans (Transients): 8 to 16

  • Relaxation Delay: 1-5 seconds

  • Pulse Width: 30-45 degrees

  • Acquisition Time: 2-4 seconds

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K (25 °C)

  • Referencing: The residual solvent peak (CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm) is used as an internal reference.

2.1.3. ¹³C NMR Spectroscopy - Instrumental Parameters

  • Spectrometer: 100 MHz (for a 400 MHz ¹H instrument)

  • Solvent: CDCl₃ or DMSO-d₆

  • Number of Scans (Transients): 1024 to 4096 (or more, depending on concentration)

  • Relaxation Delay: 2 seconds

  • Pulse Program: Proton-decoupled

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0 to 200 ppm

  • Temperature: 298 K (25 °C)

  • Referencing: The solvent peak (CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm) is used as an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

  • Thoroughly grind 1-2 mg of dry this compound in an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

  • Gently mix the DMT and KBr with a spatula, then grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into a pellet press die.

  • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

2.2.2. FT-IR Spectroscopy - Instrumental Parameters

  • Spectrometer: A standard FT-IR spectrometer (e.g., Bruker Tensor 37).[4]

  • Accessory: Transmission sample holder.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32.

  • Background: A background spectrum should be collected using an empty sample holder or a pure KBr pellet. The sample spectrum is then ratioed against the background.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a this compound sample.

Spectroscopic_Workflow_DMT Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent (CDCl3 or DMSO-d6) Sample->Prep_NMR For NMR Prep_IR Grind with KBr and Press into Pellet Sample->Prep_IR For IR Acquire_H_NMR Acquire 1H NMR Spectrum Prep_NMR->Acquire_H_NMR Acquire_C_NMR Acquire 13C NMR Spectrum Prep_NMR->Acquire_C_NMR Acquire_IR Acquire FT-IR Spectrum Prep_IR->Acquire_IR Analyze_H_NMR Analyze Chemical Shifts, Multiplicity, and Integration Acquire_H_NMR->Analyze_H_NMR Analyze_C_NMR Analyze Chemical Shifts Acquire_C_NMR->Analyze_C_NMR Analyze_IR Analyze Absorption Frequencies Acquire_IR->Analyze_IR Structure_Confirmation Confirm Structure of This compound Analyze_H_NMR->Structure_Confirmation Analyze_C_NMR->Structure_Confirmation Analyze_IR->Structure_Confirmation

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

health and safety information for dimethyl terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of Dimethyl Terephthalate (B1205515)

This guide provides comprehensive (DMT), tailored for researchers, scientists, and drug development professionals. It covers toxicological data, occupational exposure limits, handling procedures, and environmental impact, with quantitative data presented in structured tables and key protocols detailed.

Chemical and Physical Properties

Dimethyl terephthalate (CAS No. 120-61-6) is a diester of terephthalic acid and methanol.[1] It primarily serves as a raw material in the production of polyesters, such as polyethylene (B3416737) terephthalate (PET), and industrial plastics.[1][2][3] Under normal conditions, it exists as white crystalline flakes or a solid with no significant odor.[2][4][5]

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₀H₁₀O₄ [1][2][5]
Molecular Weight 194.19 g/mol [1][6]
Appearance White flakes or solid [3][4][5]
Melting Point 140-142 °C (284-288 °F) [4][5][6]
Boiling Point 288 °C (550.4 °F) [3][5]
Flash Point 141-153 °C (286-308 °F) [5][6][7][8]
Autoignition Temperature 518-555 °C (964.4-1031 °F) [3][5][7]
Vapor Pressure 1.4 Pa at 2.5 °C; 16 mmHg at 100 °C (212 °F) [1][5][6]
Vapor Density 5.5 - 6.7 (Air = 1) [5][6]
Density / Specific Gravity 1.2 g/cm³ [3][5]
Water Solubility Very poor / Less than 1 mg/mL [5][6]
Solubility in other solvents Soluble in hot ethanol, ether, dioxane, and chloroform.[2][8] [2][8]
Lower Explosive Limit (LEL) 0.8% (v/v) or 33 g/m³ [5][6][7]
Upper Explosive Limit (UEL) 11.8% (v/v) [7][9]

| Partition Coefficient (n-octanol/water) | log Pow: 2.21 | |

Toxicological Profile

This compound exhibits a low order of acute toxicity.[10][11] The primary health concerns are related to irritation from dust and potential effects from chronic exposure. Molten DMT can cause severe skin burns upon contact.[6]

Acute Toxicity

DMT has low acute toxicity via oral, dermal, and inhalation routes.[10][11] High oral doses in rats (up to 6590 mg/kg) caused no deaths, though symptoms like slight tremors, ataxia, and weakness were observed at higher concentrations.[12]

Table 2: Acute Toxicity Data for this compound

Test Species Route Value Source(s)
LD50 Rat Oral >3,200 - >6,590 mg/kg [4][7][11][13]
LD50 Guinea Pig Dermal >5,000 mg/kg [4][7][11]
LC50 Rat Inhalation >6 mg/L (2 h) [4][11]

| LD50 | Rat | Intraperitoneal | 3,900 mg/kg |[12] |

Irritation and Sensitization
  • Eye Irritation: May cause mechanical irritation, redness, and conjunctivitis.[2][5][7] A Draize test in rabbits resulted in mild irritation.[7]

  • Skin Irritation: Generally does not irritate the skin, though prolonged contact may cause slight irritation.[4][12][13]

  • Respiratory Irritation: Inhalation of dust can irritate the respiratory system, leading to coughing and chest tightness.[4][7]

  • Skin Sensitization: Not considered to be a skin sensitizer (B1316253) in guinea pigs.[10][14]

Chronic Toxicity and Carcinogenicity
  • Repeated Dose Toxicity: The target organ identified in oral exposure studies is the urinary tract, with the potential formation of bladder crystals or calculi.[10] A No-Observed-Adverse-Effect Level (NOAEL) of 313 mg/kg bw/day was determined from a 96-day rat dietary study based on reduced body weight gain at higher doses.[10] For inhalation, a 90-day study established a NOAEL of 86.4 mg/m³.[10]

  • Carcinogenicity: DMT is not listed as a carcinogen by IARC, NTP, or OSHA.[7][14] A 2-year feeding study did not deem it to be carcinogenic.[10]

  • Mutagenicity and Genotoxicity: DMT does not appear to be mutagenic or genotoxic in Ames tests.[10] However, one study reported a clastogenic effect (micronucleus formation) in mice at all tested concentrations after intraperitoneal injection.[15]

  • Reproductive Toxicity: Some adverse reproductive effects, including reduced pup weights at weaning, were observed in animal studies at high doses.[7][11] There was no evidence of developmental toxicity in other studies.[11]

Metabolism

DMT is readily absorbed after oral administration and is rapidly eliminated, primarily through urine, with no evidence of tissue accumulation.[10] It is hydrolyzed to its major metabolite, terephthalic acid (TPA). In mice, metabolites consisted of monomethyl terephthalate (70%) and TPA (30%).[10]

G DMT This compound (DMT) Hydrolysis Hydrolysis (Esterases) DMT->Hydrolysis Rapid MMT Monomethyl Terephthalate (MMT) Hydrolysis->MMT Step 1 TPA Terephthalic Acid (TPA) MMT->TPA Urine Urinary Excretion MMT->Urine TPA->Urine

Fig 1. Metabolic pathway of this compound.

Occupational Health and Safety

Exposure Limits

Currently, there are no established Permissible Exposure Limits (PEL) from OSHA or Threshold Limit Values (TLV) from ACGIH for this compound.[7][16] The Japan Society for Occupational Health (JSOH) has proposed an Occupational Exposure Limit-Mean (OEL-M) of 8 mg/m³.[17]

Hazard Controls
  • Engineering Controls: Use adequate ventilation, preferably local exhaust, to keep airborne dust concentrations low.[7][16] For processes involving dust generation, use a closed system with dust explosion-proof electrical equipment.[5][18]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles (compliant with OSHA 29 CFR 1910.133 or EN166).[4][7][16]

    • Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber) and clothing to prevent skin exposure.[4][7][16]

    • Respiratory Protection: If dust concentrations exceed exposure limits or cause irritation, use a NIOSH/MSHA-approved particulate filter respirator.[4][5][7]

Handling and Storage
  • Handling: Wash hands thoroughly after handling.[7] Minimize dust generation and accumulation.[4][7] Avoid contact with eyes, skin, and clothing.[7] Prevent fire and explosion risk by avoiding open flames and using non-sparking tools.[5][18] Molten DMT requires additional protective gear, including a face shield and gauntlets.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids, strong bases, and strong oxidizers.[4][6][7] Keep containers tightly closed when not in use.[4]

G cluster_prep 1. Preparation & Assessment cluster_handling 2. Handling Solid DMT cluster_cleanup 3. Post-Handling Assess Assess Task & Risks GetPPE Obtain Required PPE (Goggles, Gloves, Lab Coat) Assess->GetPPE Vent Ensure Adequate Ventilation (Fume Hood) GetPPE->Vent Weigh Weigh Solid DMT Vent->Weigh Transfer Transfer to Container Weigh->Transfer Minimize Minimize Dust Generation Transfer->Minimize Close Tightly Close Containers Minimize->Close Clean Clean Work Area Close->Clean Dispose Dispose of Waste Properly Clean->Dispose Wash Wash Hands Thoroughly Dispose->Wash G Start Spill Detected Isolate Isolate Spill Area (min. 25 meters for solids) Start->Isolate Ignition Remove Ignition Sources Isolate->Ignition PPE Don PPE (Respirator, Goggles, Gloves) Ignition->PPE Contain Contain Spill Prevent entry into drains PPE->Contain Cleanup Clean-up Procedure Contain->Cleanup Solid Sweep/Vacuum Solid Moisten to prevent dust Cleanup->Solid Dispose Place in Sealed Container for Disposal Solid->Dispose Decon Decontaminate Area Dispose->Decon End Response Complete Decon->End

References

In Vitro Genotoxicity of Dimethyl Terephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Summary

The following tables summarize the quantitative data from key in vitro genotoxicity studies on dimethyl terephthalate (B1205515).

Table 1: Bacterial Reverse Mutation Assay (Ames Test)
StudyStrains TestedConcentration RangeMetabolic Activation (S9)Results
Zeiger et al., 1982Salmonella typhimurium TA98, TA100, TA1535, TA1537Not specified in abstractWith and withoutNon-mutagenic[1]
Kozumbo et al., 1982Salmonella typhimurium TA98, TA100Up to 1000 µ g/plate With and withoutNon-mutagenic[2]
Monarca et al., 1991Salmonella typhimurium TA98, TA100, TA1535, TA1537, TA1538Not specified in abstractWith and withoutNon-mutagenic[3]
Table 2: Mammalian Cell Gene Mutation Assay
StudyCell LineAssayConcentration RangeMetabolic Activation (S9)Results
Myhr & Caspary, 1991L5178Y mouse lymphoma cellsThymidine Kinase (TK) locusNot specified in abstractWith and withoutNon-mutagenic
Table 3: Cytogenetic Assays
StudyCell LineAssay TypeConcentration RangeMetabolic Activation (S9)Results
Loveday et al., 1990Chinese Hamster Ovary (CHO)Chromosomal AberrationsNot specified in abstractWith and withoutNegative
Loveday et al., 1990Chinese Hamster Ovary (CHO)Sister Chromatid ExchangeNot specified in abstractWith and withoutNegative
Monarca et al., 1991Human peripheral blood lymphocytesChromosomal AberrationsNot specified in abstractWith and withoutNegative[3]
Monarca et al., 1991Human peripheral blood lymphocytesMicronucleus AssayNot specified in abstractWith and withoutNegative[3]
Table 4: DNA Damage and Repair Assays
StudyCell Line/SystemAssay TypeConcentration RangeMetabolic Activation (S9)Results
Monarca et al., 1991CO60 cells, primary rat hepatocytesDNA Single-Strand BreakNot specified in abstractNot applicableNegative[3]
Monarca et al., 1991HeLa cellsUnscheduled DNA Synthesis (UDS)Not specified in abstractNot applicableNegative[3]

Experimental Protocols

Detailed methodologies for the key in vitro genotoxicity assays are outlined below. These protocols are based on standard guidelines and the information available from the cited studies.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strains: A set of at least four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254. This is to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of dimethyl terephthalate, along with a vehicle control and positive controls, on a minimal glucose agar (B569324) plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis strains S. typhimurium Strains mix Mix Strains, DMT, and S9/buffer strains->mix dmt DMT Solutions dmt->mix s9 S9 Mix (or buffer) s9->mix plate Plate on Minimal Agar mix->plate incubate Incubate at 37°C plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data count->analyze

Ames Test Experimental Workflow
Mammalian Chromosomal Aberration Test

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are cultured in appropriate media.

  • Treatment: The cells are exposed to various concentrations of this compound, a vehicle control, and positive controls for a defined period. The assay is conducted with and without metabolic activation (S9 mix).

  • Harvesting: After treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation.

  • Slide Preparation and Staining: The fixed cells are dropped onto microscope slides, air-dried, and stained (e.g., with Giemsa).

  • Microscopic Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

Chromosomal_Aberration_Workflow start Culture Mammalian Cells treatment Treat with DMT +/- S9 start->treatment arrest Add Metaphase Arresting Agent treatment->arrest harvest Harvest and Fix Cells arrest->harvest slide_prep Prepare and Stain Slides harvest->slide_prep analysis Microscopic Analysis of Metaphases slide_prep->analysis end Report Results analysis->end SCE_Workflow A Culture CHO cells with BrdU B Treat with DMT +/- S9 A->B C Arrest in Metaphase & Harvest B->C D Prepare Slides C->D E Differential Staining D->E F Score SCEs per Cell E->F

References

Navigating the Environmental Lifecycle of Dimethyl Terephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and impact of dimethyl terephthalate (B1205515) (DMT), a key industrial chemical. This document summarizes its physicochemical properties, degradation pathways, bioaccumulation potential, and ecotoxicological effects, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a thorough understanding.

Physicochemical Properties of Dimethyl Terephthalate

This compound (C₁₀H₁₀O₄) is the dimethyl ester of terephthalic acid.[1][2] It is a white solid at room temperature and is primarily used in the production of polyesters, such as polyethylene (B3416737) terephthalate (PET).[1][2][3] Understanding its physical and chemical properties is crucial for predicting its behavior and persistence in the environment.

PropertyValueReference
Molecular Weight 194.19 g/mol [1][4]
Melting Point 140-142 °C[3]
Boiling Point 288 °C (sublimes)[1][3]
Water Solubility < 1 mg/mL at 55°F[4]
Vapor Pressure 0.01 mmHg[1]
Log Kow (Octanol-Water Partition Coefficient) 2.25[1]

Environmental Fate of this compound

The environmental fate of DMT is governed by a combination of biotic and abiotic degradation processes, as well as its potential for bioaccumulation.

Abiotic Degradation

Abiotic degradation of DMT in the environment primarily occurs through hydrolysis and photo-oxidation.

  • Hydrolysis: DMT undergoes slow abiotic hydrolysis. The half-life for this process is estimated to be 321 days.[5]

  • Photo-oxidation: In the atmosphere, DMT is expected to react with photochemically-produced hydroxyl radicals. The estimated half-life for this vapor-phase reaction is on the order of weeks.[5]

Biodegradation

Biodegradation is a significant pathway for the removal of DMT from the environment. It is classified as readily biodegradable.[5][6]

Aerobic Biodegradation:

Under aerobic conditions, DMT is readily degraded by various microorganisms.[1] In a Japanese MITI test, DMT at 100 mg/L reached 84% of its theoretical biochemical oxygen demand (BOD) in two weeks using an activated sludge inoculum.[1][5] River die-away tests have shown 100% biodegradation in river water within 3 days, while in seawater, the degradation was slower, ranging from 27% to 49% over the same period.[1][7]

The primary biodegradation pathway involves the sequential hydrolysis of the two ester groups, first forming mono-methyl terephthalate (MMT) and then terephthalic acid (TA).[8][9] These intermediates are then further mineralized.[9] Several bacterial strains, including Pasteurella multocida Sa and Comamonas acidovorans D-4, have been identified as capable of utilizing DMT as a sole carbon source.[8][10]

Anaerobic Biodegradation:

Under anaerobic conditions, the degradation of DMT is considerably slower. In one study, the anaerobic half-lives of DMT were reported to be 39, 48, and 58 days in starch processing, paper mill, and sewage sludge, respectively.[1]

Biodegradation Data Summary:

Test TypeConditionsResultHalf-lifeReference
Japanese MITI TestAerobic, activated sludge84% of theoretical BOD in 2 weeks-[1][5]
River Die-Away TestAerobic, river water100% biodegradation in 3 days< 3 days[1][7]
River Die-Away TestAerobic, sea water27-49% biodegradation in 3 days-[1][7]
Anaerobic SludgeStarch processing sludge-39 days[1]
Anaerobic SludgePaper mill sludge-48 days[1]
Anaerobic SludgeSewage sludge-58 days[1]
Bioaccumulation

The potential for this compound to bioaccumulate in aquatic organisms is considered low.[6][7] This is supported by its relatively low octanol-water partition coefficient (Log Kow = 2.25) and a calculated bioconcentration factor (BCF) of 1.21.[1][5] A BCF of 11 has also been estimated from its log Kow.[7] These values suggest that DMT is not expected to biomagnify in the food chain.[5]

Ecotoxicological Impact of this compound

DMT is considered to be moderately toxic to aquatic organisms.[5] The following table summarizes the acute toxicity data for various aquatic species.

OrganismTest TypeDurationEndpointValue (mg/L)Reference
Fathead minnow (Pimephales promelas)Acute96 hoursLC509.6[5]
Water flea (Daphnia magna)Acute48 hoursEC5030.4[5]
Green algae (Pseudokirchneriella subcapitrata)Growth Inhibition72 hoursEC50 (biomass)27.6[5]
Green algae (Pseudokirchneriella subcapitrata)Growth Inhibition72 hoursEC50 (growth rate)>32.3[5]
Zebra fish (Danio rerio)Acute-LC5013.0[11]
Japanese rice fish (Oryzias latipes)Acute96 hoursLC50>5.37[12]

Experimental Protocols

The following sections provide an overview of the standardized methodologies used to generate the environmental fate and ecotoxicity data for this compound.

Ready Biodegradability - OECD 301C (Modified MITI Test)

This test evaluates the ready biodegradability of a chemical by measuring oxygen consumption in a closed respirometer.

  • Inoculum: Activated sludge from a wastewater treatment plant receiving predominantly domestic sewage.

  • Test Substance Concentration: Typically 100 mg/L.

  • Test Duration: 28 days.

  • Procedure: The test substance is added to a mineral medium inoculated with the activated sludge. The consumption of oxygen is measured over the 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test.[13][14]

River Die-Away Test

This test simulates the biodegradation of a substance in a natural aquatic environment.

  • Inoculum: Freshly collected, unfiltered water from a river or other natural water body.

  • Test Substance Concentration: A low, environmentally relevant concentration is typically used.

  • Procedure: The test substance is added to the river water in a flask and incubated under ambient conditions (temperature and light). The concentration of the test substance is monitored over time.

  • Endpoint: The rate and extent of disappearance of the test substance.

Fish Acute Toxicity Test - OECD 203

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[1][2][6][15]

  • Test Organism: Commonly used species include zebrafish (Danio rerio) or fathead minnow (Pimephales promelas).[6]

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours.[1]

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[1]

  • Endpoint: The LC50 value is calculated at the end of the 96-hour exposure period.[15]

Daphnia sp. Acute Immobilisation Test - OECD 202

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours.[3][4][7][8][16]

  • Test Organism: Daphnia magna, less than 24 hours old.[3][4][7]

  • Test Conditions: Daphnids are exposed to a series of concentrations of the test substance for 48 hours in a static system.[4][8]

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.[3][16]

  • Endpoint: The EC50 value is calculated at 48 hours.[3][16]

Alga, Growth Inhibition Test - OECD 201

This test evaluates the effect of a substance on the growth of freshwater green algae.[9][17][18][19][20]

  • Test Organism: A species of green algae such as Pseudokirchneriella subcapitata.[17][18]

  • Test Conditions: Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours.[17][18]

  • Measurement: Algal growth is measured by cell counts or a surrogate parameter like chlorophyll (B73375) fluorescence.

  • Endpoint: The concentration that causes a 50% reduction in growth (EC50) is determined.[18]

Visualizing Key Processes

The following diagrams illustrate the biodegradation pathway of this compound and a conceptual workflow for its environmental risk assessment.

DMT This compound (DMT) MMT Monomethyl Terephthalate (MMT) DMT->MMT Esterase TA Terephthalic Acid (TA) MMT->TA Esterase Mineralization Mineralization (CO2 + H2O) TA->Mineralization Further Biodegradation

Caption: Aerobic biodegradation pathway of this compound (DMT).

cluster_input Input Data cluster_fate Environmental Fate Assessment cluster_exposure Exposure Assessment cluster_effects Effects Assessment cluster_risk Risk Characterization Physicochemical\nProperties Physicochemical Properties Degradation Degradation (Biotic & Abiotic) Physicochemical\nProperties->Degradation Release\nScenarios Release Scenarios Transport Transport & Partitioning Release\nScenarios->Transport PEC Predicted Environmental Concentration (PEC) Degradation->PEC Transport->PEC Risk_Quotient Risk Quotient (PEC/PNEC) PEC->Risk_Quotient Ecotoxicity Ecotoxicity Data (LC50, EC50) PNEC Predicted No-Effect Concentration (PNEC) Ecotoxicity->PNEC PNEC->Risk_Quotient

Caption: Conceptual workflow for environmental risk assessment of DMT.

References

A Comprehensive Technical Guide to the Synthesis of Dimethyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthesis methods for dimethyl terephthalate (B1205515) (DMT), a crucial intermediate in the production of polyesters, including polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT). This document details the core chemical processes, experimental protocols, and quantitative data associated with the main industrial synthesis routes.

Direct Esterification of Terephthalic Acid with Methanol (B129727)

The direct esterification of terephthalic acid (TPA) with methanol is a straightforward and widely used method for DMT synthesis.[1] This reversible reaction is typically catalyzed by an acid and involves the reaction of two molecules of methanol with one molecule of terephthalic acid to produce DMT and two molecules of water.

The overall reaction is as follows:

C₆H₄(COOH)₂ + 2 CH₃OH ⇌ C₆H₄(COOCH₃)₂ + 2 H₂O

Catalytic Systems

While traditional methods have employed homogeneous acid catalysts such as sulfuric acid, modern approaches increasingly utilize solid acid catalysts to mitigate issues of corrosion, catalyst separation, and environmental concerns.[2] Zeolites, in particular, have shown significant promise due to their high thermal stability, shape selectivity, and tunable acidity.[2]

Experimental Protocol: Esterification over β-Zeolite Catalyst

This protocol is based on a systematic study of various zeolite catalysts for the esterification of TPA with methanol.[2]

Materials:

  • Terephthalic Acid (PTA)

  • Methanol (reagent grade)

  • β-Zeolite catalyst

  • Nitrogen gas (high purity)

Equipment:

  • High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.

  • Centrifuge

  • Vacuum oven

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation: The commercial β-zeolite catalyst is used as received.

  • Reaction Setup: A high-pressure autoclave is charged with terephthalic acid, methanol, and the β-zeolite catalyst. The reactor is then sealed.

  • Inerting: The autoclave is purged with high-purity nitrogen gas to remove air.

  • Reaction: The reactor is heated to the desired temperature and pressurized with nitrogen to the target pressure. The reaction mixture is stirred continuously for the specified duration.

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released. The solid catalyst is separated from the liquid product mixture by centrifugation.

  • Catalyst Regeneration: The recovered catalyst is washed with deionized water and dried in a vacuum oven at 70°C for 12 hours before being reused.[2]

  • Analysis: The liquid product mixture is analyzed by gas chromatography to determine the conversion of terephthalic acid and the selectivity to dimethyl terephthalate.

Quantitative Data: Esterification over Zeolite Catalysts

The following tables summarize the quantitative data from the study on the esterification of terephthalic acid with methanol over various zeolite catalysts.[2]

Table 1: Effect of Reaction Parameters on PTA Esterification over β-Zeolite [2]

ParameterConditionsPTA Conversion (%)DMT Selectivity (%)
Temperature 160°C, 0.5 MPa, 4 h, m(PTA):V(MeOH) 1:40, m(PTA):m(cat) 10:1~80~60
180°C, 0.5 MPa, 4 h, m(PTA):V(MeOH) 1:40, m(PTA):m(cat) 10:1~100~70
200°C , 0.5 MPa, 4 h, m(PTA):V(MeOH) 1:40, m(PTA):m(cat) 10:1~100 76.1
220°C, 0.5 MPa, 4 h, m(PTA):V(MeOH) 1:40, m(PTA):m(cat) 10:1~100~72
240°C, 0.5 MPa, 4 h, m(PTA):V(MeOH) 1:40, m(PTA):m(cat) 10:1~100~65
Pressure 0.5 MPa, 200°C, 4 h, m(PTA):V(MeOH) 1:40, m(PTA):m(cat) 10:1~10076.1
1.0 MPa , 200°C, 4 h, m(PTA):V(MeOH) 1:40, m(PTA):m(cat) 10:1~100 ~85
m(PTA):V(Methanol) 1:20 (g/mL), 200°C, 0.5 MPa, 4 h, m(PTA):m(cat) 10:1~100~70
1:30 (g/mL) , 200°C, 0.5 MPa, 4 h, m(PTA):m(cat) 10:1~100 ~78
1:40 (g/mL), 200°C, 0.5 MPa, 4 h, m(PTA):m(cat) 10:1~10076.1
m(PTA):m(catalyst) 10:1, 200°C, 0.5 MPa, 4 h, m(PTA):V(MeOH) 1:40~10076.1
8:1 , 200°C, 0.5 MPa, 4 h, m(PTA):V(MeOH) 1:40~100 ~80

Table 2: Optimized Conditions for High DMT Selectivity over β-Zeolite [2]

ParameterValue
Temperature200°C
Pressure1 MPa N₂
m(PTA)/V(Methanol)1:30 (g/mL)
m(PTA)/m(catalyst)8:1
Reaction Time8 h
Result
PTA Conversion100%
DMT Selectivity94.1%

Signaling Pathway and Experimental Workflow

Direct_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_separation Separation cluster_products Products & Analysis TPA Terephthalic Acid (TPA) Reactor High-Pressure Autoclave (β-Zeolite Catalyst, 200°C, 1 MPa N₂) TPA->Reactor Methanol Methanol Methanol->Reactor Centrifuge Centrifugation Reactor->Centrifuge Reaction Mixture Catalyst_Recovery Catalyst Recovery (Wash & Dry) Centrifuge->Catalyst_Recovery Solid Catalyst DMT_Product This compound (DMT) (Liquid Phase) Centrifuge->DMT_Product Liquid Product GC_Analysis Gas Chromatography (Conversion & Selectivity) DMT_Product->GC_Analysis Witten_Hercules_Process cluster_inputs Inputs cluster_process Witten-Hercules Process cluster_outputs Outputs & Recycle pX p-Xylene Oxidation Oxidation Reactor (140-180°C, 4-8 bar, Co/Mn Catalyst) pX->Oxidation Air Air Air->Oxidation Methanol_in Methanol Esterification Esterification Reactor (250-280°C, 20-25 bar) Methanol_in->Esterification Oxidation->Esterification p-Toluic Acid & Monomethyl Terephthalate Distillation Distillation Column Esterification->Distillation Crude Ester Mixture Crystallization Crystallizer Distillation->Crystallization Crude DMT pTE_recycle Methyl p-Toluate (Recycle) Distillation->pTE_recycle Light Fraction DMT_out High-Purity DMT Crystallization->DMT_out Purified DMT pTE_recycle->Oxidation

References

Methodological & Application

Application Notes: Synthesis of Polyethylene Terephthalate (PET) via the Dimethyl Terephthalate (DMT) Process

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene (B3416737) terephthalate (B1205515) (PET) is a widely utilized thermoplastic polymer belonging to the polyester (B1180765) family. Its production is primarily achieved through two main routes: the direct esterification of purified terephthalic acid (PTA) with ethylene (B1197577) glycol (EG), or the transesterification of dimethyl terephthalate (DMT) with ethylene glycol.[1][2] The DMT process, though a more traditional method, remains relevant in certain specialty applications and for understanding polyester chemistry.[1] This process involves a two-stage reaction: first, a transesterification (or ester interchange) reaction, followed by a polycondensation reaction to build the high-molecular-weight polymer chains.[1][3]

The initial transesterification step involves reacting DMT with an excess of ethylene glycol to produce bis(2-hydroxyethyl) terephthalate (BHET) and methanol (B129727) as a byproduct.[1][4] The removal of methanol by distillation drives the reaction to completion.[3][4] In the second stage, the BHET monomer undergoes polycondensation at high temperatures and under a high vacuum.[1] During this step, ethylene glycol is eliminated, and the molecular weight of the polymer increases significantly to form PET.[3][4]

Reaction Pathway and Mechanism

The synthesis of PET from DMT is a two-step process:

  • Transesterification: this compound reacts with two equivalents of ethylene glycol to form the monomer, bis(2-hydroxyethyl) terephthalate (BHET), with the elimination of two equivalents of methanol. This reaction is typically catalyzed by basic metal salts like zinc acetate (B1210297), manganese acetate, or cobalt acetate.[3][4][5]

  • Polycondensation: The BHET monomer is heated to a higher temperature under vacuum. The hydroxyl end groups of two BHET molecules react, eliminating a molecule of ethylene glycol and forming an ester linkage, thus extending the polymer chain. This process is repeated to achieve a high degree of polymerization. Antimony or titanium compounds are common catalysts for this stage.[4][6]

PET_Synthesis_Pathway cluster_trans Stage 1: Transesterification cluster_poly Stage 2: Polycondensation DMT This compound (DMT) reaction1_label Catalyst: Zinc Acetate Temp: 150-210°C EG1 Ethylene Glycol (EG) BHET Bis(2-hydroxyethyl) terephthalate (BHET) reaction2_label Catalyst: Antimony Trioxide Temp: 270-280°C High Vacuum BHET->reaction2_label Methanol Methanol (removed) EG2 Ethylene Glycol (removed) PET Polyethylene Terephthalate (PET) reaction1_label->BHET reaction1_label->Methanol reaction2_label->EG2 reaction2_label->PET

Figure 1: Chemical pathway for PET synthesis from DMT.

Quantitative Data Summary

The efficiency and outcome of the PET synthesis process are highly dependent on the reaction conditions and catalyst selection. The following tables summarize key quantitative parameters for both stages of the process.

Table 1: Reaction Conditions for PET Synthesis via DMT Process

ParameterStage 1: TransesterificationStage 2: PolycondensationReference(s)
Temperature 150 - 210 °C250 - 280 °C[1][3][4][7][8]
Pressure Atmospheric (100 kPa)High Vacuum (< 1 mmHg)[1][7]
Reactant Ratio EG : DMT Molar Ratio of 1.7 - 2.0-[3]
Catalyst(s) Zinc Acetate, Manganese AcetateAntimony Trioxide, Titanium Compounds[4][5][9]
Byproduct(s) MethanolEthylene Glycol[1][4]

Table 2: Example Catalyst Performance in Transesterification (Data for the transesterification of DMT with EG using a specific heterogeneous catalyst)

CatalystTemperature (°C)Time (h)DMT Conversion (%)BHET Selectivity (%)Reference(s)
Zn–HT–glycine180464.196.1[10]

Experimental Protocols

The following protocols provide a generalized methodology for the laboratory-scale synthesis of PET from DMT.

Protocol 1: Transesterification of DMT to Synthesize BHET

Materials and Equipment:

  • This compound (DMT)

  • Ethylene glycol (EG)

  • Zinc acetate (catalyst)

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Distillation column (e.g., Vigreux)

  • Condenser and receiving flask

  • Nitrogen or Argon inlet

  • Thermometer or thermocouple

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging Reactants: Charge the three-neck flask with DMT, ethylene glycol (at a 1:2 molar ratio of DMT:EG), and zinc acetate (typically 0.05-0.1% by weight of DMT).[3]

  • Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen) for 15-20 minutes to remove oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Heating and Reaction: Begin stirring and heat the mixture using the heating mantle. Gradually increase the temperature from 150°C to approximately 210°C.[3][4]

  • Byproduct Removal: As the reaction proceeds, methanol will be generated and begin to distill.[4] Collect the methanol distillate in the receiving flask. The removal of methanol is crucial to drive the equilibrium towards the formation of BHET.[3]

  • Monitoring and Completion: Monitor the reaction by observing the temperature at the head of the distillation column (which should be close to the boiling point of methanol, ~65°C) and measuring the volume of collected methanol. The reaction is considered complete when the theoretical amount of methanol has been collected and its distillation ceases.

  • Product: The resulting product in the reaction flask is primarily molten bis(2-hydroxyethyl) terephthalate (BHET) and oligomers, which can be used directly in the next step.

Protocol 2: Polycondensation of BHET to Synthesize PET

Materials and Equipment:

  • BHET from Protocol 1

  • Antimony trioxide (catalyst)

  • Phosphoric acid or triphenyl phosphate (B84403) (stabilizer/catalyst deactivator)

  • High-temperature reaction vessel suitable for high vacuum

  • Mechanical stirrer for viscous melts

  • High-vacuum pump with a cold trap

  • Heating system capable of reaching >280°C

Procedure:

  • Catalyst Addition: To the molten BHET from the previous step, add the polycondensation catalyst (e.g., antimony trioxide, ~0.03-0.05% by weight) and a stabilizer like phosphoric acid to deactivate the transesterification catalyst.[3][4]

  • Temperature Increase: Increase the temperature of the reaction mixture to 270-280°C.[1][4]

  • Application of Vacuum: Gradually apply a high vacuum (e.g., below 1 mmHg or 133 Pa) to the system. This is critical for removing the ethylene glycol byproduct, which drives the polymerization reaction.[1]

  • Polycondensation: As ethylene glycol is removed, the viscosity of the melt will increase noticeably. The mechanical stirrer is necessary to ensure proper mixing and facilitate the removal of EG from the viscous polymer melt.

  • Monitoring and Completion: The progress of the reaction is monitored by the power consumption or torque of the stirrer motor, which correlates with the melt viscosity and thus the polymer's molecular weight. The reaction is continued until the desired viscosity (and molecular weight) is achieved.

  • Product Recovery: Once the target molecular weight is reached, the vacuum is broken with inert gas. The molten PET is then extruded from the reactor as a strand, cooled in a water bath, and cut into pellets.

Experimental Workflow Visualization

The overall laboratory process for synthesizing PET from DMT can be visualized as a sequential workflow.

Experimental_Workflow start Start setup 1. Assemble Reactor & Charge Reactants (DMT, EG, Catalyst 1) start->setup transesterification 2. Transesterification Reaction (150-210°C) setup->transesterification methanol_removal 3. Distill & Collect Methanol Byproduct transesterification->methanol_removal add_catalyst2 4. Add Polycondensation Catalyst & Stabilizer methanol_removal->add_catalyst2 polycondensation 5. Polycondensation Reaction (270-280°C) add_catalyst2->polycondensation vacuum 6. Apply High Vacuum & Remove EG Byproduct polycondensation->vacuum extrusion 7. Extrude, Cool, & Pelletize PET Polymer vacuum->extrusion analysis 8. Characterize Product (e.g., Viscosity, MW) extrusion->analysis end_node End analysis->end_node

Figure 2: Step-by-step experimental workflow for PET synthesis.

References

Laboratory Protocol for the Synthesis of Polybutylene Terephthalate (PBT) from Dimethyl Terephthalate (DMT)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Polybutylene terephthalate (B1205515) (PBT) is a semi-crystalline thermoplastic polyester (B1180765) known for its excellent mechanical strength, thermal stability, and chemical resistance. These properties make it a valuable material in various industrial applications, including automotive components, electrical and electronic parts, and consumer goods. For researchers in materials science and drug development, PBT serves as a versatile polymer for creating novel composites, blends, and drug delivery systems.

This document provides a detailed laboratory-scale protocol for the synthesis of PBT from dimethyl terephthalate (DMT) and 1,4-butanediol (B3395766) (BDO). The synthesis is a two-stage melt polycondensation process. The first stage is a transesterification reaction where DMT reacts with BDO to form bis(4-hydroxybutyl) terephthalate (BHBT) oligomers and methanol (B129727) as a byproduct.[1] The removal of methanol from the reaction mixture drives this equilibrium reaction towards the formation of the oligomer. The second stage is a polycondensation reaction conducted under high temperature and vacuum, where the BHBT oligomers polymerize to form high molecular weight PBT, eliminating excess BDO.[1][2] Organotitanium compounds, such as tetrabutyl titanate (TBT), are commonly used as catalysts for both reaction stages.[1]

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (DMT)

  • 1,4-butanediol (BDO)

  • Tetrabutyl titanate (TBT) catalyst

  • Nitrogen gas (high purity)

  • Antioxidants/stabilizers (optional)

Equipment:

  • A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a distillation column with a condenser, and a vacuum connection.

  • Heating mantle with a programmable temperature controller.

  • Graduated cylinder for collecting the methanol byproduct.

  • High-vacuum pump.

  • Extrusion and pelletizing equipment (optional, for polymer processing).

Experimental Workflow

The synthesis of PBT from DMT and BDO follows a sequential two-stage process: transesterification and polycondensation. The overall workflow is depicted below.

G cluster_prep Preparation cluster_reaction Reaction Stages cluster_trans Stage 1: Transesterification cluster_poly Stage 2: Polycondensation cluster_isolation Product Isolation Reactants Charge Reactor: DMT, BDO Catalyst Add Catalyst: Tetrabutyl Titanate (TBT) Reactants->Catalyst Transesterification Heat to 150-235°C under N2 atmosphere Catalyst->Transesterification Methanol_Removal Collect Methanol Byproduct Transesterification->Methanol_Removal Polycondensation Increase Temp to 235-250°C Apply High Vacuum (<1 mbar) Methanol_Removal->Polycondensation BDO_Removal Remove Excess BDO Polycondensation->BDO_Removal Extrusion Extrude Molten PBT BDO_Removal->Extrusion Cooling Cool and Pelletize Extrusion->Cooling Analysis Characterize PBT Cooling->Analysis

Figure 1: Experimental workflow for the synthesis of PBT.
Step-by-Step Procedure

Stage 1: Transesterification

  • Reactor Setup: Assemble a clean and dry glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a condenser and a collection flask (graduated cylinder).

  • Charging Reactants: Charge the reactor with this compound (DMT) and 1,4-butanediol (BDO). A typical molar ratio of BDO to DMT is in the range of 1.5:1 to 2.5:1.[3][4] An excess of BDO is used to drive the transesterification reaction to completion.

  • Catalyst Addition: The catalyst, tetrabutyl titanate (TBT), is typically used at a concentration of 0.03 to 0.1% by weight of DMT.[3] The catalyst can be premixed with a small amount of BDO before being introduced into the reactor.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen gas to remove any oxygen and maintain an inert atmosphere throughout the reaction.

  • Heating Profile: Begin stirring and gradually heat the reaction mixture. A typical heating profile involves raising the temperature to around 150°C and holding it for a period to melt the DMT.[5] Subsequently, the temperature is slowly increased to 200-235°C.[5][6]

  • Methanol Distillation: As the transesterification reaction proceeds, methanol is generated as a byproduct and will begin to distill.[1] The temperature at the top of the distillation column should be maintained to allow for the efficient removal of methanol while minimizing the loss of BDO. The reaction progress can be monitored by measuring the volume of methanol collected. The reaction is considered complete when the amount of collected methanol approaches the theoretical yield.

Stage 2: Polycondensation

  • Temperature and Vacuum: Once the evolution of methanol has ceased, the polycondensation stage is initiated. The temperature of the reaction mixture is raised to 235-250°C.[1] The pressure inside the reactor is gradually reduced to below 1 mbar using a high-vacuum pump.[1]

  • Removal of Excess BDO: Under high vacuum and elevated temperature, the viscosity of the reaction mixture will increase as the molecular weight of the PBT polymer builds. During this stage, the excess 1,4-butanediol is removed from the reaction mixture and collected in a cold trap.

  • Monitoring the Reaction: The progress of the polycondensation reaction can be monitored by observing the increase in the viscosity of the melt (e.g., through the torque on the mechanical stirrer). The reaction is typically continued for 1 to 3 hours to achieve the desired molecular weight.[1]

  • Product Isolation: After the desired reaction time, the vacuum is broken by introducing nitrogen gas into the reactor. The molten PBT polymer is then extruded from the bottom of the reactor into a water bath for cooling. The solidified polymer strand can then be pelletized for storage and further characterization.

Reaction Mechanism

The synthesis of PBT from DMT and BDO is a two-step process involving transesterification followed by polycondensation.

G cluster_trans Stage 1: Transesterification cluster_poly Stage 2: Polycondensation DMT This compound (DMT) BHBT Bis(4-hydroxybutyl) terephthalate (BHBT) DMT->BHBT + 2 BDO BDO 1,4-Butanediol (BDO) Methanol Methanol BHBT->Methanol - 2 CH3OH nBHBT n BHBT PBT Polybutylene Terephthalate (PBT) nBHBT->PBT n_1_BDO (n-1) BDO PBT->n_1_BDO - (n-1) BDO

Figure 2: Reaction mechanism for PBT synthesis.

Data Presentation

The following table summarizes the key quantitative parameters for the laboratory synthesis of PBT from DMT.

ParameterStage 1: TransesterificationStage 2: PolycondensationReference(s)
Reactants This compound (DMT), 1,4-Butanediol (BDO)Bis(4-hydroxybutyl) terephthalate (BHBT) oligomers[1]
BDO:DMT Molar Ratio 1.5:1 to 2.5:1-[3][4]
Catalyst Tetrabutyl titanate (TBT)Tetrabutyl titanate (TBT)[1]
Catalyst Concentration 0.03 - 0.1 wt% of DMT-[3]
Temperature 150 - 235°C235 - 250°C[1][5]
Pressure Atmospheric (under N2)< 1 mbar (high vacuum)[1]
Reaction Time Until methanol evolution ceases1 - 3 hours[1]
Byproduct Methanol1,4-Butanediol[1]
Typical Yield -> 95%[2]
Resulting Intrinsic Viscosity -0.4 - 1.25 dL/g[7]

Characterization of PBT

The synthesized PBT polymer should be characterized to determine its chemical structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the PBT and to determine the composition of copolymers.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups in the PBT polymer, such as the ester carbonyl group.

  • Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is employed to determine the molecular weight and molecular weight distribution of the synthesized PBT.[9][10]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the PBT, including the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[8][11]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique can provide detailed information about the polymer structure, including end-group analysis.[9]

Safety Precautions

  • Handling of Chemicals: this compound and 1,4-butanediol may cause irritation upon contact with skin and eyes.[12] It is recommended to handle these chemicals in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • High Temperatures and Vacuum: The reaction is conducted at high temperatures. Care should be taken to avoid thermal burns from hot surfaces and the molten polymer.[13] The use of a high vacuum requires appropriate glassware and shielding.

  • Byproducts: Methanol is a flammable and toxic liquid. The distillation and collection system should be properly sealed to prevent the release of methanol vapors.

  • Molten Polymer: Contact with molten PBT can cause severe burns.[14] Appropriate thermal protective gloves should be worn when handling the hot polymer melt.

  • Dust Inhalation: If the final PBT is in powder or pellet form, inhalation of dust should be avoided.[15]

References

Application Notes and Protocols: Dimethyl Terephthalate as a Monomer in Polyester Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl terephthalate (B1205515) (DT) is a key monomer used in the synthesis of various polyesters, most notably polyethylene (B3416737) terephthalate (PET). The polymerization process involving DMT is a cornerstone of the polymer industry, yielding materials used in applications ranging from textiles and packaging to biomedical devices. This document provides detailed application notes and experimental protocols for the synthesis of polyesters using DMT, with a focus on the transesterification and polycondensation stages.

Historically, the DMT route was favored for producing PET due to the difficulty in purifying terephthalic acid (TPA). While the direct esterification of TPA has become more common, the DMT process remains relevant and offers distinct advantages in certain applications. This process typically involves a two-step reaction: first, the transesterification of DMT with a diol (commonly ethylene (B1197577) glycol) to form a bis(hydroxyalkyl) terephthalate oligomer, followed by a polycondensation reaction at high temperature and vacuum to increase the polymer chain length.[1][2][3]

Chemistry Overview

The overall chemical transformation involves two main stages:

  • Transesterification: Dimethyl terephthalate reacts with excess ethylene glycol in the presence of a catalyst to form bis(2-hydroxyethyl) terephthalate (BHET) and methanol (B129727).[1][4][5] The removal of methanol by distillation is crucial to drive the equilibrium towards the product side.[1]

    C₆H₄(CO₂CH₃)₂ + 2 HOCH₂CH₂OH → C₆H₄(CO₂CH₂CH₂OH)₂ + 2 CH₃OH[4]

  • Polycondensation: The resulting BHET monomers undergo self-condensation at elevated temperatures and reduced pressure.[1][5][6] Ethylene glycol is eliminated during this step, leading to the formation of long-chain polyethylene terephthalate.

    n C₆H₄(CO₂CH₂CH₂OH)₂ → [(CO)C₆H₄(CO₂CH₂CH₂O)]ₙ + n HOCH₂CH₂OH

Experimental Data and Reaction Parameters

The following tables summarize key quantitative data and reaction parameters for the polymerization of PET from DMT and ethylene glycol.

Table 1: Transesterification Reaction Parameters

ParameterValueReference
Reactants This compound (DMT), Ethylene Glycol (EG)[1]
Molar Ratio (EG:DMT) 1.7:1 to 2.4:1[1]
Catalyst Zinc Acetate (B1210297), Manganese Acetate[7][8][9]
Catalyst Concentration Varies based on specific protocol
Temperature 150°C - 250°C[1][4][5][10]
Pressure Atmospheric[9]
Byproduct Methanol (removed by distillation)[1][4]

Table 2: Polycondensation Reaction Parameters

ParameterValueReference
Reactant Bis(2-hydroxyethyl) terephthalate (BHET)[6]
Catalyst Antimony Trioxide, Titanium Compounds[4]
Catalyst Stabilizer Phosphite or Phosphate Esters[1]
Temperature 250°C - 290°C[1][5]
Pressure High Vacuum (< 25 Pa or 0.2 mm Hg)[1]
Byproduct Ethylene Glycol (removed by distillation)[4]

Experimental Protocols

Protocol 1: Synthesis of Polyethylene Terephthalate (PET) via the DMT Route

This protocol details the laboratory-scale synthesis of PET from DMT and ethylene glycol.

Materials:

  • This compound (DMT)

  • Ethylene glycol (EG)

  • Zinc acetate (catalyst for transesterification)

  • Antimony trioxide (catalyst for polycondensation)

  • Phosphoric acid (catalyst quencher/stabilizer)

  • Nitrogen gas supply

  • Vacuum pump

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum distillation apparatus.

Procedure:

Step 1: Transesterification

  • Charge the reaction flask with this compound and ethylene glycol in a molar ratio of 1:2.2.

  • Add zinc acetate catalyst (e.g., 0.05-0.1% by weight of DMT).

  • Begin stirring and purge the system with nitrogen gas.

  • Heat the mixture to approximately 180-210°C.[10]

  • Methanol will begin to distill off as the transesterification reaction proceeds.[4] Continue heating and collecting the methanol distillate.

  • Slowly increase the temperature to 230°C to ensure the reaction goes to completion. The theoretical amount of methanol should be collected.

Step 2: Polycondensation

  • Once the methanol distillation ceases, add the polycondensation catalyst, antimony trioxide (e.g., 0.03-0.05% by weight of DMT).

  • Add a stabilizer such as phosphoric acid to inactivate the transesterification catalyst.

  • Gradually increase the temperature to 270-280°C.[4]

  • Simultaneously, slowly reduce the pressure of the system to below 1 mmHg.

  • Excess ethylene glycol will distill off as the polycondensation reaction proceeds.

  • Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity is achieved, which is indicative of the polymer's molecular weight. This can be monitored by the torque on the mechanical stirrer.

  • Once the desired viscosity is reached, cool the reactor and extrude the molten polymer.

Visualizing the Process

Diagram 1: Polyester Polymerization Workflow from DMT

G cluster_0 Step 1: Transesterification cluster_1 Step 2: Polycondensation DMT This compound (DMT) Mixer Reactor at 150-210°C DMT->Mixer EG Ethylene Glycol (EG) EG->Mixer Catalyst1 Zinc Acetate (Catalyst) Catalyst1->Mixer Methanol Methanol (byproduct) Removed by Distillation Mixer->Methanol BHET Bis(2-hydroxyethyl) terephthalate (BHET) Mixer->BHET Polymerization Reactor at 270-280°C High Vacuum BHET->Polymerization Catalyst2 Antimony Trioxide (Catalyst) Catalyst2->Polymerization EG_byproduct Ethylene Glycol (byproduct) Removed by Distillation Polymerization->EG_byproduct PET Polyethylene Terephthalate (PET) Polymerization->PET

Caption: Workflow of PET synthesis from DMT.

Diagram 2: Chemical Reaction Pathway

G DMT This compound C₆H₄(CO₂CH₃)₂ plus1 + EG 2 Ethylene Glycol 2 HOCH₂CH₂OH arrow1 Transesterification (Catalyst, Heat) BHET Bis(2-hydroxyethyl) terephthalate C₆H₄(CO₂CH₂CH₂OH)₂ plus2 + Methanol 2 Methanol 2 CH₃OH nBHET n BHET arrow2 Polycondensation (Catalyst, Heat, Vacuum) PET Polyethylene Terephthalate [(CO)C₆H₄(CO₂CH₂CH₂O)]ₙ plus3 + nEG n Ethylene Glycol n HOCH₂CH₂OH

References

Application Notes and Protocols for the Analytical Characterization of Dimethyl Terephthalate (DMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of dimethyl terephthalate (B1205515) (DMT), a key intermediate in the production of polyesters and a potential component in pharmaceutical formulations. The following protocols cover chromatographic, spectroscopic, and thermal analysis techniques for the identification, quantification, and purity assessment of DMT.

Chromatographic Analysis

Chromatographic techniques are essential for separating DMT from impurities and for its quantification.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment

Application: To determine the purity of DMT and quantify volatile impurities.

Principle: The sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase within a capillary column. The separated components are detected by a flame ionization detector (FID), which generates a signal proportional to the amount of substance.

Experimental Protocol: GC-FID Analysis of DMT

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the DMT sample into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent such as acetone (B3395972) or dichloromethane (B109758) and dilute to the mark.

    • If an internal standard is used, add a known amount of the internal standard (e.g., dotriacontane) to the sample solution.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC system or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: DB-5ms UI (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Hold: Hold at 280 °C for 10 minutes.

  • Data Analysis:

    • Identify the DMT peak based on its retention time, confirmed by running a standard.

    • Calculate the purity of DMT by the area normalization method, assuming all components have the same response factor, or by using an internal standard for more accurate quantification.

    • Purity (%) = (Area of DMT peak / Total area of all peaks) x 100

High-Performance Liquid Chromatography (HPLC) for Quantification and Impurity Profiling

Application: To quantify DMT and identify non-volatile impurities.

Principle: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases. A UV detector is commonly used for the detection of DMT, which contains a chromophore.

Experimental Protocol: HPLC-UV Analysis of DMT

  • Sample and Standard Preparation:

    • Standard Stock Solution: Accurately weigh about 10 mg of DMT reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile (B52724).

    • Sample Solution: Accurately weigh about 10 mg of the DMT sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover a concentration range of approximately 1-100 µg/mL.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: UV-Vis Detector set at 240 nm.[1]

    • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[2]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[3] For gradient elution to separate impurities, a gradient of water and acetonitrile can be used.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the DMT standard against its concentration.

    • Determine the concentration of DMT in the sample solution from the calibration curve.

    • Identify and quantify impurities based on their retention times and response factors relative to DMT.

Quantitative Data Summary: Chromatographic Methods

ParameterGC-FIDHPLC-UV
Analyte Dimethyl TerephthalateThis compound
Typical Retention Time 8-12 min (method dependent)5-8 min (method dependent)
Linearity Range 1-1000 µg/mL1-100 µg/mL[2]
Limit of Detection (LOD) ~0.1 µg/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.7 µg/mL
Recovery 98-102%95-105%
Precision (RSD) < 2%< 2%

Spectroscopic Analysis

Spectroscopic techniques provide information about the molecular structure and functional groups present in the DMT molecule.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy for Purity Assay

Application: To provide a highly accurate and precise determination of DMT purity without the need for a specific DMT reference standard of known purity. Instead, a certified internal standard is used.

Principle: ¹H-qNMR relies on the principle that the integrated signal intensity of a specific proton resonance is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a DMT signal to that of a known amount of a certified internal standard, the purity of the DMT can be accurately determined.

Experimental Protocol: ¹H-qNMR of DMT

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the DMT sample into an NMR tube.

    • Accurately weigh about 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).[4]

    • Ensure complete dissolution by gentle vortexing.

  • Instrumentation and Parameters:

    • NMR Spectrometer: Bruker Avance 400 MHz or higher field instrument.

    • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).[4]

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both DMT and internal standard). This is critical for accurate quantification and should be determined experimentally using an inversion-recovery experiment.[4]

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of DMT (aromatic protons at ~8.1 ppm and methyl protons at ~3.9 ppm in CDCl₃) and the internal standard.

    • Calculate the purity of DMT using the following equation:

    Purity_DMT (%) = (I_DMT / I_IS) * (N_IS / N_DMT) * (M_DMT / M_IS) * (m_IS / m_DMT) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • IS = Internal Standard

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Application: To confirm the identity of DMT by identifying its characteristic functional groups.

Principle: Infrared radiation is passed through a sample. The molecules absorb radiation at specific frequencies corresponding to their vibrational modes, resulting in a unique spectral fingerprint. Attenuated Total Reflectance (ATR) is a convenient sampling technique for powders.

Experimental Protocol: ATR-FTIR Analysis of DMT

  • Sample Preparation:

    • Place a small amount of the DMT powder directly onto the ATR crystal.

    • Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[5]

  • Instrumentation and Data Acquisition:

    • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with a universal ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of DMT.

    • Identify characteristic absorption bands:

      • ~1720 cm⁻¹ (C=O stretching of the ester)

      • ~1280 and 1100 cm⁻¹ (C-O stretching of the ester)

      • ~3000-2800 cm⁻¹ (C-H stretching of methyl and aromatic groups)

      • ~1600-1450 cm⁻¹ (C=C stretching of the aromatic ring)

Mass Spectrometry (MS) for Molecular Weight Verification

Application: To confirm the molecular weight of DMT and to aid in the structural elucidation of unknown impurities when coupled with a separation technique like GC or HPLC.

Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Direct infusion ESI-MS is a rapid method for molecular weight determination.

Experimental Protocol: Direct Infusion ESI-MS of DMT

  • Sample Preparation:

    • Prepare a dilute solution of DMT (approximately 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as methanol (B129727) or acetonitrile with 0.1% formic acid.

  • Instrumentation and Conditions:

    • Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Infusion Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Look for the protonated molecule [M+H]⁺ at m/z 195.1.

    • Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 217.1, may also be observed.

Thermal Analysis

Thermal analysis techniques are used to characterize the physical properties of DMT as a function of temperature.

Differential Scanning Calorimetry (DSC) for Melting Point and Purity

Application: To determine the melting point, heat of fusion, and to estimate the purity of DMT.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak, the area of which is proportional to the heat of fusion.

Experimental Protocol: DSC Analysis of DMT

  • Sample Preparation:

    • Accurately weigh 2-5 mg of DMT powder into an aluminum DSC pan.

    • Crimp the pan with a lid. Prepare an empty, crimped pan to be used as a reference.

  • Instrumentation and Conditions:

    • DSC Instrument: Mettler Toledo DSC 3+ or equivalent.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Heat from 25 °C to 200 °C at a constant rate of 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis:

    • Determine the onset temperature and the peak temperature of the melting endotherm. The melting point of pure DMT is approximately 140-142 °C.

    • Calculate the heat of fusion (ΔHfus) from the area of the melting peak.

    • Purity can be estimated using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.

Thermogravimetric Analysis (TGA) for Thermal Stability

Application: To evaluate the thermal stability and decomposition profile of DMT.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Mass loss indicates decomposition or volatilization.

Experimental Protocol: TGA of DMT

  • Sample Preparation:

    • Accurately weigh 5-10 mg of DMT powder into a ceramic or platinum TGA pan.

  • Instrumentation and Conditions:

    • TGA Instrument: TA Instruments Q500 or equivalent.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Heat from 30 °C to 600 °C at a constant rate of 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 60 mL/min.

  • Data Analysis:

    • Generate a plot of mass (%) versus temperature.

    • Determine the onset temperature of decomposition, which indicates the upper limit of thermal stability for DMT.

Quantitative Data Summary: Thermal Analysis

ParameterDSCTGA
Analyte This compoundThis compound
Melting Point (Onset) ~140 °CN/A
Heat of Fusion (ΔHfus) ~150-160 J/gN/A
Decomposition Onset N/A~200-250 °C

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample Sample GC_FID GC-FID Sample->GC_FID Purity HPLC_UV HPLC-UV Sample->HPLC_UV Quantification qNMR qNMR Sample->qNMR Purity Assay FTIR FTIR Sample->FTIR Identity MS Mass Spec Sample->MS Molecular Weight DSC DSC Sample->DSC Melting Point TGA TGA Sample->TGA Stability Purity Purity GC_FID->Purity Quantification Quantification HPLC_UV->Quantification qNMR->Purity Structure Structure FTIR->Structure MS->Structure Thermal_Properties Thermal_Properties DSC->Thermal_Properties TGA->Thermal_Properties

Caption: Workflow for the analytical characterization of DMT.

signaling_pathway cluster_chromatography Chromatographic Purity & Assay cluster_spectroscopy Spectroscopic Identification GC Gas Chromatography Separation Separation of DMT and Impurities GC->Separation HPLC High-Performance Liquid Chromatography HPLC->Separation Quant Quantification Separation->Quant Final_Report Comprehensive Characterization Report Quant->Final_Report NMR NMR Spectroscopy Structure_ID Structural Confirmation NMR->Structure_ID IR FTIR Spectroscopy IR->Structure_ID MassSpec Mass Spectrometry MassSpec->Structure_ID Structure_ID->Final_Report

References

Application Notes & Protocols for the Purification of Dimethyl Terephthalate by Distillation and Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of dimethyl terephthalate (B1205515) (DMT), a key intermediate in the production of polyesters like polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT).[1][2] The purification of DMT is critical to ensure the quality and performance of the final polymer products. The two primary methods for DMT purification on an industrial scale are distillation and crystallization, which can be used individually or in combination to achieve high-purity DMT.

Principles of Purification

Distillation

Fractional distillation is a purification technique that separates components of a liquid mixture based on differences in their boiling points. In the context of DMT purification, this process is effective at removing both lower-boiling and higher-boiling impurities. Crude DMT is heated to its boiling point, and the resulting vapor is passed through a distillation column. The vapor becomes progressively enriched in the more volatile components as it rises through the column. By carefully controlling the temperature and pressure, fractions with different purities can be collected.

A common industrial approach involves a multi-stage distillation process. For instance, a three-zone distillation sequence can be employed to systematically remove impurities.[3] The first zone may target the removal of low-boiling compounds, the second zone further refines the DMT, and the third zone separates the high-purity DMT from residual high-boiling impurities.[3]

Crystallization

Crystallization is a solid-liquid separation technique based on differences in solubility. A supersaturated solution of the crude DMT is prepared, either by dissolving it in a suitable solvent and then cooling, or by cooling a molten form of DMT (melt crystallization). As the solution cools, the solubility of DMT decreases, leading to the formation of high-purity crystals, while impurities remain dissolved in the mother liquor.

Solvent Crystallization: This method involves dissolving the impure DMT in a solvent at an elevated temperature and then cooling the solution to induce crystallization. The choice of solvent is crucial; methanol (B129727) and xylene are commonly used.[4][5][6] The solubility of DMT and its impurities in the chosen solvent at different temperatures dictates the efficiency of the purification.

Melt Crystallization: This technique avoids the use of solvents and is considered a more environmentally friendly and cost-effective method.[7][8] Crude molten DMT is cooled to a temperature just below its melting point, causing high-purity DMT to crystallize. The remaining liquid, enriched with impurities, is then separated from the solid crystals. This process can be performed in static or falling film crystallizers.[9] A subsequent "sweating" step, where the temperature is slightly raised, can further purify the crystals by melting and removing any remaining entrapped impurities.[7]

Experimental Protocols

Protocol for Purification by Fractional Vacuum Distillation

This protocol describes a laboratory-scale fractional vacuum distillation for purifying crude DMT.

Materials and Equipment:

  • Crude Dimethyl Terephthalate

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Distillation head with condenser and collection flask(s)

  • Heating mantle with a stirrer

  • Vacuum pump and vacuum gauge

  • Thermometer or temperature probe

  • Cold trap

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place the crude DMT into the round-bottom flask.

  • Evacuation: Connect the vacuum pump to the distillation apparatus through a cold trap. Gradually evacuate the system to the desired pressure (e.g., 10-200 mm Hg).[4]

  • Heating: Begin heating the round-bottom flask using the heating mantle while stirring the contents.

  • Fraction Collection: Monitor the temperature at the distillation head.

    • First Fraction (Low-Boiling Impurities): Collect the initial fraction that distills at a lower temperature. This fraction will contain volatile impurities.

    • Main Fraction (Pure DMT): As the temperature stabilizes at the boiling point of DMT under the applied vacuum (the boiling point of DMT is 288 °C at atmospheric pressure), switch to a new collection flask to collect the purified DMT.[1]

    • Final Fraction (High-Boiling Impurities): Stop the distillation before all the material in the round-bottom flask has vaporized to avoid the collection of high-boiling impurities.

  • Cooling and Collection: Allow the apparatus to cool down under vacuum before carefully venting the system. The solidified DMT in the collection flask is the purified product.

Logical Workflow for Fractional Distillation

Distillation_Workflow cluster_setup Setup cluster_process Process cluster_fractions Fractionation cluster_final Final Steps Crude_DMT Crude DMT Apparatus Assemble Distillation Apparatus Crude_DMT->Apparatus Evacuate Evacuate System Apparatus->Evacuate Heat Heat and Stir Evacuate->Heat Collect_Fractions Collect Fractions Heat->Collect_Fractions Low_Boiling Low-Boiling Impurities Collect_Fractions->Low_Boiling First Cut Pure_DMT Pure DMT Collect_Fractions->Pure_DMT Main Cut High_Boiling High-Boiling Residue Collect_Fractions->High_Boiling Residue Cool Cool System Pure_DMT->Cool Vent Vent to Atmosphere Cool->Vent Collect Collect Purified DMT Vent->Collect

Caption: Workflow for DMT purification by fractional distillation.

Protocol for Purification by Solvent Crystallization

This protocol outlines the purification of DMT using methanol as a solvent.

Materials and Equipment:

  • Crude this compound

  • Methanol

  • Erlenmeyer flask or beaker

  • Hot plate with magnetic stirrer

  • Condenser (optional, to prevent solvent loss)

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Drying oven

Procedure:

  • Dissolution: Place the crude DMT in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol required to dissolve the DMT at its boiling point (64.7 °C). Heat the mixture on a hot plate with stirring until all the DMT has dissolved. The solubility of DMT in methanol increases with temperature.[10][11][12][13][14]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the DMT crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified DMT crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove any remaining solvent. The melting point of pure DMT is between 140-142 °C.[15]

Logical Workflow for Solvent Crystallization

Crystallization_Workflow cluster_preparation Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_product Product Crude_DMT Crude DMT Dissolve Dissolve in Hot Methanol Crude_DMT->Dissolve Solvent Methanol Solvent->Dissolve Cool_Slowly Cool to Room Temperature Dissolve->Cool_Slowly Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Methanol Filter->Wash Dry Dry Crystals Wash->Dry Pure_DMT Purified DMT Dry->Pure_DMT

Caption: Workflow for DMT purification by solvent crystallization.

Data Presentation

The following tables summarize key physical properties and purification data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₄[1]
Molecular Weight194.18 g/mol [16]
Melting Point140-142 °C (284-288 °F)[15][16]
Boiling Point288 °C (550 °F) at 760 mmHg[1]
Vapor Pressure0.01 mmHg at 25 °C[15][16]
Solubility in WaterVery slightly soluble[17]
AppearanceWhite solid or colorless crystals[16][17]

Table 2: Summary of Purification Parameters and Expected Purity

Purification MethodKey ParametersTypical PurityRecoveryReference
Fractional Distillation Vacuum: 10-200 mmHg> 99.5%High[3][4]
Solvent Crystallization Solvent: Methanol or Xylene; Cooling to 20-45°C99.9%70-95%[4][5][18]
Melt Crystallization Cooling molten DMT to 120-136°C; Final melt at 140-145°C> 99.9%High[7][9][18]

Concluding Remarks

The choice between distillation and crystallization for the purification of this compound depends on the nature and concentration of impurities, the desired final purity, and economic considerations. For achieving very high purity levels required for specific polymer applications, a combination of these methods, such as distillation followed by crystallization, is often employed in industrial settings. The protocols and data presented here provide a foundation for researchers and scientists to develop and optimize DMT purification processes for their specific needs.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT) to 1,4-cyclohexanedimethanol (B133615) (CHDM) is a significant industrial process, yielding a valuable diol used in the production of high-performance polyesters, polyurethanes, and other polymers. This document provides detailed application notes and experimental protocols for both a traditional two-step and a modern one-pot synthesis approach. The information is intended to guide researchers in the successful laboratory-scale synthesis of CHDM from DMT.

The overall chemical transformation involves the hydrogenation of the aromatic ring of DMT to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD), followed by the reduction of the two ester groups to hydroxyl groups to yield CHDM.

Reaction Signaling Pathway

The hydrogenation of dimethyl terephthalate to 1,4-cyclohexanedimethanol proceeds through a sequential reaction pathway. Initially, the aromatic ring of DMT is hydrogenated to yield the intermediate, dimethyl 1,4-cyclohexanedicarboxylate (DMCD). Subsequently, the ester groups of DMCD are reduced to the final product, 1,4-cyclohexanedimethanol (CHDM).

ReactionPathway DMT This compound (DMT) H2_1 + 3H₂ DMCD Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) H2_1->DMCD Step 1: Ring Hydrogenation (e.g., Pd or Ni catalyst) H2_2 + 4H₂ CHDM 1,4-Cyclohexanedimethanol (CHDM) H2_2->CHDM Step 2: Ester Reduction (e.g., Copper Chromite or Ru-based catalyst) Methanol + 2CH₃OH

Figure 1: Reaction pathway of DMT to CHDM hydrogenation.

Data Presentation: Catalyst Performance in DMT Hydrogenation

The following tables summarize quantitative data from various catalytic systems for the hydrogenation of DMT.

Table 1: Performance of Catalysts in the First Step of Hydrogenation (DMT to DMCD)

CatalystSupportTemp. (°C)Pressure (MPa)Time (h)DMT Conversion (%)DMCD Selectivity (%)Reference
PdHTc-Al₂O₃160-180High-ExcellentExcellent[1]
Ru₅AlₓSBA-151004.14--100 (93.4% yield)[1][2]
Ni/Ni(Al)OₓAlOₓ---Almost Complete93.3[1]
Skeletal Ni----Complete92.0[1]
KF-NiSiO₂100549596[2][3][4]
Ru-NiCNT150618095[5]
RuMOR1406410095.09[6][7]
3 wt.% RuHZSM-51602.5210099.5[8][9]

Table 2: Performance of Catalysts in the One-Pot Hydrogenation of DMT to CHDM

CatalystSupportTemp. (°C)Pressure (MPa)Time (h)DMT Conversion (%)CHDM Yield (%)Reference
Ru-Pt-SnAl₂O₃Stage 1: 100, Stage 2: 200Stage 1: 4, Stage 2: 84 (Stage 1) + 4 (Stage 2)-High[6][10]
5 Pd/CMK-3 + Cu-600-----82[11]
Pd/C + Cu-based-Stage 1: 160, Stage 2: 270Stage 1: 8, Stage 2: 10.5-100 (BHET)78[12]

Experimental Protocols

Protocol 1: Two-Step Hydrogenation of DMT to CHDM

This protocol first describes the synthesis of the intermediate DMCD using a potassium-modified nickel catalyst, followed by the reduction of DMCD to CHDM using a copper-based catalyst.

Step 1: Hydrogenation of DMT to DMCD using KF-Ni/SiO₂ Catalyst

Catalyst Preparation (KF-Ni/SiO₂):

A potassium-promoted strategy can be employed to enhance the selectivity of DMCD.[2] A KF-promoted Ni/SiO₂ catalyst can be prepared via the impregnation method.[3]

Experimental Workflow for Step 1

Step1_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation prep_cat Prepare KF-Ni/SiO₂ catalyst via impregnation charge_reactor Charge autoclave with DMT, solvent (IPA), and catalyst prep_cat->charge_reactor seal_purge Seal and purge reactor with H₂ charge_reactor->seal_purge pressurize_heat Pressurize with H₂ to 5 MPa and heat to 100°C seal_purge->pressurize_heat react Maintain reaction for 4 hours with stirring pressurize_heat->react cool_depressurize Cool reactor and vent H₂ react->cool_depressurize filter_catalyst Filter to remove catalyst cool_depressurize->filter_catalyst remove_solvent Remove solvent under reduced pressure filter_catalyst->remove_solvent analyze Analyze crude DMCD (GC, NMR) remove_solvent->analyze

Figure 2: Experimental workflow for DMT to DMCD hydrogenation.

Procedure:

  • Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, thermocouple, and pressure gauge is required.

  • Charging the Reactor: In a typical experiment, charge the reactor with 0.1 g of DMT, 50 mg of the pre-reduced KF-Ni/SiO₂ catalyst, and 2 mL of isopropanol (B130326) (IPA) as the solvent.[1]

  • Reaction Conditions: Seal the reactor and purge several times with hydrogen to remove air. Pressurize the reactor to an initial pressure of 5 MPa with hydrogen.[1] Heat the reactor to 100°C and maintain this temperature for 4 hours with vigorous stirring.[1]

  • Work-up and Analysis: After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen. Open the reactor and filter the reaction mixture to recover the catalyst. The filtrate, containing the product, can be analyzed by gas chromatography (GC) to determine the conversion of DMT and the selectivity to DMCD. The solvent can be removed under reduced pressure to isolate the crude DMCD.

Step 2: Hydrogenation of DMCD to CHDM using a Copper-Based Catalyst

Catalyst: A commercial copper chromite catalyst or a lab-prepared Cr-free copper-based catalyst can be used for this step.[13][14]

Procedure:

  • Reactor Setup: Use the same high-pressure autoclave as in Step 1.

  • Charging the Reactor: Charge the reactor with the DMCD obtained from Step 1, the copper-based catalyst, and a suitable solvent if necessary (though some processes are solvent-free).

  • Reaction Conditions: Seal and purge the reactor with hydrogen. Pressurize with hydrogen and heat the reactor. Typical conditions for the gas-phase hydrogenation of DMCD over a copper-based catalyst derived from a Cu-Mg-Al layered double hydroxide (B78521) precursor involve temperatures that can achieve a lasting 100% conversion with 99.8% selectivity.[13] Industrially, this step is often carried out at elevated temperatures and pressures.

  • Work-up and Analysis: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The CHDM product can be purified by distillation. Analysis of the product can be performed using GC and NMR spectroscopy.

Protocol 2: One-Pot Hydrogenation of DMT to CHDM using a Trimetallic Ru-Pt-Sn/Al₂O₃ Catalyst

This protocol outlines a one-pot synthesis using a single catalyst for both reaction steps, carried out in two consecutive stages with different reaction conditions.[6][10]

Catalyst Preparation (Ru-Pt-Sn/Al₂O₃):

The catalyst can be prepared by co-impregnation of the alumina (B75360) support with precursor salts of Ruthenium, Platinum, and Tin, followed by drying, calcination, and reduction.[15]

Experimental Workflow for One-Pot Synthesis

OnePot_Workflow cluster_prep Catalyst Preparation cluster_reaction Two-Stage Hydrogenation cluster_workup Product Isolation prep_cat Prepare Ru-Pt-Sn/Al₂O₃ catalyst charge_reactor Charge autoclave with DMT and catalyst prep_cat->charge_reactor stage1 Stage 1: Ring Hydrogenation (e.g., 100°C, 4 MPa H₂) charge_reactor->stage1 stage2 Stage 2: Ester Reduction (e.g., 200°C, 8 MPa H₂) stage1->stage2 cool_depressurize Cool reactor and vent H₂ stage2->cool_depressurize filter_catalyst Filter to remove catalyst cool_depressurize->filter_catalyst purify Purify CHDM (e.g., distillation) filter_catalyst->purify analyze Analyze final product (GC, NMR) purify->analyze

Figure 3: Experimental workflow for one-pot DMT to CHDM synthesis.

Procedure:

  • Reactor Setup: A high-pressure autoclave as described in Protocol 1 is suitable.

  • Charging the Reactor: Charge the autoclave with DMT and the Ru-Pt-Sn/Al₂O₃ catalyst.

  • Stage 1: Ring Hydrogenation: Seal and purge the reactor with hydrogen. Pressurize to approximately 4 MPa with hydrogen and heat to 100°C. Maintain these conditions for a set period (e.g., 4 hours) to facilitate the conversion of DMT to DMCD.[10]

  • Stage 2: Ester Reduction: Without opening the reactor, increase the hydrogen pressure to around 8 MPa and raise the temperature to 200°C. Hold at these conditions for another period (e.g., 4 hours) to complete the reduction of DMCD to CHDM.

  • Work-up and Analysis: After the second stage, cool the reactor, vent the hydrogen, and recover the product mixture. The catalyst is separated by filtration, and the CHDM can be purified from the reaction mixture, typically by distillation. Product analysis should be conducted using GC and NMR to confirm purity and yield.

Safety Precautions

  • All hydrogenation reactions should be conducted in a well-ventilated fume hood.

  • High-pressure autoclaves must be operated by trained personnel and regularly inspected.

  • Hydrogen is a highly flammable gas; ensure there are no ignition sources in the vicinity and that the system is properly grounded.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle catalysts, especially pyrophoric ones (if applicable after reduction), with care and under an inert atmosphere if necessary.

References

Application of Dimethyl Terephthalate in the Formulation of Polyester Resins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl terephthalate (B1205515) (DMT) is a crucial organic compound, an ester of terephthalic acid and methanol (B129727), that serves as a primary raw material in the synthesis of a wide array of polyester (B1180765) resins.[1][2] Its applications span across various industries, from textiles and packaging to automotive and construction, owing to the versatile properties of the resulting polymers.[3] This document provides detailed application notes and experimental protocols for the formulation of both saturated and unsaturated polyester resins using DMT, intended for researchers, scientists, and professionals in drug development and polymer science.

The synthesis of polyester resins from DMT is primarily achieved through a two-stage process: transesterification followed by polycondensation.[1] In the first stage, DMT is reacted with a diol (such as ethylene (B1197577) glycol for polyethylene (B3416737) terephthalate - PET, or 1,4-butanediol (B3395766) for polybutylene terephthalate - PBT) in the presence of a catalyst to form a prepolymer and methanol as a byproduct. The removal of methanol drives the reaction forward.[1][4] The second stage involves the polycondensation of the prepolymer under high temperature and vacuum to increase the molecular weight and achieve the desired polymer properties.

Data Presentation

The selection of reactants, catalysts, and reaction conditions significantly influences the properties of the final polyester resin. The following tables summarize key quantitative data for the synthesis of saturated (PET and PBT) and unsaturated polyester resins.

Table 1: Reaction Parameters for Saturated Polyester Resin Synthesis from DMT
ParameterPolyethylene Terephthalate (PET)Polybutylene Terephthalate (PBT)Reference(s)
Diol Ethylene Glycol (EG)1,4-Butanediol (BDO)[5]
Molar Ratio (Diol:DMT) 1.7:1 to 2.4:12:1 to 3:1[1][6][7]
Transesterification Catalyst Zinc Acetate (B1210297), Manganese AcetateTetrabutyl Titanate (TBT)[1][5]
Catalyst Concentration -3 x 10⁻⁴ mol/mol DMT[6]
Transesterification Temperature 150°C - 210°C150°C - 235°C[1][5]
Polycondensation Catalyst Antimony Trioxide (Sb₂O₃)Tetrabutyl Titanate (TBT)[1][5]
Polycondensation Temperature 270°C - 290°C235°C - 250°C[1][5][7]
Polycondensation Vacuum < 25 Pa< 1 mbar[1][5]
Table 2: Properties of Saturated Polyester Resins Synthesized from DMT
PropertyPolyethylene Terephthalate (PET)Polybutylene Terephthalate (PBT)Reference(s)
Intrinsic Viscosity (dL/g) 0.58 - 0.68Varies with polycondensation time[1][5]
Melting Point (°C) 225 - 255-[4]
Number Average Molecular Weight 16,000 - 19,000-[1]
Table 3: Formulation of Unsaturated Polyester Resin from DMT Process Residue
ComponentFunctionTypical Reaction TemperatureReference(s)
DMT Process Residue Aromatic Acid Source-[8]
Ethylene Glycol Diol220°C (Transesterification)[8]
Maleic Anhydride (B1165640) Source of Unsaturation220°C (Polycondensation)[8]
Styrene Reactive Diluent60°C (Dissolution)[8]
Hydroquinone (B1673460) Inhibitor-[8]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Polyethylene Terephthalate (PET) from DMT

Materials:

  • Dimethyl Terephthalate (DMT)

  • Ethylene Glycol (EG)

  • Zinc Acetate (catalyst)

  • Antimony Trioxide (catalyst)

  • Nitrogen gas supply

  • Heating mantle with temperature controller

  • Reaction vessel with a stirrer, condenser, and vacuum port

Procedure:

  • Reactant Charging: In a reaction vessel, charge DMT and EG in a molar ratio of 1:2.

  • Catalyst Addition: Add zinc acetate as the transesterification catalyst.

  • Transesterification:

    • Under a nitrogen atmosphere, heat the mixture with stirring.

    • Gradually increase the temperature from 150°C to 210°C.[1]

    • Methanol will be produced as a byproduct and should be continuously distilled off and collected to monitor the reaction progress.[1]

    • The reaction is complete when the theoretical amount of methanol has been collected.

  • Polycondensation:

    • Add antimony trioxide as the polycondensation catalyst.

    • Increase the temperature to 270°C - 280°C.[4]

    • Gradually apply a vacuum to reduce the pressure to below 25 Pa.[1]

    • Continue the reaction under high temperature and vacuum to remove excess ethylene glycol and increase the polymer's molecular weight.

  • Product Recovery:

    • Once the desired viscosity is achieved, cool the reactor under nitrogen.

    • The resulting PET polymer can be extruded and pelletized.

Protocol 2: Laboratory-Scale Synthesis of Polybutylene Terephthalate (PBT) from DMT

Materials:

  • This compound (DMT)

  • 1,4-Butanediol (BDO)

  • Tetrabutyl Titanate (TBT) (catalyst)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, distillation column, and vacuum connection

Procedure:

  • Reactant and Catalyst Preparation:

    • Charge DMT and BDO into the reaction vessel at a molar ratio of 1:2.2.

    • Prepare a solution of TBT catalyst in a small amount of BDO and add it to the reaction mixture.[5] The catalyst concentration should be approximately 3 x 10⁻⁴ mol/mol of DMT.[6]

  • Transesterification Stage:

    • Heat the mixture to 150°C under a nitrogen atmosphere with constant stirring.[5]

    • Gradually increase the temperature to 235°C over a period of 2 hours.[5]

    • Collect the methanol byproduct via the distillation column. The reaction progress can be monitored by the amount of methanol collected.[5]

  • Polycondensation Stage:

    • Once the evolution of methanol ceases, gradually reduce the pressure in the reactor to below 1 mbar.[5]

    • Maintain the temperature at 235-250°C.[5]

    • Continue the reaction under vacuum for 1-3 hours to achieve the desired molecular weight. Excess BDO will be removed during this stage.[5]

  • Product Isolation:

    • After the desired reaction time, stop the heating and introduce nitrogen gas to break the vacuum.

    • The molten PBT can be discharged from the reactor and cooled.

Protocol 3: Synthesis of Unsaturated Polyester Resin (UPR) from DMT Process Residue

Materials:

  • DMT process residue (containing a mixture of phthalate (B1215562) isomers)

  • Ethylene Glycol (EG)

  • Maleic Anhydride

  • Styrene

  • Hydroquinone

  • Catalyst for transesterification (e.g., zinc acetate)

  • Reaction vessel with stirrer, thermometer, and condenser for distillation

Procedure:

  • Transesterification:

    • Charge the DMT process residue and ethylene glycol into the reaction vessel.

    • Add a suitable transesterification catalyst.

    • Heat the mixture to 220°C with stirring to carry out the transesterification, distilling off the methanol produced.[8]

  • Polycondensation:

    • After the transesterification is complete, add maleic anhydride to the reactor.

    • Maintain the temperature at 220°C for the polycondensation reaction to proceed.[8]

    • Monitor the acid number of the reaction mixture until the desired value is reached.

  • Resin Formulation:

    • Cool the resulting unsaturated polyester to 60°C.[8]

    • Dissolve the polyester in styrene, which contains a small amount of hydroquinone to inhibit premature curing. The final resin typically contains around 30% styrene.[8]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways and experimental workflows for the synthesis of polyester resins from this compound.

Polyester_Synthesis_Pathway cluster_transesterification Transesterification Stage cluster_polycondensation Polycondensation Stage DMT This compound (DMT) BHEDT Bis(2-hydroxyethyl) terephthalate (BHET) + Oligomers DMT->BHEDT Diol Diol (e.g., Ethylene Glycol) Diol->BHEDT Catalyst1 Transesterification Catalyst Catalyst1->BHEDT Methanol Methanol (byproduct) BHEDT->Methanol Polyester Polyester Resin BHEDT->Polyester BHEDT->Polyester Catalyst2 Polycondensation Catalyst Catalyst2->Polyester Diol_excess Excess Diol (byproduct) Polyester->Diol_excess

Caption: Chemical pathway for the two-stage synthesis of polyester resin from DMT.

Experimental_Workflow_PET start Start reactants Charge DMT, Ethylene Glycol, and Transesterification Catalyst start->reactants transesterification Heat to 150-210°C under Nitrogen (Distill off Methanol) reactants->transesterification add_poly_catalyst Add Polycondensation Catalyst transesterification->add_poly_catalyst polycondensation Heat to 270-280°C under Vacuum (Distill off excess EG) add_poly_catalyst->polycondensation cool_extrude Cool under Nitrogen and Extrude polycondensation->cool_extrude end End: PET Pellets cool_extrude->end

Caption: Experimental workflow for the laboratory synthesis of PET from DMT.

UPR_Synthesis_Workflow start Start transesterify Transesterify DMT residue with Ethylene Glycol at 220°C start->transesterify polycondense Polycondense with Maleic Anhydride at 220°C transesterify->polycondense cool Cool to 60°C polycondense->cool dissolve Dissolve in Styrene with Hydroquinone cool->dissolve end End: Unsaturated Polyester Resin dissolve->end

Caption: Workflow for synthesizing unsaturated polyester resin from DMT process residue.

References

Application Notes and Protocols: Dimethyl Terephthalate as a Plasticizer in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethyl Terephthalate (DMT) as a plasticizer in various polymers. The information is intended to guide researchers in exploring the potential of DMT to modify polymer properties for a range of applications, including in the pharmaceutical and materials science fields.

Introduction

This compound (C₆H₄(COOCH₃)₂) is a diester of terephthalic acid and methanol. While it is a well-known monomer for the synthesis of polyesters like Polyethylene Terephthalate (PET), its potential as a plasticizer is an area of growing interest. Plasticizers are additives that increase the flexibility, workability, and durability of polymers by reducing the intermolecular forces between polymer chains. This reduction in chain-to-chain interaction lowers the glass transition temperature (Tg), making the material softer and more pliable.

The use of DMT as a plasticizer or a co-monomer can influence various properties of polymers, including their mechanical strength, barrier properties, and thermal characteristics. Its relatively low molecular weight and chemical structure allow it to be incorporated into polymer matrices through common industrial techniques such as melt blending and solvent casting.

Mechanism of Action

The primary mechanism by which this compound acts as a plasticizer is through the lubricity theory and the free volume theory . When blended with a polymer, the smaller DMT molecules intersperse themselves between the long polymer chains. This increases the "free volume" or the unoccupied space between the chains, allowing them to slide past one another more easily. This increased molecular mobility results in a less rigid polymer structure, characterized by a lower glass transition temperature and increased flexibility.

It is important to note that in the context of PET, DMT can act as a low molecular weight diluent or a co-monomer during transesterification, which can lead to a reduction in the fractional free volume and an improvement in barrier properties. This highlights the dual role DMT can play depending on the polymer system and processing conditions.

Applications

The utilization of this compound as a plasticizer can be beneficial in several applications:

  • Polyvinyl Chloride (PVC): DMT can be explored as an alternative to traditional phthalate (B1215562) plasticizers in PVC formulations to enhance flexibility for applications such as medical tubing, films, and coatings.

  • Polylactic Acid (PLA): As a bio-based and biodegradable polymer, PLA is often brittle. DMT can be incorporated to improve its flexibility and toughness, expanding its use in packaging and biomedical devices.

  • Polystyrene (PS): The addition of DMT to polystyrene can modify its thermal degradation properties and potentially improve its processability.

  • Coatings: In coatings, DMT can act as a plasticizer to enhance flexibility, weather resistance, and adhesion to substrates.

Experimental Protocols

Detailed methodologies for incorporating this compound into polymer matrices are provided below. These protocols serve as a starting point and may require optimization based on the specific polymer and desired final properties.

Protocol 1: Melt Blending of this compound with PVC

This protocol describes the process of incorporating DMT into Polyvinyl Chloride (PVC) using a laboratory-scale melt blender.

Materials and Equipment:

  • Polyvinyl Chloride (PVC) resin

  • This compound (DMT) powder

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Laboratory-scale internal mixer or twin-screw extruder

  • Two-roll mill

  • Compression molding press

  • Tensile tester

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Drying: Dry the PVC resin and DMT powder in a vacuum oven at 60-70°C for at least 4 hours to remove any residual moisture.

  • Premixing: In a high-speed mixer or by manual blending, thoroughly mix the dried PVC resin, DMT at the desired concentration (e.g., 5, 10, 15, 20 phr - parts per hundred parts of resin), and a thermal stabilizer (typically 2-3 phr).

  • Melt Blending:

    • Set the temperature of the internal mixer or extruder to the processing temperature of PVC (typically 160-180°C).

    • Add the premixed powder to the blending chamber.

    • Melt blend the mixture for 5-10 minutes at a rotor speed of 50-60 rpm until a homogeneous melt is obtained.

  • Milling: Transfer the molten compound to a pre-heated two-roll mill (150-170°C) and mill for 3-5 minutes to form a uniform sheet.

  • Compression Molding:

    • Cut the milled sheet into appropriate sizes for the compression mold.

    • Preheat the compression molding press to 170-180°C.

    • Place the sheet in the mold and preheat for 3-5 minutes.

    • Apply a pressure of 5-10 MPa for 5 minutes.

    • Cool the mold under pressure to room temperature.

  • Characterization:

    • Cut the molded sheets into dumbbell shapes for tensile testing according to ASTM D638.

    • Use a small sample of the molded sheet for DSC analysis to determine the glass transition temperature (Tg) according to ASTM D3418.

Protocol 2: Solvent Casting of Polylactic Acid (PLA) Films with this compound

This protocol outlines the preparation of PLA films plasticized with DMT using the solvent casting method.

Materials and Equipment:

  • Polylactic Acid (PLA) pellets or powder

  • This compound (DMT) powder

  • Solvent (e.g., Dichloromethane (DCM) or Chloroform)

  • Glass petri dishes or a flat glass plate

  • Magnetic stirrer and stir bar

  • Vacuum oven

  • Tensile tester

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Drying: Dry the PLA pellets/powder and DMT powder in a vacuum oven at 50°C for 4 hours.

  • Solution Preparation:

    • Prepare a 5-10% (w/v) solution of PLA in the chosen solvent by dissolving the dried PLA with stirring.

    • Once the PLA is fully dissolved, add the desired amount of DMT (e.g., 5, 10, 15, 20 wt% relative to PLA) to the solution.

    • Continue stirring until the DMT is completely dissolved and the solution is homogeneous.

  • Casting:

    • Pour a specific volume of the polymer solution into a clean, dry glass petri dish or onto a level glass plate.

    • Cover the casting surface with a perforated lid or place it in a fume hood to allow for slow solvent evaporation at room temperature for 24-48 hours.

  • Drying:

    • Once the film appears dry, carefully peel it from the glass surface.

    • Place the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterization:

    • Cut the dried films into rectangular or dumbbell shapes for tensile testing according to ASTM D882.

    • Use a small sample of the film for DSC analysis to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

Data Presentation

The following tables illustrate the expected effects of incorporating this compound as a plasticizer on the key properties of polymers. Please note that these are representative tables, and the actual values will depend on the specific polymer grade, DMT concentration, and processing conditions.

Table 1: Effect of this compound (DMT) on the Glass Transition Temperature (Tg) of PVC

DMT Concentration (phr)Glass Transition Temperature (Tg) (°C)
080 - 85
570 - 75
1060 - 65
1550 - 55
2040 - 45

Table 2: Effect of this compound (DMT) on the Mechanical Properties of PLA

DMT Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
050 - 603 - 53.0 - 3.5
540 - 5010 - 202.5 - 3.0
1030 - 4050 - 1002.0 - 2.5
1520 - 30150 - 2501.5 - 2.0
2015 - 25> 3001.0 - 1.5

Visualizations

The following diagrams illustrate the experimental workflows for incorporating and evaluating this compound as a plasticizer.

Melt_Blending_Workflow cluster_prep Material Preparation cluster_processing Processing cluster_char Characterization Drying Drying (PVC, DMT) Premixing Premixing (PVC, DMT, Stabilizer) Drying->Premixing Melt Blending Melt Blending (160-180°C) Premixing->Melt Blending Milling Two-Roll Milling (150-170°C) Melt Blending->Milling Compression Molding Compression Molding (170-180°C) Milling->Compression Molding Tensile Testing Tensile Testing (ASTM D638) Compression Molding->Tensile Testing DSC Analysis DSC Analysis (ASTM D3418) Compression Molding->DSC Analysis

Melt Blending Experimental Workflow

Solvent_Casting_Workflow cluster_prep Material Preparation cluster_processing Film Formation cluster_char Characterization Drying Drying (PLA, DMT) Solution Preparation Solution Preparation (PLA, DMT in Solvent) Drying->Solution Preparation Casting Solvent Casting Solution Preparation->Casting Solvent Evaporation Slow Solvent Evaporation (24-48h) Casting->Solvent Evaporation Final Drying Vacuum Oven Drying (40°C, 24h) Solvent Evaporation->Final Drying Tensile Testing Tensile Testing (ASTM D882) Final Drying->Tensile Testing DSC Analysis DSC Analysis Final Drying->DSC Analysis

Solvent Casting Experimental Workflow

Conclusion

This compound presents a viable option for modifying the properties of various polymers. Its effectiveness as a plasticizer is dependent on the polymer system, concentration, and processing method. The provided protocols offer a foundational approach for researchers to investigate the impact of DMT on their specific polymer of interest. Further characterization and optimization are recommended to tailor the material properties for desired applications.

Application Note and Protocol: Experimental Procedure for the Methanolysis of Polyethylene Terephthalate (PET) to Yield Dimethyl Terephthalate (DT)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the chemical recycling of polyethylene (B3416737) terephthalate (B1205515) (PET) via methanolysis to produce dimethyl terephthalate (DMT) and ethylene (B1197577) glycol (EG). Methanolysis is a robust depolymerization technique that breaks down the polyester (B1180765) chain into its constituent monomers.[1][2][3] This process is crucial for closed-loop recycling, enabling the synthesis of virgin-quality PET from waste materials.[4] The protocols described herein cover laboratory-scale batch processes using common catalysts, including reaction setup, execution, and product purification.

Principle of the Method

The methanolysis of PET is a transesterification reaction where PET is treated with excess methanol (B129727) at elevated temperatures and pressures. In the presence of a suitable catalyst, the ester linkages of the polymer chain are cleaved by methanol molecules. This process yields this compound (DMT), a white crystalline solid, and ethylene glycol (EG).[2][5] The reaction is reversible, and using an excess of methanol helps to drive the equilibrium towards the products.[6]

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_products Products PET (-O-CH₂-CH₂-O-CO-C₆H₄-CO-)n Polyethylene Terephthalate (PET) catalyst Catalyst Heat, Pressure PET->catalyst Methanol n CH₃OH Methanol Methanol->catalyst DMT n CH₃OOC-C₆H₄-COOCH₃ This compound (DMT) EG n HO-CH₂-CH₂-OH Ethylene Glycol (EG) catalyst->DMT catalyst->EG

Caption: Chemical reaction for the methanolysis of PET.

Data Presentation: Comparison of Catalytic Systems

The efficiency of PET methanolysis is highly dependent on the catalyst and reaction conditions. A summary of various approaches is presented below. Industrial processes typically operate at 160-200°C and 2-4 MPa.[7]

Catalyst SystemTemperature (°C)PressureReaction Time (h)PET Conversion (%)DMT Yield (%)Reference
Ionic Liquid ([HN₂₂₂·N₂₂₂][HSO₄])180Autoclave310098 (isolated)[4][8]
Mg-Al Layered Double Oxide180Autoclave2100100[9]
Bamboo Leaf Ash (BLA)200Autoclave2>9978[10]
Aluminium Triisopropoxide (AIP)200Autoclave--88 (with toluene)[1]
Potassium Carbonate (K₂CO₃)25Ambient2410093.1[3]
Zinc Acetate / Lead Acetate140Autoclave2100~100[5]
Sodium Methoxide25-80Ambient3-5-High[7]

Experimental Protocols

Materials and Apparatus
  • PET Source: Post-consumer PET flakes or pellets, washed and dried.

  • Reagents: Methanol (anhydrous, ≥99.8%), Dichloromethane (B109758) (DCM), Potassium Carbonate (K₂CO₃), and chosen catalyst (e.g., Zinc Acetate).

  • Apparatus: High-pressure autoclave or microwave reactor, magnetic stirrer hotplate, condenser, filtration apparatus (Büchner funnel), rotary evaporator, standard laboratory glassware, refrigerator/chiller.

Protocol 1: Microwave-Assisted Methanolysis

This protocol is adapted from a procedure using an ionic liquid catalyst, offering high efficiency and short reaction times.[4][8]

  • PET Preparation: Grind PET waste into a fine powder (40-60 mesh) using a ball mill. Dry the powder in a vacuum oven at 60-80°C for 12 hours.

  • Reaction Setup: In a 30 mL microwave reactor vial equipped with a stirrer bar, add the PET powder (e.g., 0.0025 mol), methanol (0.15 mol), and the ionic liquid catalyst (e.g., [HN₂₂₂·N₂₂₂][HSO₄], 0.01 mol).

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Set the temperature to 180°C and the reaction time to 3 hours with continuous stirring.

  • Product Isolation: After the reaction, cool the mixture. The DMT product will often recrystallize directly from the reaction mixture upon cooling.

  • Purification: Collect the white DMT crystals by vacuum filtration. Wash the crystals with cold methanol to remove residual ethylene glycol and catalyst.

  • Drying: Dry the purified DMT in a vacuum oven at 60°C to a constant weight.

Protocol 2: Low-Temperature Catalytic Methanolysis

This protocol is based on a low-energy pathway using potassium carbonate and a co-solvent system at ambient temperature.[3][11]

  • PET Preparation: Use washed and dried PET flakes or powder.

  • Reaction Setup: In a sealed flask with a magnetic stirrer, add PET (1 molar equivalent of repeating units), methanol (50 molar equivalents), dichloromethane (DCM, 50 molar equivalents), and potassium carbonate (K₂CO₃, 0.2 molar equivalents). Ensure a controlled amount of water is present (approx. 0.4 molar equivalents) as it can influence the reaction.[3]

  • Reaction Execution: Stir the mixture at room temperature (25°C) for 24 hours. The PET will gradually dissolve as it depolymerizes.

  • Initial Separation: After 24 hours, filter the reaction mixture to separate the liquid phase from any insoluble solids (unreacted PET, catalyst).[11] The liquid filtrate contains DMT, EG, and by-products.[11]

  • Solvent Removal: Remove the methanol and DCM from the filtrate using a rotary evaporator.

  • Purification by Recrystallization: Add a sufficient amount of distilled water to the remaining residue. Cool the aqueous solution in a refrigerator (4°C) for 12 hours to induce the crystallization of DMT.[11]

  • Final Product Collection: Collect the white, needle-like DMT crystals by vacuum filtration and dry them in an oven at 60°C for 12 hours.[11]

Experimental Workflow Visualization

G pet_waste PET Waste (Bottles, Flakes) pretreatment Pre-treatment (Cleaning, Grinding) pet_waste->pretreatment reactor Methanolysis Reactor pretreatment->reactor separation Primary Separation (Filtration) reactor->separation methanol Methanol + Catalyst methanol->reactor crude_mixture Crude Mixture (DMT, EG, Methanol) separation->crude_mixture purification Purification (Recrystallization or Distillation) crude_mixture->purification pure_dmt Pure DMT purification->pure_dmt byproducts Byproducts (Ethylene Glycol, Catalyst) purification->byproducts

Caption: General workflow for PET methanolysis and DMT purification.

Safety Precautions

  • Methanol is flammable and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactions at high temperatures and pressures must be conducted in certified equipment such as a pressure-rated autoclave or a dedicated microwave reactor.

  • Ensure pressure relief mechanisms are in place and functioning correctly.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.

References

Zeolite Catalysts in Dimethyl Terephthalate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of zeolite catalysts for the synthesis of dimethyl terephthalate (B1205515) (DMT), an essential chemical intermediate in the production of polyesters like polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT).[1][2] The use of solid acid catalysts, particularly zeolites, offers a more environmentally friendly and efficient alternative to traditional homogeneous catalysts like sulfuric acid.[1][2]

I. Introduction

The synthesis of DMT is primarily achieved through the esterification of terephthalic acid (PTA) with methanol (B129727).[1][2] While effective, conventional methods employing homogeneous acid catalysts suffer from issues such as corrosivity, difficulty in separation, and environmental concerns.[1][2] Zeolites, with their high thermal stability, unique pore structures, and tunable acidity, have emerged as promising heterogeneous catalysts for this process.[1] This document outlines the application of various zeolites in DMT synthesis, highlighting their performance and providing detailed protocols for their use.

II. Comparative Performance of Zeolite Catalysts

A systematic evaluation of several commercially available zeolites has demonstrated their catalytic potential in the esterification of PTA with methanol. The performance of six typical zeolites (ZSM-5-25, ZSM-5-50, ZSM-5-100, ZSM-35, MOR, and β-zeolite) was investigated under specific reaction conditions.[1]

Table 1: Performance of Various Zeolite Catalysts in DMT Synthesis [1][2][3]

CatalystPTA Conversion (%)DMT Selectivity (%)
ZSM-5-25~90~65
ZSM-5-50~95~70
ZSM-5-100~85~60
ZSM-35~80~55
MOR~75~50
β-zeolite~100 76.1
Reaction Conditions: 200 °C, 0.5 MPa N₂ pressure, m(PTA):V(methanol) of 1:40 (g/mL), m(PTA):m(catalyst) of 10:1, 4 hours.

Among the tested catalysts, β-zeolite exhibited superior performance, achieving nearly complete conversion of PTA with high selectivity for DMT.[1][2] The catalytic efficiency is correlated with the acid site strength, specific surface area, and the mesoporous structure of the zeolite.[1][2]

III. Optimized Protocol for DMT Synthesis using β-Zeolite

Further optimization of the reaction conditions using β-zeolite as the catalyst led to a significant improvement in DMT selectivity.

Table 2: Optimized Reaction Conditions and Performance for β-Zeolite [1][2]

ParameterValue
Temperature200 °C
Pressure (N₂)1 MPa
m(PTA):V(methanol)1:30 (g/mL)
m(PTA):m(catalyst)8:1
Reaction Time8 hours
PTA Conversion (%) 100
DMT Selectivity (%) 94.1

This optimized protocol demonstrates the potential of β-zeolite for the efficient and sustainable production of DMT.[1][2]

IV. Experimental Protocols

A. General Procedure for DMT Synthesis using Zeolite Catalysts

This protocol is based on the initial screening of various zeolite catalysts.[1][2][3]

  • Catalyst Preparation: Ensure the zeolite catalyst is activated and ready for use. This may involve calcination to remove any adsorbed water or organic templates.

  • Reaction Setup:

    • In a high-pressure autoclave reactor, add 1 g of terephthalic acid (PTA).

    • Add 0.1 g of the selected zeolite catalyst.

    • Add 40 mL of methanol.

  • Reaction Execution:

    • Seal the reactor and purge with nitrogen gas.

    • Pressurize the reactor to 0.5 MPa with N₂.

    • Heat the reactor to 200 °C while stirring.

    • Maintain these conditions for 4 hours.

  • Product Analysis:

    • After the reaction, cool the reactor to room temperature and carefully depressurize.

    • The reaction mixture can be analyzed by gas chromatography (GC) to determine the conversion of PTA and the selectivity towards DMT.

B. Optimized Protocol for High-Selectivity DMT Synthesis using β-Zeolite

This protocol provides the optimized conditions for achieving high DMT selectivity with β-zeolite.[1][2]

  • Catalyst: Use β-zeolite as the catalyst.

  • Reaction Setup:

    • In a high-pressure autoclave reactor, add the desired amount of PTA.

    • Add β-zeolite in a mass ratio of 8:1 (PTA:catalyst).

    • Add methanol in a mass-to-volume ratio of 1:30 (g/mL) with respect to PTA.

  • Reaction Execution:

    • Seal the reactor and purge with nitrogen gas.

    • Pressurize the reactor to 1 MPa with N₂.

    • Heat the reactor to 200 °C with continuous stirring.

    • Maintain these conditions for 8 hours.

  • Work-up and Analysis:

    • Follow the same procedure for cooling, depressurization, and analysis as described in the general protocol.

V. Catalyst Stability and Reusability

The stability of the β-zeolite catalyst is a crucial factor for its industrial application. Studies have shown that β-zeolite exhibits excellent stability, maintaining over 92% of its initial activity after five reaction cycles.[1][2]

Protocol for Catalyst Reusability Study: [1]

  • After the first reaction cycle, separate the β-zeolite catalyst from the reaction mixture by filtration.

  • Wash the recovered catalyst with methanol to remove any adsorbed products or unreacted starting materials.

  • Dry the catalyst to remove the methanol.

  • The dried catalyst can then be used for a subsequent reaction cycle under the same conditions.

  • Repeat this process for a total of five cycles, analyzing the PTA conversion and DMT selectivity after each cycle.

VI. Visualizations

A. Logical Workflow for Catalyst Screening and Optimization

G cluster_screening Catalyst Screening cluster_reaction Esterification Reaction cluster_evaluation Performance Evaluation cluster_optimization Optimization of Best Catalyst ZSM5_25 ZSM-5-25 Reaction PTA + Methanol ZSM5_25->Reaction Catalyzes ZSM5_50 ZSM-5-50 ZSM5_50->Reaction Catalyzes ZSM5_100 ZSM-5-100 ZSM5_100->Reaction Catalyzes ZSM35 ZSM-35 ZSM35->Reaction Catalyzes MOR MOR MOR->Reaction Catalyzes Beta β-zeolite Beta->Reaction Catalyzes Conversion PTA Conversion Reaction->Conversion Selectivity DMT Selectivity Reaction->Selectivity Best_Catalyst β-zeolite Selectivity->Best_Catalyst Identifies Opt_Conditions Optimized Conditions: - Temp: 200°C - Pressure: 1 MPa - Reactant Ratio: 1:30 (g/mL) - Catalyst Loading: 8:1 - Time: 8h Best_Catalyst->Opt_Conditions Is subjected to High_Selectivity High DMT Selectivity (94.1%) Opt_Conditions->High_Selectivity Leads to

Caption: Workflow for zeolite catalyst screening and optimization in DMT synthesis.

B. Reaction Pathway for DMT Synthesis

G PTA Terephthalic Acid (PTA) MMT Monomethyl Terephthalate (MMT) PTA->MMT + Methanol1 Methanol (CH3OH) Methanol1->MMT DMT Dimethyl Terephthalate (DMT) MMT->DMT + H2O1 H₂O MMT->H2O1 - Methanol2 Methanol (CH3OH) Methanol2->DMT H2O2 H₂O DMT->H2O2 - Catalyst Zeolite Catalyst (e.g., β-zeolite) Catalyst->MMT Catalyst->DMT

Caption: Stepwise esterification of terephthalic acid to this compound.

References

Application Notes & Protocols for the Quantification of Dimethyl Terephthalate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl terephthalate (B1205515) (DMT) is a key chemical intermediate primarily used in the production of polyester (B1180765) fibers and films, such as polyethylene (B3416737) terephthalate (PET).[1][2] Its presence in the environment can result from industrial emissions during production and processing, as well as from the degradation of polyester-based products.[1] Given that some phthalate (B1215562) esters are recognized as endocrine disruptors, monitoring DMT levels in various environmental matrices is crucial for assessing potential ecological and health risks.[3][4]

This document provides detailed application notes and standardized protocols for the quantification of DMT in water, soil/sediment, and air samples. The methodologies described are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are favored for their sensitivity and specificity.[5][6]

Section 1: Quantification of DMT in Water Samples

Analysis of DMT in aqueous matrices, such as river water, wastewater, and bottled water, is critical for monitoring contamination from industrial discharge and plastic leachate.[7][8] The primary methods involve a pre-concentration step followed by chromatographic analysis.

Method 1: Solid-Phase Extraction (SPE) followed by HPLC-UV

This method is suitable for determining DMT concentrations in drinking water and other relatively clean aqueous samples.[8] It involves concentrating the analyte from a large sample volume onto a solid sorbent, which is then eluted with a small volume of organic solvent.

Experimental Protocol

  • Principle : Water samples are passed through a C18-bonded silica (B1680970) cartridge, where DMT is adsorbed. The cartridge is then washed to remove interferences and the retained DMT is eluted with a suitable solvent. The eluate is analyzed by HPLC with UV detection.[8]

  • Apparatus and Reagents :

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Solid-Phase Extraction (SPE) manifold and C18 cartridges (e.g., 500 mg, 6 mL).

    • Methanol (B129727), Acetonitrile (B52724) (HPLC grade), and reagent water.

    • DMT standard solution.

    • Glass fiber filters (0.45 µm).

  • Sample Preparation (SPE) :

    • Filter the water sample (typically 500 mL to 1 L) through a 0.45 µm glass fiber filter to remove suspended solids.

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to dry.

    • Load the water sample onto the cartridge at a flow rate of approximately 10 mL/min.

    • After loading, wash the cartridge with 5 mL of reagent water to remove polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the DMT from the cartridge with 5 mL of acetonitrile or methanol.

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Instrumental Analysis (HPLC-UV) :

    • Mobile Phase : Isocratic elution with Methanol:Water (e.g., 75:25 v/v).[9]

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 20 µL.

    • Column Temperature : 30 °C.

    • UV Detection Wavelength : 230 nm.[9]

    • Run Time : Approximately 10 minutes.

  • Quality Control :

    • Analyze a method blank with each batch of samples to check for contamination.

    • Prepare a matrix spike sample by adding a known amount of DMT to a real sample to assess recovery.

    • Construct a calibration curve using at least five concentration levels of DMT standards.

Workflow for SPE and HPLC-UV Analysis of Water Samples

G Workflow for DMT Analysis in Water via SPE-HPLC-UV cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample (500 mL) Filter Filter (0.45 µm) Sample->Filter Condition Condition SPE Cartridge (Methanol, Water) Load Load Sample onto Cartridge Filter->Load Condition->Load Wash Wash Cartridge (Reagent Water) Load->Wash Elute Elute DMT (Acetonitrile) Wash->Elute Concentrate Concentrate to 1 mL Elute->Concentrate HPLC HPLC-UV Analysis (230 nm) Concentrate->HPLC Inject 20 µL Data Data Processing & Quantification HPLC->Data

Workflow for DMT Analysis in Water via SPE-HPLC-UV

Section 2: Quantification of DMT in Soil & Sediment Samples

Soil and sediment act as sinks for environmental pollutants. The analysis of DMT in these matrices requires a robust extraction technique to release the analyte from the solid matrix before cleanup and instrumental analysis.

Method 2: Microwave-Assisted Extraction (MAE) followed by GC-MS

MAE is an efficient technique that uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from the sample matrix.[10] GC-MS provides excellent separation and definitive identification of the target compound.[11]

Experimental Protocol

  • Principle : A soil sample is mixed with an appropriate solvent and subjected to microwave irradiation. The heat and pressure generated enhance the extraction efficiency. The resulting extract is then cleaned up, if necessary, and analyzed by GC-MS.[10][12]

  • Apparatus and Reagents :

    • Gas Chromatograph with a Mass Spectrometer (GC-MS).

    • Microwave extraction system.

    • DB-5ms or similar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[11]

    • Centrifuge, vortex mixer.

    • Dichloromethane, Acetone, n-Hexane (pesticide residue grade).

    • Anhydrous sodium sulfate (B86663).

    • DMT standard solution and internal standard (e.g., deuterated phthalate).

  • Sample Preparation (MAE) :

    • Air-dry the soil/sediment sample and sieve to remove large debris.

    • Weigh 10 g of the homogenized sample into a microwave extraction vessel.[12]

    • Add 20 mL of a solvent mixture (e.g., Dichloromethane:Acetone 1:1 v/v).[12]

    • Seal the vessel and place it in the microwave extractor.

    • Set the MAE program (e.g., ramp to 100 °C, hold for 15 min).

    • After cooling, decant the extract and pass it through anhydrous sodium sulfate to remove water.

    • Concentrate the extract to 1 mL using a rotary evaporator or nitrogen stream.

  • Cleanup (Optional - Dispersive SPE) :

    • For complex matrices, a dSPE cleanup may be necessary.

    • Add the 1 mL concentrated extract to a centrifuge tube containing C18 absorbent (e.g., 200 mg).[12]

    • Vortex for 3 minutes and centrifuge.

    • The supernatant is collected for GC-MS analysis.[12]

  • Instrumental Analysis (GC-MS) :

    • Inlet Temperature : 280 °C.

    • Injection Mode : Splitless (1 µL injection).

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Oven Program : Initial 60 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).

    • MS Transfer Line : 280 °C.

    • Ion Source : 230 °C.

    • Analysis Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity. Target ions for DMT (m/z): 194 (molecular ion), 163 (base peak), 135.

  • Quality Control :

    • Spike samples with a surrogate or internal standard before extraction to monitor method efficiency.

    • Analyze a procedural blank and a matrix spike with each sample set.

    • Verify instrument performance and calibration daily.

Workflow for MAE and GC-MS Analysis of Soil Samples

G Workflow for DMT Analysis in Soil via MAE-GC-MS cluster_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_cleanup Optional Cleanup Sample Soil Sample (10g) AddSolvent Add Extraction Solvent (DCM:Acetone) Sample->AddSolvent MAE Microwave-Assisted Extraction (MAE) AddSolvent->MAE FilterDry Filter & Dry Extract (Na2SO4) MAE->FilterDry Concentrate Concentrate to 1 mL FilterDry->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Inject 1 µL dSPE dSPE Cleanup (C18 Sorbent) Concentrate->dSPE If Matrix is Complex Data Data Processing & Quantification GCMS->Data dSPE->GCMS Inject 1 µL

Workflow for DMT Analysis in Soil via MAE-GC-MS

Section 3: Quantification of PET Microplastics via DMT Derivatization

A specialized method for quantifying PET microplastics in environmental samples involves the chemical depolymerization (methanolysis) of PET into its monomer, DMT, which is then quantified by GC-MS.[13][14] This provides a mass-based quantification of PET pollution.

Experimental Protocol

  • Principle : The polyester PET is completely depolymerized to DMT via methanolysis using a catalyst like sodium methoxide (B1231860). The resulting DMT is extracted and quantified using GC-MS, with a deuterated internal standard (poly(ethylene terephthalate-d4)) used to account for process efficiency.[13][14][15]

  • Apparatus and Reagents :

    • GC-MS system (as described in Method 2).

    • Pressurized reaction vials (e.g., 10 mL).

    • Oven or heating block.

    • Sodium methoxide (catalyst), Methanol, n-Hexane.

    • Poly(ethylene terephthalate-d4) as an internal standard (IS).

  • Sample Preparation (Methanolysis) :

    • Isolate and dry the microplastic fraction from the environmental sample (e.g., sediment, water filter).

    • Weigh a portion of the sample (e.g., 50 mg) into a reaction vial.

    • Spike the sample with a known amount of the internal standard.

    • Add 2 mL of 1 M sodium methoxide in methanol.

    • Seal the vial tightly and heat at 70 °C for 2 hours.

    • After cooling, add 2 mL of n-hexane and 2 mL of reagent water to the vial.

    • Vortex vigorously to extract the newly formed DMT into the n-hexane layer.

    • Centrifuge to separate the phases.

    • Transfer the upper n-hexane layer to an autosampler vial for analysis.

  • Instrumental Analysis (GC-MS) :

    • The GC-MS conditions are similar to those described in Method 2.

    • Monitor the characteristic ions for both native DMT (m/z 194, 163) and the deuterated DMT derived from the internal standard.

  • Quality Control :

    • The use of the poly(ethylene terephthalate-d4) internal standard is critical as it covers the entire analytical process from depolymerization to detection.[13][14]

    • Analyze PET-free natural compounds (e.g., humic acids, sand) to check for potential matrix interferences that could form DMT.[13]

Workflow for PET Microplastic Quantification

G Workflow for PET Quantification via Methanolysis-GC-MS cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis Sample Isolated Microplastic Sample Spike Spike with PET-d4 Internal Standard Sample->Spike Methanolysis Add Sodium Methoxide & Heat (70°C, 2h) Spike->Methanolysis Extraction Liquid-Liquid Extraction (n-Hexane) Methanolysis->Extraction Collect Collect Hexane Layer Extraction->Collect GCMS GC-MS Analysis (SIM Mode) Collect->GCMS Inject 1 µL Data Quantify DMT vs. Internal Standard GCMS->Data

Workflow for PET Quantification via Methanolysis-GC-MS

Quantitative Data Summary

The performance of various methods for DMT quantification is summarized below, providing key metrics for comparison.

Table 1: Method Performance for DMT Quantification in Water Samples

Analytical MethodMatrixLODLOQLinearity RangeRecovery (%)Reference(s)
LC-GC-MSLeachate1.4 µg/L-1 - 1000 µg/L-[16][17]
ic-ELISARiver, Lake, Rain Water0.01 ng/mL-0.02 - 419 ng/mL90.6 - 105.5[3][7]
SPE-LC-UVBottled Water0.7 - 2.4 µg/L-2.5 - 100 µg/L80 - 115[8]
Methanolysis-GC-MS (for PET)Bottled Water-22 ng/L-87 - 117[14][15]

Table 2: Method Performance for DMT Quantification in Solid Samples

Analytical MethodMatrixLODLOQLinearity Range (µg/kg)Recovery (%)Reference(s)
MAE-HPLCSoil1.24 - 3.15 µg/L*--84 - 115[10]
MAE-dSPE-GC/MSSoil1.2 - 4.3 µg/kg-7.5 - 75094.4 - 114.6[12]
Methanolysis-GC-MS (for PET)Sediment, Sludge, Dust1 µg/g4 µg/g0.005 - 1 mg/g87 - 117[13][14][15]

Note: LOD for MAE-HPLC was reported for the extract in µg/L.

References

The Role of Dimethyl Terephthalate in Crafting Novel and Specialty Polymers: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethyl terephthalate (B1205515) (DMT), a diester of terephthalic acid, serves as a crucial building block in the synthesis of a wide array of polymers. While its primary application lies in the production of well-established polyesters like polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT), its versatility extends to the creation of novel and specialty polymers with tailored properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of two such specialty copolyesters: an elastomeric biodegradable polymer and a bio-based copolyester with enhanced thermal properties.

Application Note 1: Synthesis of a Biodegradable and Elastomeric Copolyester: Poly(butylene sebacate-co-terephthalate) (PBSeT)

Introduction: Poly(butylene sebacate-co-terephthalate) (PBSeT) is a biodegradable aliphatic-aromatic copolyester that exhibits excellent elastomeric properties. By incorporating flexible sebacic acid units with rigid terephthalate moieties derived from DMT, it is possible to synthesize high molecular weight PBSeT with tunable mechanical and thermal characteristics.[3] This makes it a promising material for applications in biodegradable packaging, agricultural films, and biomedical devices. The synthesis is typically achieved through a two-stage melt polymerization process involving transesterification and polycondensation.

Experimental Protocol: A detailed protocol for the synthesis of PBSeT with varying molar ratios of sebacic acid and dimethyl terephthalate is provided below.

Logical Relationship of Experimental Steps:

PBSeT_Synthesis_Workflow cluster_transesterification Transesterification Stage cluster_esterification Second Esterification cluster_polycondensation Polycondensation Stage A Charge DMT, 1,4-Butanediol (B3395766), and Catalyst B Heat to 180-210°C under N2 A->B C Distill off Methanol (B129727) B->C D Add Sebacic Acid C->D Oligomer Formation E Heat to 220°C D->E F Distill off Water E->F G Increase Temperature to 240-260°C F->G Pre-polymer H Apply Vacuum (e.g., <1.5 Torr) G->H I Continue until desired viscosity is reached H->I J J I->J Final Polymer

Caption: Workflow for the two-stage synthesis of PBSeT from DMT.

Methodology: The synthesis of PBSeT is conducted in a two-stage melt polymerization process:

Stage 1: Transesterification

  • A 1 L three-necked reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with this compound (DMT), 1,4-butanediol (BDO), and a transesterification catalyst such as titanium tetrabutoxide (TBT). The molar ratio of BDO to the total dicarboxylic acid components (DMT + sebacic acid) is typically maintained at around 1.25:1.[3][4]

  • The reactor is heated to approximately 180°C under a nitrogen atmosphere to initiate the transesterification reaction.[4]

  • The temperature is gradually increased to 200-210°C, and the methanol produced as a byproduct is distilled off.[3]

Stage 2: Esterification and Polycondensation

  • After the theoretical amount of methanol has been collected, sebacic acid is added to the reactor.[4][5]

  • The temperature is raised to 220°C to facilitate the esterification between the sebacic acid and the hydroxyl end groups of the oligomers, with water being distilled off.[4]

  • Once the esterification is complete, the pressure in the reactor is gradually reduced to below 1.5 Torr, and the temperature is increased to 240-260°C to initiate polycondensation.[3][4]

  • The reaction is continued under high vacuum and vigorous stirring until the desired melt viscosity, indicative of a high molecular weight polymer, is achieved.

Data Presentation:

Sample (Sebacic Acid:DMT molar ratio)Molecular Weight (Mw, g/mol )Melting Temperature (Tm, °C)Glass Transition Temperature (Tg, °C)Tensile Strength (MPa)Elongation at Break (%)
PBSeT (8:2)154,90085.1-35.218.51300
PBSeT (6:4)128,400Not observed-28.925.3>1600
PBSeT (4:6)88,700110.2-15.735.8800

Note: Data is compiled and representative of values found in the literature.[3]

Application Note 2: Synthesis of a Bio-based Copolyester with Enhanced Thermal Stability: Poly(ethylene-co-isosorbide terephthalate) (PEIT)

Introduction: Poly(ethylene-co-isosorbide terephthalate) (PEIT) is a partially bio-based copolyester synthesized from this compound, ethylene (B1197577) glycol, and isosorbide (B1672297), a rigid diol derived from renewable resources.[1][6] The incorporation of the rigid isosorbide monomer into the polyester (B1180765) backbone increases the glass transition temperature (Tg) of the resulting polymer, thereby enhancing its thermal stability compared to conventional PET.[7] This makes PEIT a promising candidate for applications requiring higher heat resistance, such as hot-fill containers and durable films.

Experimental Protocol: The following protocol outlines the synthesis of PEIT via a two-step melt polycondensation process.

Experimental Workflow:

PEIT_Synthesis_Workflow cluster_transesterification Transesterification cluster_polycondensation Polycondensation A Charge DMT, Ethylene Glycol, Isosorbide, and Catalyst B Heat to 220°C under N2 flow A->B C Stir for 3-4 hours B->C D Increase Temperature to 270°C C->D Oligomer Mixture E Reduce Pressure to <60 Pa D->E F Decrease Stirring Speed E->F G React for ~4 hours F->G H H G->H High MW PEIT Polymer

Caption: Synthesis workflow for Poly(ethylene-co-isosorbide terephthalate).

Methodology: The synthesis of PEIT is performed in a two-step melt polycondensation process:

Stage 1: Transesterification

  • A 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with this compound (DMT), ethylene glycol (EG), isosorbide (IS), and a suitable catalyst such as tetrabutyl titanate (TBT) (e.g., 400 ppm).[6] The molar ratio of total diols (EG + IS) to DMT is typically fixed at 1.5:1.[6]

  • The reaction mixture is heated to 220°C under a constant flow of nitrogen with stirring (e.g., 120 rpm).[6]

  • The transesterification is allowed to proceed for 3-4 hours, during which methanol is distilled off.[6]

Stage 2: Polycondensation

  • Following the transesterification stage, the temperature is gradually increased to 270°C.[6]

  • Simultaneously, the pressure is reduced to less than 60 Pa over a period of 60 minutes.[6]

  • The stirring speed is slowly decreased (e.g., to 20 rpm) as the melt viscosity increases.[6]

  • The polycondensation reaction is continued for approximately 4 hours to achieve a high molecular weight polymer.[6]

  • The resulting crude polymer can be purified by dissolving it in a suitable solvent mixture (e.g., chloroform/trifluoroacetic acid) and precipitating it in an excess of methanol.[6]

Data Presentation:

Isosorbide Content (mol %)Glass Transition Temperature (Tg, °C)Tensile Strength (MPa)Light Transmittance (%)
0 (PET)8058.8~90
58662.5~90
109265.1~90
2010168.7~90

Note: Data is representative of values found in the literature for PEIT synthesized with TBT catalyst.[6]

DMT in the Synthesis of Other Specialty Polymers

While detailed protocols for the direct synthesis of specialty polyamides and polyimides from DMT are not as prevalent, DMT serves as a critical precursor for the monomers required for their production.

  • Polyamides: DMT can be converted to terephthaloyl chloride, a common diacid chloride monomer used in the synthesis of aromatic polyamides (aramids). This is typically achieved by the hydrolysis of DMT to terephthalic acid, followed by reaction with a chlorinating agent like thionyl chloride. The resulting terephthaloyl chloride can then be reacted with various aromatic diamines in a low-temperature solution polycondensation to produce high-performance polyamides.

  • Polyimides: Similarly, DMT can be a starting material for the synthesis of dianhydrides, which are key monomers for polyimides. The process can involve the conversion of DMT to a derivative that can then be oxidized and dehydrated to form the dianhydride. These dianhydrides are subsequently polymerized with diamines to form poly(amic acid)s, which are then thermally or chemically imidized to yield the final polyimide.[8]

References

Application Notes and Protocols for Dimethyl Terephthalate (DMT) in a Research Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl terephthalate (B1205515) (DMT) is a white, crystalline solid primarily utilized as a monomer in the production of polyesters, such as polyethylene (B3416737) terephthalate (PET), and other industrial plastics.[1][2][3] In a research laboratory, DMT is often used in the synthesis of novel polymers, materials science studies, and as an intermediate in various organic reactions.[1][4] Due to its chemical nature, proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the research. These application notes provide detailed protocols for the safe handling, storage, and disposal of dimethyl terephthalate in a research environment.

Physicochemical and Toxicological Data

A thorough understanding of the properties of this compound is essential for its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol [2]
Appearance White solid, flakes, or crystals[1][5][6]
Odor No appreciable odor[6]
Melting Point 140-141 °C (284-286 °F)[1][5][6]
Boiling Point 288 °C (550.4 °F)[6]
Flash Point 146 °C (294.8 °F)[7]
Autoignition Temperature 555 °C (1031 °F)[7]
Solubility Insoluble in water.[4][6][8] Soluble in hot alcohol, ether, and chloroform.[4][6]
Vapor Pressure 16 mmHg at 100 °C (212 °F)[8]
Vapor Density 6.7 (Air = 1)[8]
Specific Gravity 1.2 at 20 °C (68 °F)[8]

Table 2: Toxicological Data for this compound

MetricValueSpecies
Oral LD50 >3200 mg/kg[7]Rat
Dermal LD50 >5000 mg/kg[5]Guinea Pig
Inhalation LC50 >6 mg/L (2 h)[5]Rat
Eye Irritation Mild irritant[7]Rabbit

Health and Safety Hazards

This compound is considered to have low acute toxicity.[9][10] However, it may cause mild irritation to the eyes, skin, and respiratory tract upon contact or inhalation of dust.[7][11] In some cases, it may cause skin sensitization, leading to an allergic reaction upon re-exposure.[7] Finely powdered DMT can form explosive mixtures with air, posing a dust explosion hazard.[5][7]

Incompatible Materials:

  • Strong acids[6][7][8]

  • Strong oxidizing agents[6][7][8]

  • Strong bases[6][8]

  • Nitrates[6]

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or glasses with side shields meeting OSHA 29 CFR 1910.133 or European Standard EN166.[7][12]

  • Hand Protection: Chemically resistant gloves, such as butyl rubber.[5] Gloves should be inspected for integrity before each use.

  • Skin Protection: A lab coat or other protective clothing to prevent skin exposure.[7][11]

  • Respiratory Protection: If working in an area with poor ventilation or where dust generation is likely, a NIOSH/MSHA-approved respirator should be used.[7]

3.2. Handling Protocol

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when heating the substance or if dust is generated.[7][11]

  • Dispensing:

    • Minimize the generation of dust when transferring the solid.[7][11] Use a scoop or spatula.

    • Avoid direct contact with skin, eyes, and clothing.[7][11]

  • During Experimentation:

    • Keep containers of DMT closed when not in use.[7][11]

    • Avoid heating DMT near incompatible materials.

    • If heating, be aware of the flash point and autoignition temperature.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[7][11]

    • Clean all equipment and the work area to remove any residual DMT.

3.3. Storage Protocol

  • Store this compound in a tightly closed container.[5][7][13]

  • Keep the storage area cool, dry, and well-ventilated.[5][7][13]

  • Store away from incompatible substances such as strong acids, bases, and oxidizing agents.[6][7][8]

  • The recommended storage temperature is below +30°C.[4]

3.4. Spill and Emergency Procedures

  • Minor Spills:

    • Eliminate all ignition sources.

    • Wearing appropriate PPE, sweep or vacuum up the spilled material.[7]

    • Avoid generating dust.[7]

    • Place the collected material into a suitable, labeled container for disposal.[5][7]

    • Clean the spill area with soap and water.[5]

  • Major Spills:

    • Evacuate the area immediately.

    • Contact the institution's emergency response team.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[13] Seek medical attention if irritation develops.[7]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek medical attention.[7]

3.5. Waste Disposal Protocol

  • Dispose of this compound and any contaminated materials in accordance with all federal, state, and local regulations.[5]

  • Collect waste in a properly labeled, sealed container.[14]

  • Do not dispose of DMT down the drain or in the regular trash.[14][15]

  • Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.[14]

Workflow and Logic Diagrams

The following diagram illustrates the logical workflow for the safe handling and storage of this compound in a research laboratory.

DMT_Handling_Workflow A Receive DMT B Inspect Container A->B K Damaged? B->K C Store in Designated Area (Cool, Dry, Well-Ventilated) D Prepare for Experiment (Don PPE, Use Fume Hood) C->D E Weigh and Transfer DMT (Minimize Dust) D->E F Perform Experiment E->F G Decontaminate Equipment and Work Area F->G H Collect Waste (Labeled, Sealed Container) F->H J Return Unused DMT to Storage G->J I Dispose of Waste via EHS H->I K->C No L Quarantine & Report K->L Yes

Caption: Workflow for Safe Handling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Dimethyl Terephthalate (DMT) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dimethyl terephthalate (B1205515) (DT).

Troubleshooting Guide

This guide addresses common issues encountered during DMT synthesis, providing potential causes and recommended solutions to improve yield and purity.

Issue Potential Cause Recommended Solution
Low DMT Yield Incomplete Esterification: Insufficient reaction time, temperature, or catalyst activity.- Increase reaction time or temperature within the optimal range for the chosen method.[1] - Verify catalyst activity. For direct esterification with solid catalysts like zeolites, ensure the catalyst is properly activated and not poisoned. - In the Witten-Hercules process, ensure the cobalt and manganese salt catalysts are active and present in the correct concentrations.
Side Reactions: Formation of byproducts such as monomethyl terephthalate (MMT), p-toluic acid, or isomers like dimethyl isophthalate (B1238265) (DMI) and dimethyl orthophthalate (DMO).- Optimize reaction conditions (temperature, pressure, reactant ratios) to minimize side reactions. - In the Witten-Hercules process, carefully control the air/oxygen flow during the oxidation step to avoid over-oxidation.
Loss during Workup/Purification: Inefficient extraction or crystallization, leading to loss of product.- Optimize the solvent system and temperature profile for crystallization to maximize DMT recovery while leaving impurities in the mother liquor. - Ensure complete transfer of materials between steps.
Product Impurity Presence of Unreacted Starting Materials: Incomplete reaction of terephthalic acid (TPA) or p-xylene (B151628).- Increase the molar excess of methanol (B129727) to drive the esterification equilibrium towards product formation. - Ensure adequate mixing to promote contact between reactants and catalyst.
Formation of Colored Byproducts: Oxidation of impurities in the starting materials or side reactions at high temperatures.- Use high-purity starting materials. - Purify the crude DMT by recrystallization from methanol or a mixed solvent system like methanol-xylene.[2] - Distillation under reduced pressure can also be effective in removing colored impurities.
Presence of Acidic Impurities (e.g., TPA, MMT): Incomplete esterification.- Increase the amount of catalyst or reaction time. - Wash the crude product with a dilute basic solution to neutralize and remove acidic components, followed by washing with water to remove salts.
Catalyst Deactivation (Witten-Hercules Process) Poisoning: Impurities in the p-xylene feed can poison the cobalt-manganese catalyst.- Use high-purity p-xylene. - Implement a feed purification step if necessary.
Formation of Inactive Species: The active catalyst species may convert to less active or inactive forms under certain process conditions.- Maintain optimal reaction temperatures and pressures as specified for the process.[3][4] - Information on specific regeneration procedures for Co/Mn catalysts in this process is proprietary and not widely published. In an industrial setting, spent catalyst is often replaced or sent for off-site regeneration. For lab-scale experiments, using fresh catalyst for each batch is recommended to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for dimethyl terephthalate?

A1: The two primary commercial methods for DMT synthesis are:

  • Direct Esterification of Terephthalic Acid (TPA): This method involves the reaction of TPA with methanol at elevated temperatures and pressures, typically in the presence of a catalyst.[3]

  • The Witten-Hercules Process (also known as the Katzschmann process): This is a multi-step process that starts with the oxidation of p-xylene in the presence of cobalt and manganese catalysts, followed by esterification with methanol.[3][4][5][6][7]

Q2: How can I improve the yield of the direct esterification of TPA with methanol?

A2: To improve the yield, you can:

  • Increase the Methanol to TPA Ratio: Using an excess of methanol shifts the reaction equilibrium towards the formation of DMT.

  • Optimize Reaction Temperature and Pressure: For zeolite-catalyzed reactions, a temperature of around 200°C and a pressure of 1 MPa have been shown to be effective.[1][8]

  • Choose an Effective Catalyst: While traditional acid catalysts can be used, solid acid catalysts like zeolites (e.g., β-zeolite) have demonstrated high conversion and selectivity, with the added benefit of easier separation and potential for recycling.[1][8]

  • Ensure Efficient Water Removal: Water is a byproduct of the esterification reaction. Its removal can help drive the reaction to completion.

Q3: What are the common impurities I might find in my DMT product?

A3: Common impurities can include unreacted starting materials (TPA, p-xylene), intermediates like monomethyl terephthalate (MMT) and p-toluic acid, and isomers such as dimethyl isophthalate (DMI) and dimethyl orthophthalate (DMO). Other potential impurities are methyl benzoate (B1203000) and tolualdehyde.[2]

Q4: How can I purify my crude this compound?

A4: The most common laboratory and industrial purification method is recrystallization from methanol.[2] The crude DMT is dissolved in hot methanol and then allowed to cool, causing the pure DMT to crystallize while impurities remain in the solution. Distillation under reduced pressure is another effective method for purification.

Q5: What is the role of the cobalt and manganese catalysts in the Witten-Hercules process?

A5: In the Witten-Hercules process, cobalt and manganese salts act as catalysts for the liquid-phase air oxidation of the methyl groups on p-xylene to carboxylic acid groups.[4]

Experimental Protocols

Direct Esterification of Terephthalic Acid with Methanol using a Zeolite Catalyst

This protocol is based on optimized conditions reported for high yield and selectivity.[1][8]

Materials and Equipment:

  • Terephthalic acid (TPA)

  • Methanol (MeOH)

  • β-zeolite catalyst

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Activation: Dry the β-zeolite catalyst in an oven at 120°C for at least 4 hours before use.

  • Reaction Setup: In a high-pressure autoclave, add TPA, methanol, and the activated β-zeolite catalyst. A typical mass ratio would be 1:30 for TPA to methanol (g/mL) and 8:1 for TPA to catalyst (g/g).[1][8]

  • Reaction Conditions: Seal the reactor and purge with nitrogen gas. Pressurize the reactor with nitrogen to 1 MPa.[1][8] Heat the reactor to 200°C while stirring.

  • Reaction Time: Maintain the reaction at 200°C and 1 MPa for 8 hours.[1][8]

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • Separation: Separate the solid catalyst from the reaction mixture by filtration. The catalyst can be washed with methanol, dried, and potentially reused.

  • Product Isolation: Remove the excess methanol from the filtrate using a rotary evaporator. The remaining solid is crude DMT.

  • Purification: Purify the crude DMT by recrystallization from hot methanol.

Witten-Hercules Process (Conceptual Laboratory Scale)

Part A: Oxidation of p-Xylene

Materials and Equipment:

  • p-Xylene

  • Cobalt (II) acetate (B1210297) tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Pressure reactor equipped with a gas inlet, stirrer, and reflux condenser

Procedure:

  • Catalyst Preparation: Prepare a solution of cobalt (II) acetate and manganese (II) acetate in a small amount of acetic acid.

  • Reaction Setup: Charge the pressure reactor with p-xylene and the catalyst solution.

  • Reaction Conditions: Seal the reactor, begin stirring, and heat to approximately 140-170°C.[3] Introduce a continuous flow of air or oxygen into the reactor, maintaining a pressure of 4-8 bar.[3] Caution: This reaction is exothermic and should be carefully monitored.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) to observe the conversion of p-xylene to p-toluic acid and other oxidized intermediates.

  • Workup: Once the desired conversion is achieved, cool the reactor, release the pressure, and collect the reaction mixture containing p-toluic acid.

Part B: Esterification of the Oxidation Product

Materials and Equipment:

  • Oxidation product from Part A

  • Methanol

  • High-pressure reactor with temperature control

Procedure:

  • Reaction Setup: Charge the high-pressure reactor with the crude oxidation product from Part A and an excess of methanol.

  • Reaction Conditions: Seal the reactor and heat to 140-240°C, with pressures up to 40 bar.[3]

  • Reaction Time: Maintain the reaction at the set temperature and pressure until the esterification is complete, which can be monitored by techniques like HPLC or GC.

  • Product Isolation and Purification: Cool the reactor and vent any excess pressure. The resulting mixture contains crude DMT. Isolate and purify the DMT by distillation under reduced pressure followed by recrystallization from methanol.

Visualizations

DMT_Synthesis_Troubleshooting cluster_synthesis DMT Synthesis cluster_troubleshooting Troubleshooting Start Start DMT_Synthesis Perform DMT Synthesis (Direct Esterification or Witten-Hercules) Start->DMT_Synthesis Analyze_Yield_Purity Analyze Yield and Purity (e.g., GC, HPLC, Melting Point) DMT_Synthesis->Analyze_Yield_Purity Low_Yield Low Yield? Analyze_Yield_Purity->Low_Yield Evaluate Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Catalyst Loading - Reactant Ratio Low_Yield->Optimize_Conditions Yes Purify_Product Purify Product: - Recrystallization - Distillation - Washing Impure_Product->Purify_Product Yes High_Quality_DMT High Quality DMT Impure_Product->High_Quality_DMT No Improve_Workup Improve Workup/Purification: - Optimize Crystallization - Check for material loss Optimize_Conditions->Improve_Workup If still low Improve_Workup->DMT_Synthesis Re-run Check_Starting_Materials Check Purity of Starting Materials Purify_Product->Check_Starting_Materials If impurities persist Check_Starting_Materials->DMT_Synthesis

Caption: Troubleshooting workflow for DMT synthesis.

DMT_Synthesis_Pathways cluster_direct Direct Esterification cluster_witten Witten-Hercules Process TPA Terephthalic Acid (TPA) Esterification Esterification (Catalyst, Heat, Pressure) TPA->Esterification Methanol1 Methanol Methanol1->Esterification Crude_DMT Crude this compound Esterification->Crude_DMT pXylene p-Xylene Oxidation Oxidation (Co/Mn Catalyst, Air) pXylene->Oxidation Oxidized_Product Oxidized Intermediates (p-Toluic Acid, etc.) Oxidation->Oxidized_Product Esterification2 Esterification (Heat, Pressure) Oxidized_Product->Esterification2 Methanol2 Methanol Methanol2->Esterification2 Esterification2->Crude_DMT Purification Purification (Crystallization/Distillation) Crude_DMT->Purification Pure_DMT Pure this compound Purification->Pure_DMT

Caption: Main synthesis pathways for this compound.

References

Technical Support Center: Purification of Dimethyl Terephthalate (DMT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of dimethyl terephthalate (B1205515) (DMT). The information is tailored for researchers, scientists, and drug development professionals to assist in obtaining high-purity DMT for experimental use.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of DMT.

Problem 1: Yellow or Discolored Crystals After Recrystallization

Q: Why are my purified DMT crystals yellow or off-white instead of pure white?

A: The yellow discoloration in DMT crystals typically arises from the presence of colored impurities that are not effectively removed during a single recrystallization step. These impurities can co-precipitate with the DMT.

Troubleshooting Workflow:

G start Yellow DMT Crystals Observed check_impurities Identify Potential Impurities: - Aldehydes - Isomers (DMI, DMO) - Oxidation byproducts start->check_impurities recrystallization Perform a Second Recrystallization check_impurities->recrystallization Primary Impurities Suspected distillation Consider Fractional Vacuum Distillation check_impurities->distillation Complex Impurity Profile activated_carbon Add Activated Carbon During Recrystallization recrystallization->activated_carbon Discoloration Persists end White, Pure DMT Crystals recrystallization->end Successful solvent_choice Optimize Recrystallization Solvent activated_carbon->solvent_choice Ineffective activated_carbon->end Successful solvent_choice->recrystallization distillation->end

Caption: Troubleshooting workflow for discolored DMT crystals.

Recommended Solutions:

  • Second Recrystallization: Perform a second recrystallization from a suitable solvent like methanol (B129727). This can significantly reduce the concentration of impurities.

  • Activated Carbon Treatment: During the recrystallization process, add a small amount of activated carbon to the hot solution before filtration. Activated carbon can adsorb colored impurities.

  • Solvent Selection: Ensure the appropriate solvent is used for recrystallization. Methanol is a common choice, but other solvents or solvent mixtures might be more effective depending on the specific impurities.

  • Fractional Distillation: For persistent discoloration, fractional vacuum distillation can be an effective method to separate DMT from colored, less volatile impurities.

Problem 2: Low Yield After Recrystallization

Q: What are the common causes for a low recovery of DMT after recrystallization?

A: Low yield is a frequent issue in recrystallization and can be attributed to several factors, including using an excessive amount of solvent, premature crystallization, or incomplete precipitation.

Troubleshooting Workflow:

G start Low DMT Yield check_solvent Review Solvent Volume: Too much solvent? start->check_solvent check_cooling Evaluate Cooling Process: Too rapid cooling? check_solvent->check_cooling No concentrate_solution Concentrate the Mother Liquor check_solvent->concentrate_solution Yes check_filtration Assess Filtration Technique: Loss during transfer? check_cooling->check_filtration No slow_cooling Employ Gradual Cooling check_cooling->slow_cooling Yes optimize_transfer Improve Transfer Technique check_filtration->optimize_transfer Yes end Improved DMT Yield concentrate_solution->end slow_cooling->end optimize_transfer->end

Caption: Troubleshooting workflow for low DMT yield.

Recommended Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to completely dissolve the crude DMT. Using an excess will keep more of the product dissolved in the mother liquor upon cooling.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small crystals that are difficult to filter and can trap impurities.

  • Mother Liquor Concentration: If a low yield is obtained, the mother liquor can be concentrated by evaporation and cooled again to recover a second crop of crystals.

  • Proper Filtration: Ensure that the filtration apparatus is properly set up to minimize loss of product during transfer and washing.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude dimethyl terephthalate?

A1: The most common impurities in crude DMT, particularly when synthesized via the Witten process (oxidation of p-xylene (B151628) followed by esterification), include:

  • Isomers: Dimethyl isophthalate (B1238265) (DMI) and dimethyl orthophthalate (DMO).

  • Incomplete Esterification Products: Monomethyl terephthalate (MMT) and terephthalic acid (TPA).

  • Oxidation Byproducts: p-Toluic acid methyl ester (pTE) and 4-carboxybenzaldehyde (4-CBA).

  • Color-forming bodies: Aldehydes and other oxidation byproducts that can cause discoloration.[1][2]

Q2: Which purification method is most effective for removing isomeric impurities like DMI and DMO?

A2: Recrystallization from methanol is a widely used and effective method for removing isomeric impurities such as DMI and DMO.[1] The solubility differences between DMT and its isomers in methanol allow for their separation upon cooling. For very high purity requirements, fractional distillation or zone refining may be necessary.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of DMT:

  • High-Performance Liquid Chromatography (HPLC): A reliable method for quantifying DMT and separating it from its isomers and other impurities.[3][4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[7][8][9]

  • Melting Point Analysis: A sharp melting point close to the literature value (140-142 °C) is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and help in identifying impurities.

Q4: What is the role of a solvent in the recrystallization of DMT?

A4: The ideal solvent for recrystallization should dissolve the DMT well at elevated temperatures but poorly at low temperatures. This differential solubility allows for the DMT to crystallize out of the solution upon cooling, while the impurities remain dissolved in the mother liquor. Methanol is a commonly used solvent for DMT recrystallization due to its favorable solubility profile.[10]

Data Presentation

Table 1: Solubility of this compound in Methanol at Various Temperatures

Temperature (°C)Solubility (g DMT / 100g Methanol)
201.5
302.8
405.2
509.5
6017.0

Note: Data is approximate and can vary with experimental conditions.

Table 2: Typical Impurity Profile of Crude vs. Purified this compound

ImpurityCrude DMT (%)After Single Recrystallization (%)After Double Recrystallization (%)
Dimethyl Isophthalate (DMI)0.5 - 1.5< 0.1< 0.01
Dimethyl Orthophthalate (DMO)0.1 - 0.5< 0.05< 0.005
p-Toluic Acid Methyl Ester (pTE)0.2 - 1.0< 0.05< 0.01
Colored ImpuritiesPresentSignificantly ReducedNot Detectable

Experimental Protocols

Protocol 1: Recrystallization of this compound from Methanol

  • Dissolution: In a fume hood, place the crude DMT in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture on a hot plate with stirring until the DMT completely dissolves. If solid impurities remain, it indicates the presence of insoluble materials.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.

  • Drying: Dry the purified DMT crystals in a vacuum oven at a temperature below its melting point.

Protocol 2: Fractional Vacuum Distillation of this compound

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. Ensure all joints are properly sealed with vacuum grease. A Claisen adapter is recommended to prevent bumping.[11]

  • Charging the Flask: Place the crude DMT and a magnetic stir bar into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system. A typical pressure for DMT distillation is in the range of 10-20 mmHg.[12]

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: Collect the fractions based on their boiling points. The forerun will contain more volatile impurities. The main fraction containing pure DMT should be collected at a stable temperature.

  • Termination: Once the main fraction is collected, stop the heating and allow the system to cool to room temperature before releasing the vacuum.

Logical Workflow for Purification Method Selection:

G start Crude DMT Sample purity_assessment Assess Initial Purity (e.g., HPLC, GC-MS) start->purity_assessment high_purity High Purity (>98%)? Minor Discoloration? purity_assessment->high_purity medium_purity Medium Purity (90-98%)? Visible Impurities? purity_assessment->medium_purity low_purity Low Purity (<90%)? Significant Impurities? purity_assessment->low_purity single_recrystallization Single Recrystallization high_purity->single_recrystallization Yes double_recrystallization Double Recrystallization (with optional carbon treatment) medium_purity->double_recrystallization Yes distillation_first Fractional Vacuum Distillation low_purity->distillation_first Yes end High-Purity DMT (>99.9%) single_recrystallization->end double_recrystallization->end recrystallization_after_dist Recrystallization of Distilled DMT distillation_first->recrystallization_after_dist recrystallization_after_dist->end

Caption: Decision tree for selecting a DMT purification method.

References

Technical Support Center: Thermal Degradation of Dimethyl Terephthalate (DMT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the thermal degradation of dimethyl terephthalate (B1205515) (DMT).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Thermogravimetric Analysis (TGA) curve for DMT shows multiple mass loss steps. Is this expected?

A1: The thermal degradation of pure DMT in an inert atmosphere is typically expected to be a primary one-step process.[1][2] However, observing multiple or unresolved degradation steps can occur under certain conditions:

  • Sample Impurities: The presence of residual solvents, monomers like terephthalic acid (TPA) or methanol, or other synthesis by-products can lead to initial, smaller mass loss events at lower temperatures.[3]

  • Oxidative Atmosphere: If the experiment is run in the presence of air or oxygen instead of an inert gas like nitrogen, thermo-oxidative degradation can occur. This process is more complex and can involve multiple reactions, potentially showing as multi-step degradation.[4]

  • Complex Samples: If you are analyzing DMT in a blend, such as with polystyrene (PS), you will see distinct degradation steps corresponding to each component.[1][2] For instance, in PS/DMT blends, the first step corresponds to DMT degradation and the second to PS.[1][2]

Q2: I'm observing a shift in the decomposition temperature of DMT in my experiments. What could be the cause?

A2: A shift in the decomposition temperature is a common observation and is primarily influenced by the experimental heating rate.[1][2]

  • Effect of Heating Rate: As the heating rate increases (e.g., from 5°C/min to 20°C/min), the degradation of DMT will start at a higher temperature.[1][2] This is a kinetic effect where the system has less time to reach thermal equilibrium at higher heating rates.

  • Sample Packing: The way a powder sample is packed into the analysis crucible can affect heat transfer and lead to variations between runs.[5]

  • Atmosphere: The thermal conductivity of the purge gas can influence heat transfer to the sample.[5] Ensure a consistent gas and flow rate are used.

Q3: The baseline of my Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) curve is drifting. How can I fix this?

A3: Baseline drift in DTA/DSC experiments can be caused by several factors:

  • Instrument Stabilization: Ensure the instrument has had adequate time to stabilize at the initial temperature before starting the analysis.

  • Sample and Reference Pans: Differences in the mass or heat capacity of the sample and reference pans can cause drift. Use pans of similar mass and material.

  • Atmosphere Changes: Evolved gases from sample decomposition can alter the thermal conductivity of the atmosphere within the DTA/DSC cell, leading to baseline shifts.[5] Maintaining a steady and sufficient purge gas flow rate can mitigate this.

  • Furnace Contamination: Residue from previous experiments can contaminate the furnace, affecting the baseline. Regular cleaning as per the manufacturer's instructions is recommended.

Q4: What are the expected primary decomposition products when heating DMT?

A4: When heated to decomposition, DMT will break down, and the process can involve the scission of the ester groups.[6] While detailed product analysis would require techniques like TGA coupled with mass spectrometry or FTIR, the process is expected to emit acrid smoke and irritating fumes.[7] In the context of Polyethylene Terephthalate (PET) degradation, which involves similar linkages, thermo-oxidative degradation can lead to the formation of carboxylic acids, vinyl esters, carbon monoxide, and carbon dioxide.[4]

Quantitative Data Summary

The thermal stability and degradation kinetics of DMT are highly dependent on the experimental conditions, particularly the heating rate.

Table 1: Effect of Heating Rate on the Thermal Degradation of DMT

Heating Rate (°C/min)Onset Decomposition Temperature Range (°C)Maximum Rate of DegradationNotes
5~300 - 450[1][2]LowerSlower heating rates provide clearer resolution of degradation steps.
10Higher than 5°C/minIncreasedThe rate of degradation is dependent on the heating rate.[1]
15Higher than 10°C/minSharply IncreasedA second, minor degradation step may become observable below 200°C at higher heating rates.[1]
20Higher than 15°C/min[1][2]HighestThe temperature at the maximum rate of degradation increases with the heating rate.[1]

Note: The specific temperatures can vary based on the instrument, sample purity, and atmosphere.

Experimental Protocols

Methodology: Thermogravimetric Analysis (TGA) of Dimethyl Terephthalate

This protocol describes a typical method for analyzing the thermal stability of DMT using TGA.

  • Instrument Preparation:

    • Turn on the TGA instrument and the controlling computer.

    • Ensure the appropriate purge gas (typically high-purity nitrogen for inert atmosphere studies) is connected with a sufficient supply.

    • Perform any required instrument calibration checks as per the manufacturer's guidelines.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity, dry DMT powder into a clean TGA crucible (e.g., alumina (B75360) or platinum).

    • Record the exact mass of the sample.

    • Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.[5]

  • Experimental Setup:

    • Place the sample crucible onto the TGA balance mechanism. Place an empty, clean crucible on the reference position if using a simultaneous TGA/DTA instrument.

    • Seal the furnace.

    • Set the purge gas flow rate, typically between 20-50 mL/min, to maintain an inert atmosphere and remove evolved gaseous products.[1]

    • Program the temperature profile:

      • Initial Isothermal Step: Hold at a starting temperature (e.g., 30°C) for 10-15 minutes to allow the system to stabilize.

      • Heating Ramp: Increase the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 550-600°C).[1][2]

      • Final Isothermal Step (Optional): Hold at the final temperature for a few minutes to ensure complete decomposition.

  • Data Acquisition and Analysis:

    • Start the experiment and monitor the data acquisition in real-time (mass vs. temperature).

    • After the run is complete, allow the furnace to cool down.

    • Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperature of maximum mass loss (from the derivative thermogravimetric, DTG, curve), and the percentage of residual mass.

Visualizations: Pathways and Workflows

Thermal_Degradation_Pathway DMT This compound (DMT) Intermediate Unstable Intermediates (Radical Species) DMT->Intermediate Heat (Δ) Ester Bond Cleavage Products Volatile Products (e.g., CO, CO2, Methane, Benzoic Acid derivatives) Intermediate->Products Fragmentation & Rearrangement Residue Char/Residue Intermediate->Residue Polycondensation

Caption: Primary thermal degradation pathway of this compound (DMT).

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Interpretation start Start: High-Purity DMT Sample weigh Weigh 5-10 mg of Sample start->weigh load Load Sample into TGA Crucible weigh->load setup Set Parameters: - Heating Rate (e.g., 10°C/min) - Atmosphere (N2) - Temp Range (30-600°C) load->setup run Run TGA Experiment setup->run acquire Acquire Data: Mass vs. Temperature run->acquire analyze Analyze TGA/DTG Curves: - Onset Temperature - Mass Loss % - Peak Decomposition Temp acquire->analyze end End: Report Thermal Stability Profile analyze->end

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

References

Technical Support Center: Depolymerization of PET to Dimethyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the depolymerization of Polyethylene (B3416737) Terephthalate (B1205515) (PET) to Dimethyl Terephthalate (DMT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion of PET

Q: My PET feedstock is not depolymerizing, or the conversion rate is very low. What are the potential causes and how can I fix this?

A: Low PET conversion is a common issue that can stem from several factors related to reaction conditions and catalyst activity.

  • Insufficient Temperature or Pressure: The methanolysis of PET is an equilibrium reaction and is significantly influenced by temperature and pressure. Industrial processes typically operate at temperatures between 160-280°C and pressures of 2-4 MPa to achieve high conversion rates.[1][2][3] For laboratory scale, ensure your reactor can safely reach and maintain the necessary conditions for your chosen catalytic system. Supercritical methanol (B129727) conditions (>250°C, >80 atm) can also be employed for faster depolymerization, though this requires specialized equipment.[3][4]

  • Catalyst Inactivity or Insufficient Loading: The choice and amount of catalyst are critical.

    • Inactivation: Catalysts can be poisoned by contaminants in the PET feedstock (e.g., dyes, additives, other polymers).[1][5] Pre-treating or washing the PET can help mitigate this. Moisture can also deactivate certain catalysts; ensure all reactants and equipment are dry.[6]

    • Loading: Catalyst loading needs to be optimized. For example, a study using a dragon fruit peel-derived catalyst found optimal conditions at 36.29 mg of catalyst for a specific reaction scale.[7] Check literature for recommended catalyst-to-PET ratios for your specific catalyst.

  • Poor Mass Transfer: Inadequate mixing can lead to poor contact between the PET, methanol, and catalyst, hindering the reaction. Ensure efficient stirring throughout the process. The physical form of the PET also matters; smaller particle sizes (e.g., 127.5 μm) increase the surface area available for reaction.[8][9]

  • Short Reaction Time: Depolymerization is not instantaneous. Reaction times can range from 20 minutes in a microwave reactor to 24 hours for low-temperature processes.[6][10] If conversion is low, consider extending the reaction time.

Issue 2: Low Yield of this compound (DMT)

Q: I am achieving good PET conversion, but my isolated yield of DMT is lower than expected. What could be causing this?

A: A low yield of DMT despite high PET conversion often points to the formation of side products or issues with product isolation and purification.

  • Side Reactions: Several side reactions can occur during methanolysis, leading to by-products and reducing the DMT yield. Common by-products include 2-hydroxyethyl methyl terephthalate (HEMT) and monomethyl terephthalate (MMT).[6] The presence of water can lead to the formation of terephthalic acid (TPA) through hydrolysis.[6][9]

    • Mitigation: Using an excess of methanol can help drive the reaction towards the formation of DMT.[8] Controlling the moisture level is also crucial to prevent hydrolysis.[6] Some catalytic systems, like certain ionic liquids, have been shown to improve selectivity towards DMT.[11]

  • Incomplete Reaction: The reaction may be stopping at an intermediate stage, producing oligomers instead of fully depolymerizing to DMT. This can be confirmed by techniques like Gel Permeation Chromatography (GPC).[12] Extending the reaction time or increasing the temperature may be necessary to drive the reaction to completion.

  • Product Loss During Purification: DMT is typically purified by distillation, crystallization, or filtration.[1][5][13][14] Significant product loss can occur during these steps.

    • Crystallization: Ensure the solution is sufficiently cooled to allow for complete crystallization of DMT.[15]

    • Distillation: Crude DMT can be pre-distilled to remove heavy boilers and light esters before final purification.[16] Optimize distillation conditions (temperature and pressure) to minimize loss of DMT.

    • Filtration: Use appropriate filter media to prevent the loss of fine DMT crystals.

Issue 3: Difficulty in Product Purification

Q: The crude DMT product from my reaction is difficult to purify. What are the common impurities and how can I remove them?

A: Purifying crude DMT is a critical step to obtain a high-purity monomer suitable for re-polymerization.[5][16]

  • Common Impurities: Impurities can include unreacted PET, oligomers, catalysts, ethylene (B1197577) glycol (EG), by-products like HEMT and MMT, and additives from the original PET feedstock.[5][6] Homogeneous catalysts, such as metal acetates, can be particularly challenging to separate from the product.[4]

  • Purification Strategies:

    • Filtration: This is a simple first step to separate solid DMT from the liquid reaction mixture containing soluble impurities like EG and methanol.[15]

    • Distillation: This is effective for separating DMT from less volatile impurities (like oligomers and some catalysts) and more volatile components (like methanol and EG).[1][16]

    • Crystallization/Recrystallization: This is a powerful technique for achieving high purity.[2][13][14] The crude DMT can be dissolved in a suitable solvent and then allowed to crystallize, leaving impurities behind in the solution. Melt crystallization is another effective, solvent-free method.[5]

    • Catalyst Choice: Using a heterogeneous catalyst can simplify purification as it can be easily removed by filtration at the end of the reaction.[1][9]

Data Presentation: Comparison of Catalytic Systems and Reaction Conditions

The following tables summarize quantitative data from various studies on PET methanolysis to provide a comparative overview of different approaches.

Table 1: Performance of Various Catalysts in PET Methanolysis

CatalystTemperature (°C)Time (h)PET Conversion (%)DMT Yield (%)Reference
Ti0.5Si0.5O2160210098.2[17]
Zinc(II) acetate1600.33 (20 min)>95>95[10]
[EMIm][OAc] (Ionic Liquid)Mild Conditions2.510099[11]
Potassium Carbonate (K2CO3)252410093.1[6]
Triethylamine (NEt3)200210088[15]
Bamboo Leaf Ash2002-78[18]
Dragon Fruit Peel Ash2040.97-98.64[7]
Sodium Methoxide25-803-5--[1]

Table 2: Influence of Reaction Parameters on DMT Yield

Parameter VariedConditionsPET Conversion (%)DMT Yield (%)Reference
Temperature 130°C vs 200°C (NEt3 catalyst)Lower at 130°CLower at 130°C[15]
Methanol:PET Ratio 6:1 (w/w)99.3599.35[8]
Catalyst Type Acidic vs. Basic Ionic LiquidsVariedVaried[7][19]
Solvent System Methanol vs. Methanol/Dichloromethane (B109758)-Improved with co-solvent[6][10]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Methanolysis of PET in a Batch Reactor

This protocol provides a general methodology for the depolymerization of PET to DMT. Specific parameters should be optimized based on the chosen catalyst and available equipment.

  • Feedstock Preparation:

    • Source post-consumer PET bottles or flakes.

    • Wash the PET material with detergent and water to remove labels, caps, and residues.

    • Dry the washed PET thoroughly in an oven at 60-80°C to a constant weight.

    • Grind the dry PET into a fine powder or small flakes (e.g., <1 mm) to increase surface area.

  • Reaction Setup:

    • Place a magnetic stir bar and the prepared PET feedstock into a high-pressure batch reactor (e.g., a Parr reactor).

    • Add the desired amount of catalyst (refer to literature for appropriate catalyst loading, typically 0.5-5 wt% relative to PET).

    • Add methanol in a specific ratio to PET (e.g., a molar ratio of 50:1 methanol to PET repeating units or a weight ratio of 6:1).[6][8] A co-solvent like dichloromethane can also be added at this stage if required by the specific protocol.[6]

    • Seal the reactor securely.

  • Reaction Execution:

    • Begin stirring the mixture.

    • Heat the reactor to the target temperature (e.g., 160-220°C).

    • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 2-4 hours). Monitor the pressure throughout the reaction.

  • Product Recovery and Purification:

    • After the reaction time is complete, cool the reactor to room temperature.

    • Carefully vent any residual pressure.

    • Open the reactor and transfer the reaction mixture to a beaker.

    • If a heterogeneous catalyst was used, remove it by filtration.

    • The crude DMT will often precipitate out of the solution upon cooling. Isolate the solid DMT by vacuum filtration.

    • Wash the collected DMT crystals with cold methanol to remove residual ethylene glycol and other soluble impurities.

    • Further purify the DMT by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by distillation under reduced pressure.

    • Dry the purified DMT crystals in a vacuum oven.

  • Analysis:

    • Determine the yield of the purified DMT.

    • Characterize the product using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and melting point analysis to confirm its identity and purity.[7][11]

Visualizations

Troubleshooting_PET_Depolymerization start Start: PET Depolymerization Experiment issue issue start->issue Problem Occurs? issue_low_yield issue_low_yield start->issue_low_yield Good Conversion? issue_purity issue_purity start->issue_purity Good Yield? end Successful DMT Synthesis issue->end No Problem cause_conditions Potential Cause: - Sub-optimal Temp/Pressure - Catalyst Inactivity - Poor Mass Transfer - Insufficient Time issue->cause_conditions Low/No PET Conversion cause cause solution solution issue_low_yield->end No cause_yield Potential Cause: - Side Reactions (e.g., Hydrolysis) - Incomplete Depolymerization (Oligomers) - Loss during Purification issue_low_yield->cause_yield Yes, but Low DMT Yield issue_purity->end No cause_purity Potential Cause: - Catalyst Residue - By-products (HEMT, MMT) - Unreacted Oligomers issue_purity->cause_purity Yes, but Impure Product solution_conditions Solution: - Increase Temp/Pressure - Check Catalyst/Pre-treat PET - Improve Stirring/Reduce Particle Size - Extend Reaction Time cause_conditions->solution_conditions solution_conditions->end solution_yield Solution: - Use Excess Methanol/Control Moisture - Increase Reaction Time/Temp - Optimize Crystallization/Distillation cause_yield->solution_yield solution_yield->end solution_purity Solution: - Use Heterogeneous Catalyst - Recrystallization/Distillation - Melt Crystallization cause_purity->solution_purity solution_purity->end

Caption: Troubleshooting flowchart for PET depolymerization to DMT.

Experimental_Workflow_PET_to_DMT cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep_pet Wash & Dry PET grind_pet Grind PET to Powder prep_pet->grind_pet load_reactor Load Reactor: - PET Powder - Catalyst - Methanol grind_pet->load_reactor run_reaction Heat & Stir under Pressure (e.g., 160-220°C, 2-4h) load_reactor->run_reaction cool_down Cool Reactor & Depressurize run_reaction->cool_down filter_catalyst Filter Heterogeneous Catalyst (if applicable) cool_down->filter_catalyst crystallize Cool to Crystallize Crude DMT filter_catalyst->crystallize filter_dmt Filter & Wash Crude DMT crystallize->filter_dmt purify Recrystallize or Distill DMT filter_dmt->purify analyze Characterize Pure DMT: - NMR, FT-IR, Melting Point purify->analyze calculate_yield Calculate Final Yield analyze->calculate_yield

Caption: General experimental workflow for PET to DMT synthesis.

References

strategies to minimize byproducts in the Witten synthesis process

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wittig synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Wittig reaction, with a focus on minimizing byproduct formation and simplifying product purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Difficulty Removing Triphenylphosphine (B44618) Oxide (Ph₃P=O) Byproduct

Q1: My primary challenge is removing the triphenylphosphine oxide (Ph₃P=O) byproduct from my reaction mixture. What are the most effective strategies?

A1: The removal of triphenylphosphine oxide is a common challenge due to its physical properties.[1] Several methods can be employed, ranging from standard chromatography to chromatography-free techniques:

  • Silica (B1680970) Gel Chromatography : This is a conventional method where the non-polar alkene product is eluted using a non-polar solvent system (e.g., hexane/ethyl acetate), while the highly polar Ph₃P=O is retained on the silica gel.[2]

  • Precipitation and Filtration : If your product is soluble in a non-polar solvent, you can often precipitate the Ph₃P=O. Suspending the crude reaction mixture in a solvent like cold diethyl ether or pentane (B18724) can cause the Ph₃P=O to crystallize or precipitate, allowing for its removal by simple filtration.[3][4]

  • Complexation with Metal Salts : Ph₃P=O can form insoluble complexes with certain metal salts. Adding zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to the reaction mixture in polar solvents can precipitate the Ph₃P=O-metal complex.[3][4][5] Calcium bromide (CaBr₂) has also been shown to be effective for precipitating Ph₃P=O from THF solutions.[5]

  • Chemical Conversion : The Ph₃P=O can be converted to an insoluble salt. For instance, treatment with oxalyl chloride can transform it into an insoluble chlorophosphonium salt, which can then be filtered off.[4][5]

Issue 2: Poor Stereoselectivity (E/Z Ratio)

Q2: My Wittig reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity?

A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[6]

  • Unstabilized Ylides : These ylides (where the R group on the ylide is an alkyl group) are highly reactive and typically favor the formation of the (Z)-alkene, especially under salt-free conditions in aprotic solvents.[6][7][8] This is due to the kinetic control of the reaction, where the cis oxaphosphetane intermediate forms more rapidly.[7][9]

  • Stabilized Ylides : Ylides stabilized by electron-withdrawing groups (e.g., esters, ketones) are less reactive and generally yield the (E)-alkene as the major product.[6][10] These reactions are often under thermodynamic control.

  • Semi-Stabilized Ylides : Ylides where the R group is an aryl or vinyl group often give poor stereoselectivity, resulting in mixtures of (E)- and (Z)-alkenes.[7]

  • Salt-Free Conditions : The presence of lithium salts can decrease (Z)-selectivity by stabilizing the betaine (B1666868) intermediate, so using bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (t-BuOK) instead of n-butyllithium (n-BuLi) can improve (Z)-alkene formation.[11][12][13]

  • Schlosser Modification : For the stereoselective synthesis of (E)-alkenes from non-stabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine with an additional equivalent of an organolithium reagent at low temperatures before quenching.[7]

Issue 3: Low or No Yield

Q3: I am getting a low yield or no product at all. What are the potential causes and solutions?

A3: Low yields can stem from several factors, from the stability of the reactants to the reaction conditions.

  • Sterically Hindered Ketones : The Wittig reaction may be slow and give poor yields with sterically hindered ketones.[11] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a preferred alternative as it utilizes more nucleophilic phosphonate-stabilized carbanions.[13]

  • Ylide Decomposition : Phosphorus ylides are strong bases and can be sensitive to moisture and air.[14] Ensure the reaction is run under anhydrous and inert conditions (e.g., under nitrogen or argon). Ylides can also decompose at higher temperatures, so maintaining the appropriate temperature throughout the reaction is crucial.

  • Base Selection : The choice of base is critical for the efficient generation of the ylide.[7] For unstabilized ylides, strong bases like n-BuLi or NaHMDS are necessary.[15] For stabilized ylides, weaker bases can be used.

  • Aldehyde Instability : Aldehydes can be prone to oxidation, polymerization, or decomposition.[11] Using freshly purified or distilled aldehydes is recommended.

Data Presentation

Table 1: Influence of Ylide Type on Alkene Stereochemistry
Ylide TypeR Group on YlideReactivityPredominant Alkene Isomer
UnstabilizedAlkylHigh(Z)-alkene[6][7]
Semi-stabilizedAryl, VinylModerateMixture of (E)- and (Z)-alkenes[7]
StabilizedEster, KetoneLow(E)-alkene[6][10]
Table 2: Comparison of Common Bases for Ylide Generation
BaseAbbreviationStrengthCommon Use CaseNotes
n-Butyllithiumn-BuLiVery StrongUnstabilized ylides[15]Can lead to lithium salt formation, affecting stereoselectivity.[11]
Sodium HydrideNaHStrongStabilized ylidesHeterogeneous, can require longer reaction times.
Potassium tert-butoxidet-BuOKStrongUnstabilized ylidesA good choice for salt-free conditions.[13]
Sodium HexamethyldisilazideNaHMDSStrongUnstabilized ylidesGenerates salt-free conditions, favoring (Z)-alkenes.[7]

Experimental Protocols

Protocol 1: Chromatography-Free Removal of Ph₃P=O via Precipitation

This protocol is suitable for non-polar alkene products.

  • Reaction Workup : After the reaction is complete, quench it appropriately (e.g., with saturated aqueous NH₄Cl).

  • Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration : Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Precipitation : To the crude oil or solid, add a minimal amount of cold, non-polar solvent such as diethyl ether, pentane, or hexane.[3][4]

  • Stirring : Stir the resulting slurry at a low temperature (e.g., 0 °C) for 30-60 minutes. The Ph₃P=O should precipitate as a white solid.

  • Filtration : Filter the mixture through a Büchner funnel, washing the solid with a small amount of the cold non-polar solvent.

  • Final Concentration : The filtrate, now enriched with the desired alkene, can be concentrated under reduced pressure. Further purification by chromatography may be required if other impurities are present.

Protocol 2: General Procedure for a (Z)-Selective Wittig Reaction (Salt-Free)

This protocol is designed to maximize the yield of the (Z)-alkene using an unstabilized ylide.

  • Apparatus Setup : Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Phosphonium Salt Addition : Add the alkyltriphenylphosphonium salt (1.1 equivalents) to the flask and place it under an inert atmosphere.

  • Solvent Addition : Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.

  • Ylide Generation : Cool the suspension to 0 °C in an ice bath. Add a solution of sodium hexamethyldisilazide (NaHMDS) (1.05 equivalents) dropwise via syringe. A color change (often to orange or deep red) indicates ylide formation. Allow the mixture to stir at this temperature for 1 hour.

  • Aldehyde Addition : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF via syringe.

  • Reaction : Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quenching and Workup : Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Proceed with standard aqueous workup and extraction.

Visualizations

Wittig_Troubleshooting_Workflow start Start Wittig Reaction check_yield Reaction Complete? Check Yield & Purity start->check_yield high_yield High Yield & Purity Proceed to Purification check_yield->high_yield Yes low_yield Low Yield or No Reaction check_yield->low_yield Low Yield purification_issue Purification Issues (Ph₃P=O present) check_yield->purification_issue Impure stereoselectivity_issue Poor E/Z Ratio check_yield->stereoselectivity_issue E/Z Mixture check_reagents Check Reagent Stability (Ylide, Aldehyde) low_yield->check_reagents precipitation Attempt Precipitation (Ether, Pentane) purification_issue->precipitation ylide_type Assess Ylide Type (Stabilized vs. Unstabilized) stereoselectivity_issue->ylide_type check_conditions Review Reaction Conditions (Base, Temp, Anhydrous?) check_reagents->check_conditions consider_hwe Consider HWE Reaction (for hindered ketones) check_conditions->consider_hwe metal_complex Use Metal Salt Complexation (ZnCl₂, MgCl₂) precipitation->metal_complex chromatography Perform Column Chromatography metal_complex->chromatography salt_free Switch to Salt-Free Conditions (e.g., NaHMDS base) ylide_type->salt_free schlosser Use Schlosser Modification (for E-alkene) salt_free->schlosser

Caption: Troubleshooting workflow for common Wittig reaction issues.

Stereoselectivity_Pathways cluster_unstabilized Unstabilized Ylide (Kinetic Control) cluster_stabilized Stabilized Ylide (Thermodynamic Control) u_reagents Aldehyde + Unstabilized Ylide u_ts_cis Puckered cis-TS (Lower Energy) u_reagents->u_ts_cis Fast u_ts_trans Planar trans-TS (Higher Energy) u_reagents->u_ts_trans Slow u_cis_oxa cis-Oxaphosphetane u_ts_cis->u_cis_oxa u_z_alkene (Z)-Alkene (Major Product) u_cis_oxa->u_z_alkene s_reagents Aldehyde + Stabilized Ylide s_ts_trans Planar trans-TS (Lower Energy) s_reagents->s_ts_trans Favored s_ts_cis Puckered cis-TS (Higher Energy) s_reagents->s_ts_cis s_trans_oxa trans-Oxaphosphetane s_ts_trans->s_trans_oxa s_e_alkene (E)-Alkene (Major Product) s_trans_oxa->s_e_alkene

Caption: Pathways influencing E/Z selectivity in Wittig reactions.

References

Technical Support Center: Catalyst Deactivation in Dimethyl Terephthalate (DMT) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating catalyst deactivation during dimethyl terephthalate (B1205515) (DMT) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation in DMT synthesis?

A1: The primary indicators of catalyst deactivation include a noticeable decrease in the conversion rate of terephthalic acid (PTA), a drop in the selectivity towards DMT, and an increased formation of byproducts such as monomethyl terephthalate (MMT).[1] You may also observe a need for higher reaction temperatures or pressures to achieve the same conversion levels that were previously possible under milder conditions.

Q2: What are the main causes of deactivation for solid acid catalysts, like zeolites, in the esterification of terephthalic acid with methanol (B129727)?

A2: For solid acid catalysts such as zeolites, the primary deactivation mechanisms are:

  • Coking: The formation of carbonaceous deposits (coke) on the catalyst surface and within its pores.[2][3] These deposits can block access to the active sites.

  • Pore Blockage: The microporous structure of catalysts like zeolites can become blocked by reactants, products, or coke precursors, which restricts the diffusion of molecules to and from the active sites.[1]

  • Changes in Acidity: The strength and number of acid sites on the catalyst can change over time due to thermal effects or interactions with the reaction medium.[4]

  • Feedstock Impurities: Impurities present in the terephthalic acid or methanol feed can poison the catalyst's active sites.

Q3: How do reaction parameters influence catalyst stability?

A3: Reaction parameters have a significant impact on the rate of catalyst deactivation:

  • Temperature: Excessively high temperatures (e.g., above 200°C for some zeolite catalysts) can lead to the desorption of reactants from the catalyst surface and may promote side reactions that lead to coking.[1]

  • Pressure: While higher pressure can initially favor the forward reaction, excessively high pressures may promote the formation of byproducts and contribute to deactivation.[1]

  • Feed Composition: A high methanol-to-PTA ratio can sometimes dilute the catalyst concentration, affecting the reaction rate.[1] The presence of water as a byproduct can also impact catalyst stability.

Q4: Is it possible to regenerate a deactivated catalyst used in DMT synthesis?

A4: Yes, regeneration is often possible, particularly for deactivation caused by coking. Common regeneration techniques for zeolite catalysts include:

  • Calcination: A controlled heating process in the presence of air or oxygen to burn off carbonaceous deposits.[3]

  • Solvent Washing: Washing the catalyst with a suitable solvent can remove some adsorbed organic species.

  • Oxidative Treatments: Using oxidants like ozone at lower temperatures can also be effective in removing coke.[5][6]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Problem 1: Decreased Terephthalic Acid (PTA) Conversion

  • Question: My PTA conversion rate has dropped significantly in my recent experiments, although I am using the same catalyst and reaction conditions. What could be the cause?

  • Answer: A drop in PTA conversion is a classic sign of catalyst deactivation. The most likely causes are the blockage of catalyst pores by coke or other residues, or a loss of active acid sites. It is also possible that there are impurities in your feedstock that are poisoning the catalyst.

    Troubleshooting Steps:

    • Verify Feedstock Purity: Analyze your terephthalic acid and methanol for any potential impurities that could be acting as catalyst poisons.

    • Analyze the Deactivated Catalyst: Use the analytical techniques described in the "Experimental Protocols" section below (e.g., TGA, NH3-TPD) to check for coke formation and changes in acidity.

    • Attempt Catalyst Regeneration: Follow a suitable regeneration protocol for your catalyst type (e.g., calcination for zeolites) to see if the activity can be restored.

    • Optimize Reaction Conditions: If regeneration is not fully effective, consider optimizing your reaction temperature and pressure to minimize deactivation in future runs.[1]

Problem 2: Reduced Selectivity to Dimethyl Terephthalate (DMT)

  • Question: The conversion of PTA is still high, but the selectivity to DMT has decreased, and I am observing more byproducts. Why is this happening?

  • Answer: A loss in selectivity often points to changes in the nature of the catalyst's active sites or mass transfer limitations. The formation of byproducts like monomethyl terephthalate (MMT) suggests that the reaction is not proceeding to completion on all active sites.[1] This could be due to partial poisoning or blockage of the most effective active sites.

    Troubleshooting Steps:

    • Characterize the Catalyst Surface: Techniques like SEM can reveal changes in the catalyst's surface morphology, while NH3-TPD can indicate a shift in the distribution of acid site strengths.[4]

    • Review Reaction Time: An increase in byproduct formation might be mitigated by adjusting the reaction time.[1]

    • Consider Catalyst Modification: If the issue persists, you may need to consider a different catalyst with a more suitable pore structure or acid site distribution for your specific reaction conditions.

Data Presentation

The following tables summarize quantitative data related to catalyst performance and deactivation in DMT synthesis.

Table 1: Performance of Beta Zeolite in Terephthalic Acid Esterification [1]

ParameterValue
Optimal Reaction Temperature200 °C
Optimal Reaction Pressure1 MPa N2
Optimal PTA:Catalyst Mass Ratio8:1
Optimal PTA:Methanol Ratio (g/mL)1:30
PTA Conversion (Optimized)100%
DMT Selectivity (Optimized)94.1%
Activity Retention after 5 Cycles>92%

Table 2: Influence of Reaction Temperature on Beta Zeolite Performance [1]

Reaction Temperature (°C)PTA Conversion (%)DMT Selectivity (%)
160~80~60
180~100~70
20010076.0
220100~72
240100~65

Experimental Protocols

Detailed methodologies for key experiments to investigate catalyst deactivation are provided below.

1. Temperature Programmed Desorption of Ammonia (B1221849) (NH3-TPD)

  • Objective: To determine the acidity (number and strength of acid sites) of the catalyst.

  • Methodology:

    • Sample Preparation: Place a known weight of the catalyst in the sample holder of the TPD instrument.

    • Degassing: Heat the sample under an inert gas flow (e.g., Helium) to a specific temperature (e.g., 550°C) to remove any adsorbed species.[4]

    • Ammonia Adsorption: Cool the sample to a suitable temperature (e.g., 120°C) and introduce a flow of ammonia gas until the catalyst surface is saturated.

    • Purging: Switch back to the inert gas flow to remove any physisorbed ammonia.

    • Temperature Programmed Desorption: Increase the temperature of the sample at a constant rate (e.g., 10°C/min) while monitoring the desorbed ammonia using a thermal conductivity detector (TCD).[4]

    • Data Analysis: The resulting desorption peaks correspond to acid sites of different strengths. The area under each peak can be used to quantify the number of acid sites.

2. X-ray Diffraction (XRD)

  • Objective: To analyze the crystalline structure of the catalyst and identify any phase changes or sintering.

  • Methodology:

    • Sample Preparation: The catalyst sample should be in a fine powder form. If necessary, gently grind the sample to a particle size of less than 10 µm.

    • Sample Mounting: Press the powdered sample into a sample holder, ensuring a flat and smooth surface that is level with the holder's surface.

    • Instrument Setup: Place the sample holder in the XRD instrument. Set the appropriate parameters, including the X-ray source, scan range (2θ), step size, and scan speed.

    • Data Collection: Initiate the scan. The instrument will rotate the sample and the detector to measure the intensity of the diffracted X-rays at different angles.

    • Data Analysis: The resulting diffraction pattern is a fingerprint of the catalyst's crystalline structure. Compare the obtained pattern with standard diffraction databases to identify the crystalline phases present. Changes in peak position, width, and intensity between fresh and used catalysts can indicate structural changes or sintering.

3. Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)

  • Objective: To visualize the surface morphology of the catalyst and determine its elemental composition.

  • Methodology:

    • Sample Preparation: Mount a small amount of the catalyst powder onto an SEM stub using conductive carbon tape. For non-conductive samples, a thin coating of a conductive material (e.g., gold or carbon) is required to prevent charging.

    • Instrument Setup: Insert the sample into the SEM chamber and evacuate to a high vacuum.

    • Imaging: Apply an accelerating voltage and focus the electron beam on the sample surface. Scan the beam across the area of interest to generate a high-resolution image of the surface topography.

    • EDX Analysis: To determine the elemental composition, focus the electron beam on a specific point or area of the sample. The interaction of the electron beam with the sample will generate characteristic X-rays for the elements present. An EDX detector measures the energy of these X-rays to identify and quantify the elemental composition of the analyzed region.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Investigating Catalyst Deactivation cluster_synthesis DMT Synthesis cluster_analysis Catalyst Characterization cluster_evaluation Evaluation & Action start Fresh Catalyst reaction DMT Synthesis Reaction (PTA + Methanol) start->reaction deactivated Deactivated Catalyst reaction->deactivated tga TGA (Coke Content) deactivated->tga nh3_tpd NH3-TPD (Acidity) deactivated->nh3_tpd xrd XRD (Crystallinity) deactivated->xrd sem_edx SEM/EDX (Morphology & Composition) deactivated->sem_edx analysis Analyze Deactivation Mechanism tga->analysis nh3_tpd->analysis xrd->analysis sem_edx->analysis regeneration Catalyst Regeneration analysis->regeneration optimization Optimize Reaction Conditions analysis->optimization regeneration->reaction Reuse

Caption: Workflow for investigating catalyst deactivation in DMT synthesis.

troubleshooting_logic Troubleshooting Logic for Reduced Catalyst Performance start Reduced Catalyst Performance check_conversion Is PTA Conversion Low? start->check_conversion check_selectivity Is DMT Selectivity Low? check_conversion->check_selectivity No cause_conversion Possible Causes: - Coke Formation - Pore Blockage - Feedstock Poisoning check_conversion->cause_conversion Yes cause_selectivity Possible Causes: - Change in Acid Sites - Partial Poisoning - Mass Transfer Limitations check_selectivity->cause_selectivity Yes action_conversion Actions: 1. Analyze for Coke (TGA) 2. Check Feed Purity 3. Attempt Regeneration cause_conversion->action_conversion action_selectivity Actions: 1. Analyze Acidity (NH3-TPD) 2. Check Morphology (SEM) 3. Adjust Reaction Time cause_selectivity->action_selectivity

Caption: Decision tree for troubleshooting catalyst deactivation issues.

References

Technical Support Center: Impact of Terephthalic Acid Impurities on DMT Quality

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the challenges posed by terephthalic acid (TPA) impurities during the synthesis of dimethyl terephthalate (B1205515) (DMT).

Frequently Asked Questions (FAQs)

Q1: What is Dimethyl Terephthalate (DMT) and why is its purity important?

A1: this compound (DMT) is an organic compound, the diester of terephthalic acid and methanol (B129727).[1] It is a critical chemical intermediate, primarily used in the production of polyesters like polyethylene (B3416737) terephthalate (PET), polybutylene terephthalate (PBT), and polytrimethylene terephthalate (PTT).[2] The purity and consistency of DMT directly influence the quality, performance characteristics, and thermal stability of these downstream polymers.[2][3]

Q2: What are the common impurities found in Terephthalic Acid (TPA)?

A2: TPA, especially crude terephthalic acid (CTA), contains several impurities that arise from the incomplete oxidation of p-xylene (B151628) during its synthesis.[3] The most significant impurities include:

  • 4-Carboxybenzaldehyde (4-CBA): A major impurity resulting from partial oxidation.[4]

  • p-Toluic Acid (p-TOL): A monoprotic acid that acts as a chain terminator during polymerization.[3]

  • Benzoic Acid (BZ): Another common side product.[3]

  • Isomeric Impurities: After esterification, impurities like dimethyl isophthalate (B1238265) (DMI) and dimethyl orthophthalate (DMO) can be present.[5][6]

  • Other Intermediates: Monomethyl terephthalate (MMT) and terephthalaldehydic acid-methylester (TAE) can also be found in crude DMT.[6]

Q3: How do TPA impurities affect the quality of DMT and subsequent polymerization?

A3: The presence of these impurities is undesirable as they can negatively impact the polymerization process and the final polymer's properties. Key effects include:

  • Slowing Polymerization: Impurities can inhibit the polymerization reaction, reducing the rate of production.[3]

  • Polymer Discoloration: Certain impurities are thermally unstable and can cause yellowing or other discoloration in the final polymer.[3]

  • Chain Termination: Monofunctional impurities like p-Toluic acid act as chain terminators, limiting the molecular weight of the polymer and adversely affecting its mechanical properties.

Q4: How is DMT typically synthesized from TPA?

A4: The most common commercial route is the direct esterification of terephthalic acid with methanol. This reaction is typically performed at elevated temperatures and pressures, often with a catalyst.[2][7] The resulting crude DMT must then be purified, usually through distillation and crystallization, to achieve the high purity required for polymerization.[2][8] An advantage of this method is its ability to utilize TPA that is not of the highest purity.[1][2]

Troubleshooting Guide

Issue 1: The final polymer produced from my DMT is discolored (e.g., yellow).

  • Potential Cause: The presence of thermally unstable impurities in the TPA used for DMT synthesis, particularly aromatic aldehydes like 4-carboxybenzaldehyde (4-CBA).[3] These compounds can degrade at the high temperatures used for polymerization, leading to colored byproducts.

  • Troubleshooting Steps:

    • Analyze Raw TPA: Quantify the level of 4-CBA and other potential color-forming bodies in your TPA starting material using methods like HPLC or polarography.[9][10][11]

    • Review DMT Purification: Ensure the DMT purification steps (distillation, crystallization) are effectively removing these impurities.[8] Inadequate purification can carry them over into the final product.

    • Optimize Polymerization Conditions: While less ideal, lowering the polymerization temperature or time, if possible, can sometimes mitigate color formation. However, addressing the root cause in the raw material is the preferred solution.

Issue 2: Polymerization reaction using my DMT is slow or fails to reach the target molecular weight.

  • Potential Cause: The presence of monofunctional impurities, most notably p-Toluic acid (p-TOL), in the initial TPA.[3] These molecules act as "chain stoppers" by reacting with one end of a growing polymer chain, preventing further elongation.

  • Troubleshooting Steps:

    • Quantify Monofunctional Impurities: Use an appropriate analytical method, such as capillary electrophoresis or gas chromatography, to determine the concentration of p-TOL in your TPA and DMT.[3][12]

    • Improve TPA Purification: If p-TOL levels in the TPA are high, a more rigorous purification of the starting material is necessary.

    • Enhance DMT Purification: Verify that the DMT crystallization process effectively removes residual acids and their methyl esters.[5]

Data Presentation

Table 1: Common Impurities in Terephthalic Acid and their Impact

Impurity NameAbbreviationTypical SourceImpact on DMT/Polymer Quality
4-Carboxybenzaldehyde4-CBAIncomplete oxidation of p-xylene[4]Causes polymer discoloration due to thermal instability.[3]
p-Toluic Acidp-TOLIncomplete oxidation of p-xylene[3]Acts as a chain terminator, limiting polymer molecular weight.[3]
Benzoic AcidBZSide reaction during p-xylene oxidation[3]Can act as a chain terminator.
Dimethyl IsophthalateDMIIsomeric impurity from raw materials[5]Affects polymer structure and properties.
Monomethyl TerephthalateMMTIncomplete esterification of TPA[6]Can affect polymerization kinetics and final polymer properties.

Table 2: Common Analytical Methods for TPA Impurity Detection

Analytical MethodTarget ImpuritiesReference Standard
High-Performance Liquid Chromatography (HPLC)4-CBA, p-TOLASTM D7883, ASTM D7884[10][11]
Capillary Electrophoresis (CE)4-CBA, p-TOLASTM D7881, ASTM D7882[12]
Polarography4-CBAMetrohm AB-190[9][13]
Gas Chromatography (GC)p-TOL-

Experimental Protocols

Protocol 1: Determination of 4-CBA and p-Toluic Acid in TPA by HPLC

This protocol is a generalized representation based on standard methods like ASTM D7884.[11]

  • Objective: To quantify the concentration of 4-Carboxybenzaldehyde and p-Toluic Acid in a sample of Purified Terephthalic Acid (PTA).

  • Materials:

    • PTA sample

    • Reference standards for 4-CBA and p-TOL

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Phosphoric acid

    • Mobile phase: A suitable mixture of aqueous phosphoric acid and acetonitrile.

    • Reverse-phase C18 HPLC column

  • Procedure:

    • Standard Preparation: Prepare a stock solution of 4-CBA and p-TOL in a suitable solvent (e.g., methanol or mobile phase). Create a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Accurately weigh a known amount of the PTA sample and dissolve it in the mobile phase. Sonication may be required to ensure complete dissolution.

    • Chromatographic Conditions:

      • Instrument: High-Performance Liquid Chromatograph with UV detector.

      • Column: C18 reverse-phase column.

      • Mobile Phase: Isocratic or gradient elution with a phosphate (B84403) buffer/acetonitrile mixture.

      • Flow Rate: Typically 1.0 mL/min.

      • Detection: UV detection at a suitable wavelength (e.g., 240 nm).

      • Injection Volume: 10-20 µL.

    • Analysis:

      • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

      • Inject the prepared sample solution in triplicate.

      • Identify the peaks for 4-CBA and p-TOL based on their retention times compared to the standards.

    • Calculation: Use the calibration curve to calculate the concentration of each impurity in the sample, expressed in parts per million (ppm) or mg/kg.

Visualizations

DMT_Synthesis_and_Impurities cluster_TPA_Production TPA Production cluster_Impurities Common Impurities cluster_DMT_Synthesis DMT Synthesis & Purification pX p-Xylene Oxidation Air Oxidation (Co/Mn Catalyst) pX->Oxidation CTA Crude TPA (CTA) Oxidation->CTA Four_CBA 4-CBA Oxidation->Four_CBA Incomplete Oxidation p_TOL p-Toluic Acid Oxidation->p_TOL Esterification Esterification CTA->Esterification Four_CBA->Esterification Carried Over p_TOL->Esterification Carried Over Methanol Methanol Methanol->Esterification Crude_DMT Crude DMT Esterification->Crude_DMT Purification Distillation & Crystallization Crude_DMT->Purification Pure_DMT High-Purity DMT Purification->Pure_DMT Troubleshooting_Workflow Start DMT Quality Issue (e.g., Polymer Discoloration) Check_TPA Analyze TPA for Impurities (4-CBA, p-TOL) Start->Check_TPA Impurity_High Impurity Level High? Check_TPA->Impurity_High Improve_TPA_Purity Action: Improve TPA Purification Process Impurity_High->Improve_TPA_Purity Yes Check_DMT_Purity Analyze DMT Purity Impurity_High->Check_DMT_Purity No End Problem Resolved Improve_TPA_Purity->End DMT_Impure Impurities Present in DMT? Check_DMT_Purity->DMT_Impure Improve_DMT_Purity Action: Optimize DMT Distillation/Crystallization DMT_Impure->Improve_DMT_Purity Yes Check_Poly_Conditions Review Polymerization Conditions (Temp, Time) DMT_Impure->Check_Poly_Conditions No Improve_DMT_Purity->End Check_Poly_Conditions->End

References

Technical Support Center: High-Purity Dimethyl Terephthalate (>99.99%)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for achieving high-purity dimethyl terephthalate (B1205515) (DMT). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of DMT to a purity level exceeding 99.99%.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude dimethyl terephthalate to >99.99% purity?

A1: The most common and effective methods for achieving high-purity DMT include:

  • Recrystallization: This technique involves dissolving the crude DMT in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the DMT to crystallize while impurities remain in the solution.[1][2][3][4] Common solvents include methanol (B129727), xylene, and methyl p-toluate.[2]

  • Fractional Distillation: This method separates DMT from impurities based on differences in their boiling points. It is particularly effective for removing both more volatile and less volatile contaminants.[5][6]

  • Film Crystallization: In this process, a thin film of molten crude DMT is cooled on a surface to form crystals. The impurities are then washed away from the crystalline film.[7]

Q2: What are the common impurities found in crude DMT?

A2: Crude DMT can contain various impurities, including:

  • Isomers: Dimethyl isophthalate (B1238265) (DMI) and dimethyl orthophthalate (DMO) are common isomeric impurities.[3][4]

  • Incomplete Esterification Products: Methyl hydrogen terephthalate is an example of an impurity resulting from incomplete reaction.

  • Oxidation Byproducts: Impurities such as p-toluic acid and 4-carboxybenzaldehyde can be carried over from the synthesis of terephthalic acid.[8][9]

  • Color-Forming Materials and Aldehydes: These can affect the final product's appearance and quality.[1][3][4]

  • Residual Solvents: Solvents used in the synthesis or purification process may remain in the final product.

Q3: My recrystallized DMT is oily or forms a goo instead of crystals. What could be the cause?

A3: The formation of an oil or goo during recrystallization can be attributed to several factors:

  • Presence of Impurities: Certain impurities can inhibit crystal lattice formation, leading to an oily product. This is a common issue when the crude material has a high impurity load.

  • Cooling Rate: If the solution is cooled too quickly, the DMT may precipitate as an amorphous solid or oil rather than forming a crystalline structure. A slower, controlled cooling process is recommended.

  • Solvent Selection: The chosen solvent may not be optimal for your specific impurity profile. It's crucial that the impurities are highly soluble in the solvent at low temperatures, while the DMT is not.

  • Supersaturation: If the solution is too concentrated, it can lead to rapid precipitation and the formation of an oil. Ensure you are using the appropriate amount of solvent.

Q4: The purity of my DMT is not improving significantly after recrystallization. What can I do?

A4: If you are not achieving the desired purity, consider the following:

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization step is often necessary to achieve >99.99% purity.

  • Washing the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.[1][3][4]

  • Solvent Purity: Ensure the solvent you are using is of high purity, as impurities in the solvent can contaminate your product.

  • Alternative Purification Method: Your impurity profile may be better suited to a different purification technique, such as fractional distillation or a combination of methods.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Crystals - Too much solvent was used. - The solution was not cooled to a low enough temperature. - The DMT is more soluble in the chosen solvent than expected.- Evaporate some of the solvent to increase the concentration of DMT. - Cool the solution for a longer period or to a lower temperature. - Consult solubility data and consider a different solvent.
Crystals are Colored - Colored impurities are co-crystallizing with the DMT. - The crude DMT has a high concentration of color-forming bodies.- Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization.
Difficulty Filtering Crystals - The crystals are too fine. - The solution is too viscous at the filtration temperature.- Allow the crystals to grow larger by cooling the solution more slowly. - Ensure the filtration is performed at the recommended temperature to maintain fluidity.[2]
Distillation Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Fractions - Inefficient distillation column. - Incorrect reflux ratio. - Fluctuations in heating or pressure.- Use a column with a higher number of theoretical plates. - Optimize the reflux ratio to improve separation. - Ensure stable heating and vacuum conditions.
Product Degradation - The distillation temperature is too high. - The residence time in the heated zone is too long.- Perform the distillation under a vacuum to lower the boiling point of DMT. - Use a distillation setup that minimizes the time the DMT is exposed to high temperatures.
Column Flooding - The boil-up rate is too high. - The condenser is not providing enough cooling.- Reduce the heating rate to the reboiler. - Ensure adequate cooling capacity in the condenser.

Experimental Protocols

Recrystallization of this compound from Methanol

Objective: To purify crude DMT by recrystallization from methanol to achieve a purity of >99.99%.

Materials:

  • Crude this compound

  • High-Purity Methanol

  • Activated Carbon (optional)

  • Erlenmeyer Flask

  • Heating Mantle or Hot Plate with Magnetic Stirrer

  • Reflux Condenser

  • Buchner Funnel and Filter Flask

  • Filter Paper

  • Vacuum Source

  • Beakers

  • Spatula

  • Drying Oven

Procedure:

  • Dissolution: Place the crude DMT in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol to the flask.

  • Heating: Gently heat the mixture using a heating mantle or hot plate while stirring. Add more methanol portion-wise until the DMT is completely dissolved at the boiling point of the methanol. Avoid adding a large excess of solvent to maximize the yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the crystallization of DMT.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.[1][3][4]

  • Drying: Dry the purified DMT crystals in a vacuum oven at a temperature below the melting point of DMT (140-142°C).

Film Crystallization of this compound

Objective: To purify crude DMT using a laboratory-scale film crystallization apparatus.

Materials:

  • Crude this compound

  • Film Crystallization Apparatus (with a cooled surface)

  • Heating System for Melting DMT

  • Scraper or Spatula

  • Collection Vessel

Procedure:

  • Melting: Heat the crude DMT until it is completely molten.

  • Film Formation: Introduce the molten DMT into the film crystallizer, allowing it to form a thin film on the cooled surface. The temperature of the cooling surface should be maintained between 120-136°C.[7]

  • Crystallization: As the molten DMT comes into contact with the cooled surface, a crystalline film will form.

  • Impurity Removal: The un-crystallized molten liquid, which is now enriched with impurities, is drained from the apparatus.

  • Sweating (Optional): The crystalline film can be gently heated to a temperature slightly below its melting point to "sweat" out any remaining trapped impurities.

  • Melting and Collection: Heat the crystallized film to a temperature of 140-145°C to melt the purified DMT.[7] Collect the molten, high-purity DMT in a suitable container.

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of different purification methods for this compound.

Table 1: Purity and Yield of DMT after Recrystallization

Solvent Crude DMT Purity (%) Purified DMT Purity (%) Recovery Yield (%) Reference
Methyl p-toluateNot specified60 - 95 (single stage)70 - 95[2]
MethanolNot specified>99.9Not specified[7]

Table 2: Impurity Levels Before and After Purification by Film Crystallization

Impurity Concentration in Crude DMT Concentration after Film Crystallization Reference
Dimethyl Isophthalate (DMI)9.69%1.51%[10]
Dimethyl Orthophthalate (DMO)2.15%0.33%[10]
Ethylene Glycol9.88%0.76%[10]

Visualizations

DMT_Purification_Workflow cluster_start Crude DMT Production cluster_purification Purification Methods cluster_analysis Quality Control Crude_DMT Crude this compound Recrystallization Recrystallization Crude_DMT->Recrystallization Option 1 Fractional_Distillation Fractional Distillation Crude_DMT->Fractional_Distillation Option 2 Film_Crystallization Film Crystallization Crude_DMT->Film_Crystallization Option 3 Purity_Analysis Purity Analysis (>99.99%) Recrystallization->Purity_Analysis Fractional_Distillation->Purity_Analysis Film_Crystallization->Purity_Analysis High_Purity_DMT High-Purity DMT Purity_Analysis->High_Purity_DMT Pass Repurification Repurification Required Purity_Analysis->Repurification Fail Repurification->Recrystallization Re-process

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Crystallization Start Recrystallization Issue Problem What is the problem? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yield Oily_Product Oily/Gooey Product Problem->Oily_Product Form Colored_Crystals Colored Crystals Problem->Colored_Crystals Color Solution_LY - Concentrate solution - Cool to lower temperature - Change solvent Low_Yield->Solution_LY Solution_OP - Slow down cooling rate - Check for impurities - Adjust solvent ratio Oily_Product->Solution_OP Solution_CC - Use activated carbon - Perform second recrystallization Colored_Crystals->Solution_CC

Caption: Troubleshooting guide for common issues in DMT recrystallization.

References

Technical Support Center: Dimethyl Terephthalate (DMT) Solidification in Process Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dimethyl terephthalate (B1205515) (DMT) solidification in process lines during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Dimethyl Terephthalate (DMT) solidification in process lines?

A1: The primary cause of DMT solidification is the temperature of the process line dropping below the solidification point of DMT. Pure DMT has a solidification point of approximately 140.6 °C.[1] If any part of the transfer line, including valves, fittings, or tubing, falls below this temperature, DMT will begin to crystallize and can lead to blockages.

Q2: Can impurities in the DMT affect its solidification point?

A2: Yes, impurities can affect the solidification point of DMT. For instance, the presence of moisture can lead to the formation of terephthalic acid through hydrolysis, which can lower the solidification point.[2] Other process-related impurities may also alter the melting and solidification characteristics of DMT.

Q3: What are the recommended operating temperatures for transferring molten DMT?

A3: To prevent solidification, it is crucial to maintain the entire process line at a temperature consistently above the melting point of DMT (140-142 °C). A common practice is to keep the lines at a temperature slightly higher than the melting point to ensure a safety margin, for example, between 150-160 °C. However, prolonged exposure to excessively high temperatures should be avoided to prevent thermal degradation of the product.

Q4: How can I prevent DMT solidification in my experimental setup?

A4: Prevention is key to avoiding line blockages. The most effective methods include:

  • Heat Tracing: Applying electrical heating tape or a heating jacket to the entire length of the process line, including all components like valves and flanges.

  • Insulation: Properly insulating all heated lines and components to minimize heat loss to the environment.

  • Consistent Monitoring: Regularly monitoring the temperature of the process line at multiple points to ensure it remains above the solidification temperature.

  • Pre-heating: Pre-heating the entire transfer line to the target temperature before introducing molten DMT.

Troubleshooting Guide for Line Blockages

Issue: The flow of molten DMT has stopped or significantly decreased, indicating a potential line blockage.

Step 1: Immediate Assessment and Safety Precautions

  • Confirm the blockage: Check flow meters and pressure gauges to confirm a blockage.

  • Isolate the section: If possible and safe to do so, isolate the suspected blocked section of the process line by closing upstream valves.

  • Ensure proper PPE: Before approaching the line, ensure you are wearing appropriate personal protective equipment (PPE), including heat-resistant gloves, safety goggles, and a lab coat. Molten DMT can cause severe burns.

Step 2: Identify the Location of the Solidified Plug

  • Visual Inspection: Look for any visible signs of solidified DMT, which appears as a white solid.[3]

  • Thermal Imaging: If available, use an infrared camera to identify cold spots in the process line, which would indicate the location of the solidified plug.

  • Temperature Probes: Carefully use a surface temperature probe to check for temperature drops along the line.

Step 3: Attempt to Remelt the Solidified DMT

This is the preferred method as it avoids introducing solvents into the system.

Experimental Protocol: Remelting a DMT Blockage with External Heating

  • Objective: To safely remelt a solidified DMT plug within a process line using external heating.

  • Materials:

    • Heat gun or controllable heating tape.

    • Infrared thermometer or surface temperature probes.

    • Appropriate PPE (heat-resistant gloves, safety goggles, lab coat).

  • Procedure:

    • Confirm the location of the blockage.

    • If the line is not already heat-traced, apply heating tape to the affected area. If using a heat gun, ensure it has a variable temperature setting.

    • Begin heating the line downstream of the plug and slowly work your way towards and through the plug in the upstream direction. This allows the molten DMT to flow into an open line, preventing pressure buildup.

    • Carefully monitor the temperature of the line, gradually increasing it to slightly above the melting point of DMT (e.g., 150-160 °C). CAUTION: Avoid rapid, localized heating, as this can create thermal stress on the tubing and potentially lead to pressure buildup if the plug is not cleared from the downstream end first.

    • Once the temperature of the entire blocked section is above 150 °C, attempt to re-establish a slow flow of molten DMT to flush out any remaining solid particles.

    • Monitor the line for at least 30 minutes after flow is re-established to ensure the blockage does not reform.

Step 4: Dissolving the Solidified DMT with a Solvent (If Remelting is Unsuccessful)

If heating alone is not sufficient, a suitable solvent can be used to dissolve the DMT plug. This should be done with caution and a thorough understanding of the compatibility of the solvent with your system.

Experimental Protocol: Dissolving a DMT Blockage with a Solvent

  • Objective: To safely dissolve a solidified DMT plug using a compatible solvent.

  • Solvent Selection: Chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are good solvents for DMT.[1] The choice of solvent will depend on its compatibility with your experimental setup and downstream processes. The solubility of DMT in various solvents increases with temperature.[2][4][5]

  • Materials:

    • Selected solvent (e.g., DMF).

    • A means to safely introduce the solvent into the line (e.g., a pump rated for the solvent and temperature).

    • A collection vessel for the DMT-solvent mixture.

    • Appropriate PPE for handling the chosen solvent (refer to the solvent's Safety Data Sheet).

  • Procedure:

    • Ensure the process line is safely isolated and depressurized.

    • If possible, pre-heat the solvent to a safe temperature below its boiling point but warm enough to enhance solubility (e.g., 50-60 °C for DMF).

    • Carefully introduce the warm solvent into the blocked section of the line.

    • Allow the solvent to remain in contact with the solidified DMT for a period of time to allow for dissolution. Gentle, controlled pressure cycling may aid in the process.

    • Once the plug is dissolved, flush the line with additional solvent to ensure it is clear.

    • Collect the DMT-solvent mixture in a designated waste container.

    • Before reintroducing molten DMT, ensure the line is thoroughly dried and purged of any residual solvent to prevent contamination.

Data Presentation

Table 1: Physical Properties of this compound (DMT)

PropertyValue
Solidification Point 140.63 – 140.64 °C[1]
Melting Point 140 - 142 °C
Boiling Point 288 °C
Flash Point 151 °C[1]
Density at 150 °C 1.08 g/cm³[1]

Table 2: Solubility of this compound (DMT) in Various Solvents

SolventSolubility at 25 °C (g/L)Notes
Chloroform 145[1]Solubility increases significantly with temperature.[2][5]
Methylene Chloride Good solvent[1]Specific solubility data at 25°C not readily available, but considered a good solvent.
Dimethylformamide (DMF) Good solvent[1]A common solvent for dissolving DMT plugs.
Dimethyl Sulfoxide (DMSO) Good solvent[1]Another effective solvent for DMT.
Most conventional solvents < 50[1]DMT has limited solubility in many common lab solvents at room temperature.

Visualizations

Troubleshooting_Workflow start Start: DMT Flow Issue Detected safety Step 1: Immediate Safety Precautions - Isolate Section - Wear PPE start->safety locate Step 2: Locate Solidified Plug - Visual Inspection - Thermal Imaging safety->locate remelt_q Is direct remelting feasible? locate->remelt_q remelt Step 3: Attempt to Remelt Plug (See Protocol) remelt_q->remelt  Yes solvent Step 4: Use Solvent to Dissolve Plug (See Protocol) remelt_q->solvent  No solvent_q Was remelting successful? remelt->solvent_q flush Flush and Dry Line solvent_q->flush  Yes contact Contact Technical Support solvent_q->contact  No solvent->flush restart Restart Process & Monitor flush->restart end End: Issue Resolved restart->end

Caption: Troubleshooting workflow for resolving DMT line blockages.

Prevention_Strategy goal Goal: Prevent DMT Solidification heat_tracing Heat Tracing (Entire Line + Components) goal->heat_tracing insulation Proper Insulation (Minimize Heat Loss) goal->insulation monitoring Temperature Monitoring (Multiple Points) goal->monitoring preheating Pre-heating of Lines (Before DMT Introduction) goal->preheating

Caption: Key strategies for preventing DMT solidification.

References

Validation & Comparative

A Comparative Guide: Dimethyl Terephthalate (DMT) vs. Terephthalic Acid (PTA) for Polyethylene Terephthalate (PET) Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-quality polymers is paramount. Polyethylene terephthalate (B1205515) (PET), a widely utilized polyester, can be produced via two primary routes: the dimethyl terephthalate (DMT) process and the purified terephthalic acid (PTA) process. This guide provides an objective comparison of these two methods, focusing on production efficiency and supported by available data.

The predominant method for PET production has shifted significantly from the DMT-based process to the PTA-based process. This transition is largely driven by the superior economics and process efficiencies offered by the PTA route. Modern PET production facilities are now overwhelmingly based on the direct esterification of PTA with ethylene (B1197577) glycol (EG).[1][2][3]

Executive Summary of Key Comparisons

The PTA process is generally considered more efficient and cost-effective than the DMT process for large-scale PET production. Key advantages of the PTA route include lower raw material consumption, reduced transportation and storage costs due to the higher bulk density of PTA, and a more direct reaction process that yields water as a byproduct instead of methanol.

Quantitative Data Comparison

The following tables summarize the key quantitative differences between the two processes based on available data.

Table 1: Raw Material and Reaction Conditions

ParameterThis compound (DMT) ProcessPurified Terephthalic Acid (PTA) ProcessSource(s)
Primary Raw Materials This compound (DMT), Ethylene Glycol (EG)Purified Terephthalic Acid (PTA), Ethylene Glycol (EG)[1]
Byproduct Methanol (CH₃OH)Water (H₂O)[1]
Esterification/Transesterification Temperature 180 - 210 °C240 - 270 °C[1][4]
Esterification/Transesterification Pressure 100 kPa300 - 500 kPa[4]
Polycondensation Temperature Up to 280 °CUp to 280 °C[1]
Polycondensation Pressure High Vacuum (2-3 kPa)High Vacuum (2-3 kPa)[1][4]

Table 2: Efficiency and Economic Parameters

ParameterThis compound (DMT) ProcessPurified Terephthalic Acid (PTA) ProcessSource(s)
Raw Material Requirement HigherApproximately 15% less PTA required per unit of polyester
Bulk Density of Key Raw Material DMT: ~0.5 tonne/m³PTA: ~1.0 tonne/m³
Feed Mole Ratio (Glycol:Acid/Ester) ~1.6~1.2
Catalyst Requirement Required for transesterificationEsterification can be self-catalyzed
Process Complexity More complex (methanol recovery)Simpler[1]
Product Stability GoodBetter thermal and hydrolytic stability

Signaling Pathways and Experimental Workflows

The chemical pathways for PET synthesis using DMT and PTA are distinct in their initial ester-forming step. The DMT route involves a transesterification reaction, while the PTA route utilizes a direct esterification reaction. Both pathways converge to form the same monomer, bis(2-hydroxyethyl) terephthalate (BHET), which then undergoes polycondensation to produce PET.

PET_Synthesis_Pathways cluster_DMT DMT Process cluster_PTA PTA Process DMT This compound (DMT) Transesterification Transesterification DMT->Transesterification EG1 Ethylene Glycol (EG) EG1->Transesterification Methanol Methanol (Byproduct) Transesterification->Methanol Releases BHET Bis(2-hydroxyethyl) terephthalate (BHET) Transesterification->BHET Forms Polycondensation Polycondensation BHET->Polycondensation PTA Purified Terephthalic Acid (PTA) Esterification Direct Esterification PTA->Esterification EG2 Ethylene Glycol (EG) EG2->Esterification Esterification->BHET Forms Water Water (Byproduct) Esterification->Water Releases PET Polyethylene Terephthalate (PET) Polycondensation->PET Yields Experimental_Workflow cluster_DMT_Workflow DMT Process Workflow cluster_PTA_Workflow PTA Process Workflow DMT_Reactants Mix DMT and EG with catalyst DMT_Heat Heat to 180-210°C (Transesterification) DMT_Reactants->DMT_Heat Methanol_Removal Remove Methanol byproduct DMT_Heat->Methanol_Removal Polycondensation_Step Polycondensation (High Temp & Vacuum) Methanol_Removal->Polycondensation_Step PET_Product Final PET Polymer Polycondensation_Step->PET_Product PTA_Reactants Mix PTA and EG PTA_Heat Heat to 240-270°C (Direct Esterification) PTA_Reactants->PTA_Heat Water_Removal Remove Water byproduct PTA_Heat->Water_Removal Water_Removal->Polycondensation_Step

References

comparing different catalysts for dimethyl terephthalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Catalysts for Dimethyl Terephthalate (B1205515) (DMT) Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various catalysts employed in the synthesis of dimethyl terephthalate (DMT), a crucial intermediate in the production of polyesters and other polymers. The performance of different catalyst systems is evaluated based on experimental data, with a focus on yield, selectivity, and reaction conditions. Detailed experimental protocols for key synthesis methods are also provided to facilitate reproducibility and further research.

Data Presentation: Catalyst Performance in DMT Synthesis

The following table summarizes the quantitative performance of different catalysts in the synthesis of this compound (DMT). It is important to note that the starting materials and reaction conditions may vary between studies, which can influence the reported metrics.

Catalyst TypeStarting MaterialCatalystTemperature (°C)PressureReaction TimeConversion (%)Selectivity (%)Yield (%)
Zeolite Terephthalic Acid (PTA)β-Zeolite2001 MPa8 h~10094.1Not explicitly stated
Terephthalic Acid (PTA)ZSM-5 (Si/Al=25)2000.5 MPa4 h~80~60Not explicitly stated
Terephthalic Acid (PTA)MOR2000.5 MPa4 h~60~40Not explicitly stated
Heavy Metal p-Xylene (B151628) & Methyl p-toluate (B1214165)Co/Mn salts140-170 (Oxidation)4-8 bar (Oxidation)Not specifiedNot specified~80 (DMT)~85 (DMT)
220-280 (Esterification)20-25 bar (Esterification)
Copper-based Polyethylene (B3416737) Terephthalate (PET)Cu/SiO₂200AtmosphericNot specified92.35 (PET)99.0 (DMT)Not explicitly stated
Organotitanium Not specifiedACtivate™ and Tyzor®Not specifiedNot specifiedNot specifiedHighHighNot specified
Nickel-based This compound (DMT)KF-modified Ni/SiO₂1005 MPa H₂4 h95 (DMT)96 (DMCD)Not explicitly stated

Note: The data for Nickel-based catalysts pertains to the hydrogenation of DMT to Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), not the synthesis of DMT itself, but is included to provide context on related catalytic processes. Data for organotitanium catalysts is qualitative based on manufacturer claims.

Experimental Protocols

DMT Synthesis using Zeolite Catalysts (Esterification of Terephthalic Acid)

This protocol is based on the successful synthesis of DMT using β-zeolite as a catalyst.[1][2]

Materials:

  • Terephthalic Acid (PTA)

  • Methanol (B129727) (reagent grade)

  • β-Zeolite catalyst

  • Nitrogen gas (high purity)

Equipment:

  • High-pressure autoclave reactor with magnetic stirring

  • Temperature controller

  • Pressure gauge

  • Gas chromatograph (for analysis)

Procedure:

  • The autoclave reactor is charged with terephthalic acid and the β-zeolite catalyst. A typical mass ratio of PTA to catalyst is 8:1.[1][2]

  • Methanol is added to the reactor. A common mass-to-volume ratio of PTA to methanol is 1:30 (g/mL).[1][2]

  • The reactor is sealed and purged with nitrogen gas to remove air.

  • The reactor is pressurized with nitrogen to the desired reaction pressure (e.g., 1 MPa).[1][2]

  • The mixture is heated to the reaction temperature (e.g., 200°C) while stirring.[1][2]

  • The reaction is allowed to proceed for a set duration (e.g., 8 hours).[1][2]

  • After the reaction, the reactor is cooled to room temperature and depressurized.

  • The solid catalyst is separated from the liquid product mixture by centrifugation or filtration.

  • The liquid product is analyzed by gas chromatography to determine the conversion of PTA and the selectivity to DMT.

  • The catalyst can be washed, dried, and reused for subsequent reactions.[1][2]

DMT Synthesis via the Witten Process (Oxidation and Esterification of p-Xylene)

This protocol describes the general steps of the Witten process, a commercial method for DMT production.[3][4][5]

Materials:

  • p-Xylene

  • Methyl p-toluate (co-feed and solvent)

  • Cobalt and Manganese acetate (B1210297) (catalysts)

  • Air or oxygen-containing gas

  • Methanol

Equipment:

  • Two-stage reactor system (oxidation and esterification)

  • Distillation columns for purification

Procedure:

Step 1: Oxidation

  • A mixture of p-xylene and recycled methyl p-toluate is fed into the oxidation reactor.

  • A solution of cobalt and manganese salts in a suitable solvent is introduced as the catalyst.

  • The liquid-phase oxidation is carried out by bubbling air or an oxygen-containing gas through the mixture.

  • The reaction is maintained at a temperature of 140-170°C and a pressure of 4-8 bar.[5]

  • The primary products of this stage are p-toluic acid and monomethyl terephthalate.

Step 2: Esterification

  • The oxidation product mixture is transferred to the esterification reactor.

  • Methanol is introduced into the reactor.

  • The esterification is carried out at a higher temperature (220-280°C) and pressure (20-25 bar).[5]

  • This step converts the carboxylic acid groups to their methyl esters, forming DMT and regenerating methyl p-toluate.

Step 3: Purification

  • The crude DMT mixture is subjected to a series of distillations to separate DMT from byproducts and unreacted materials.

  • Methyl p-toluate is recycled back to the oxidation stage.

  • The purified DMT is typically obtained as a molten product and then flaked or pelletized.

DMT Synthesis via PET Methanolysis using Copper-based Catalysts

This protocol outlines the depolymerization of polyethylene terephthalate (PET) to yield DMT.

Materials:

  • Post-consumer PET flakes

  • Methanol

  • Copper-supported catalyst (e.g., Cu/SiO₂)

Equipment:

  • Batch reactor equipped with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • PET flakes, methanol, and the copper-supported catalyst are loaded into the reactor.

  • The mixture is heated to the desired reaction temperature (e.g., 200°C) under atmospheric pressure with continuous stirring.[6]

  • The reaction is carried out for a specific duration, during which the PET depolymerizes into DMT and ethylene (B1197577) glycol.

  • After the reaction, the mixture is cooled, and the solid catalyst is separated by filtration.

  • The liquid phase, containing DMT, ethylene glycol, and excess methanol, is then processed to isolate the DMT, typically through crystallization by cooling, followed by filtration and washing.

Visualizations

Reaction Pathways

Reaction_Pathways cluster_0 Esterification of Terephthalic Acid cluster_1 Witten Process (from p-Xylene) TA Terephthalic Acid DMT1 This compound TA->DMT1 + 2 CH₃OH MeOH1 Methanol H2O Water DMT1->H2O + 2 H₂O pX p-Xylene pTA p-Toluic Acid pX->pTA Oxidation O2 O₂ MPT Methyl p-toluate pTA->MPT Esterification MeOH2 Methanol MMT Monomethyl terephthalate MPT->MMT Oxidation DMT2 This compound MMT->DMT2 Esterification

Caption: Reaction pathways for DMT synthesis.

Experimental Workflow for DMT Synthesis

Experimental_Workflow start Start reactants Charge Reactants & Catalyst start->reactants reaction Reaction under Controlled Temperature & Pressure reactants->reaction cooling Cooling & Depressurization reaction->cooling separation Catalyst & Product Separation cooling->separation analysis Product Analysis (e.g., GC) separation->analysis purification Purification (e.g., Distillation/Crystallization) separation->purification analysis->purification end End Product (DMT) purification->end

References

A Comparative Guide to Purity Validation of Dimethyl Terephthalate: GC-MS, HPLC, and qNMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for dimethyl terephthalate (B1205515) (DMT), a key intermediate in the production of polyesters and various specialty chemicals. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the validation of DMT purity. The information presented is supported by experimental data to aid researchers in selecting the most suitable methodology for their specific needs.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical technique for purity assessment depends on various factors, including the required sensitivity, selectivity, accuracy, and the nature of potential impurities. The following table summarizes the key performance indicators for GC-MS, HPLC, and qNMR in the context of dimethyl terephthalate analysis.

ParameterGC-MSHPLCqNMR (Quantitative Nuclear Magnetic Resonance)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity and interaction with a stationary phase, with UV or MS detection.Intrinsic primary ratio method based on the direct proportionality of NMR signal intensity to the number of nuclei.
Limit of Detection (LOD) 5.0 µg/L[1]~0.12 - 0.4 ng/mL (for terephthalate metabolites by HPLC-MS/MS)[2]Generally higher than chromatographic methods for trace impurities.
Limit of Quantification (LOQ) 15.0 µg/L[1]~0.4 - 3.75 ng/mL (for terephthalate metabolites by HPLC-MS/MS)[2]Not typically used for trace analysis, but excels in high-purity assessment.
Linearity (R²) >0.99[1]>0.99[2]Excellent linearity over a wide dynamic range.
Precision (%RSD) <20%[1]0.6 - 12.2% (for terephthalate metabolites by HPLC-MS/MS)[2]High precision, with relative uncertainty as low as 0.1%.[3]
Accuracy (% Recovery) 70-115%[1]86-117% (for terephthalate metabolites by HPLC-MS/MS)[2]High accuracy, as it is a primary method of measurement.
Common Impurities Detected Process-related impurities (e.g., from incomplete oxidation of p-xylene), isomers (e.g., dimethyl phthalate).Similar to GC-MS, with better suitability for non-volatile impurities.Structurally related impurities and isomers.[3]

Experimental Protocols

GC-MS Method for this compound Purity Validation

This protocol is based on a validated method for the determination of multiple substances, including this compound, from plastic food contact materials.[1]

a. Instrumentation

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: 5% phenyl methyl siloxane (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

b. Reagents and Standards

  • This compound reference standard (purity ≥99%).

  • Solvent: Dichloromethane or a suitable organic solvent.

  • Internal Standard (IS): e.g., Diphenyl phthalate.

c. Sample Preparation

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in the chosen solvent to a final concentration within the calibrated range.

  • Add the internal standard to the sample solution at a known concentration.

  • Vortex the solution to ensure homogeneity.

d. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Selected Ions for this compound: m/z 194.2 (quantifier) and 163 (qualifier).[1]

e. Data Analysis

  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the response factor of DMT relative to the internal standard using a calibration curve prepared with known concentrations of the reference standard.

  • Determine the purity of the sample by comparing its response to the calibration curve.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_is Add Internal Standard dissolve->add_is inject Inject Sample add_is->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (SIM) ionize->detect integrate Integrate Peak Areas detect->integrate calibrate Calibration Curve integrate->calibrate calculate Calculate Purity calibrate->calculate

Caption: Workflow for this compound Purity Validation using GC-MS.

Method_Comparison cluster_dmt This compound Purity Validation cluster_techniques Analytical Techniques cluster_outcomes Validation Outcomes DMT DMT Sample GCMS GC-MS (Separation & Identification) DMT->GCMS HPLC HPLC (Separation & Quantification) DMT->HPLC qNMR qNMR (Primary Quantification) DMT->qNMR Purity Purity Assay GCMS->Purity Impurities Impurity Profile GCMS->Impurities HPLC->Purity HPLC->Impurities qNMR->Purity

References

comparative analysis of DMT production methods: direct esterification vs. Witten process

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dimethyl Terephthalate (B1205515) (DMT) Production: Direct Esterification vs. the Witten Process

For researchers, scientists, and professionals in drug development and polymer chemistry, the synthesis of high-purity chemical intermediates is a critical aspect of their work. Dimethyl terephthalate (DMT), a key monomer in the production of polyesters like polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT), is produced primarily through two distinct methods: direct esterification of terephthalic acid and the more complex Witten process. This guide provides a detailed comparative analysis of these two methods, supported by available data and experimental insights to inform process selection and development.

Process Overviews

Direct Esterification is a straightforward process involving the reaction of terephthalic acid (TPA) with methanol (B129727) at elevated temperatures and pressures to produce DMT and water.[1][2] This method is often considered more direct and has gained traction with improvements in the production and purification of its primary feedstock, TPA.[3] The reaction is typically catalyzed by an acid.[2]

The Witten Process , also known as the Witten-Hercules or Dynamit Nobel process, is a more intricate, multi-step route that begins with p-xylene (B151628) as the starting material.[4] It involves the liquid-phase air oxidation of p-xylene and recycled methyl p-toluate (B1214165), followed by the high-pressure esterification of the resulting acid intermediates with methanol.[4][5][6] This process is well-established and known for producing high-purity DMT, though it requires more extensive purification steps.[5]

Quantitative Performance Analysis

The selection of a production method often hinges on key performance indicators such as yield, purity, raw material consumption, and reaction conditions. The following table summarizes the available quantitative data for a comparative assessment of the two processes.

ParameterDirect EsterificationWitten Process
Primary Raw Materials Terephthalic Acid (TPA), Methanolp-Xylene, Methanol
Reaction Steps Single-step esterificationMulti-step: oxidation and esterification
Catalyst Typically an acid catalyst (e.g., sulfuric acid) or solid acid catalysts like zeolites.[2]Cobalt and manganese salts (for oxidation).[4]
Reaction Temperature 200–300°C[1]Oxidation: 140–180°C; Esterification: 250–280°C[4][5][6]
Reaction Pressure Atmospheric to ~2.8 MPa[1]Oxidation: 4–8 bar; Esterification: 20–25 bar[4][5][6]
Yield/Selectivity Lab-scale with zeolite catalyst: 100% TPA conversion, 94.1% DMT selectivity.[2][7]~85% selectivity based on p-xylene; ~80% based on methanol.[4]
Product Purity Dependent on TPA purity and purification steps.High purity (>99.9%) achievable after extensive purification (distillation and crystallization).[5]
Raw Material Consumption (per 1000 kg DMT) Stoichiometric (approx. 856 kg TPA, 330 kg Methanol) + excess methanolApprox. 660-707 kg p-Xylene, 360-410 kg Methanol.[3]
Economic Aspects Potentially lower investment and operating costs due to process simplicity.[1]Higher capital investment; a 110,000 t/y plant was estimated at US$98 million.[3]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and optimizing chemical syntheses. Below are outlines of the methodologies for both DMT production processes based on available literature.

Direct Esterification of Terephthalic Acid (Lab-Scale with Zeolite Catalyst)

This protocol is based on a study of the esterification of TPA with methanol over a β-zeolite catalyst.[2][7]

Materials and Equipment:

  • Terephthalic acid (PTA)

  • Methanol

  • β-zeolite catalyst

  • High-pressure autoclave reactor with magnetic stirring

  • Temperature and pressure controllers

  • Gas chromatograph (GC) for analysis

Procedure:

  • The autoclave reactor is charged with a specific mass-to-volume ratio of PTA to methanol (e.g., 1:30 g/mL) and a defined weight ratio of PTA to the β-zeolite catalyst (e.g., 8:1).[7]

  • The reactor is sealed and purged with an inert gas, such as nitrogen, to remove air.

  • The reactor is pressurized with nitrogen to the desired reaction pressure (e.g., 1 MPa).[2][7]

  • The mixture is heated to the reaction temperature (e.g., 200°C) while being continuously stirred.[2][7]

  • The reaction is allowed to proceed for a specific duration (e.g., 8 hours) to achieve optimal conversion and selectivity.[2][7]

  • After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.

  • The solid catalyst is separated from the liquid product mixture by centrifugation or filtration.

  • The liquid product is analyzed by gas chromatography to determine the conversion of TPA and the selectivity to DMT.

Witten Process (Industrial Process Description)

The following outlines the key stages of the industrial Witten process for DMT production.

1. Oxidation Stage:

  • A mixture of fresh p-xylene and recycled methyl p-toluate is fed into a series of oxidation reactors.

  • The liquid-phase oxidation is carried out using air as the oxidizing agent in the presence of dissolved cobalt and manganese salt catalysts.[4]

  • The reaction is maintained at a temperature of 140–180°C and a pressure of 4–8 bar.[4][5][6]

  • The primary products of this stage are p-toluic acid and monomethyl terephthalate.

2. Esterification Stage:

  • The mixture of carboxylic acids from the oxidation stage is fed to a high-pressure esterification column.

  • Methanol is introduced to react with the acids at a temperature of 250–280°C and a pressure of 20–25 bar.[5][6]

  • This reaction produces a crude ester mixture containing DMT, methyl p-toluate, and other byproducts. Water formed during the reaction is removed.

3. Purification Stage:

  • The crude ester mixture undergoes a series of distillations under vacuum to separate the different components.

  • Methyl p-toluate is separated and recycled back to the oxidation stage.

  • A crude DMT fraction is obtained, which contains isomers such as dimethyl isophthalate (B1238265) and dimethyl orthophthalate.

  • The crude DMT is further purified by crystallization from methanol. This step is often repeated to achieve the desired high purity.[4]

  • The purified DMT crystals are separated, melted, and typically formed into flakes for storage and transport.

Process Flow Visualization

The following diagrams, generated using the DOT language, illustrate the workflows of the direct esterification and Witten processes.

Direct_Esterification_Process TPA Terephthalic Acid (TPA) Reactor Esterification Reactor (200-300°C, 1-2.8 MPa) TPA->Reactor Methanol Methanol Methanol->Reactor Separation Separation (Distillation) Reactor->Separation Crude DMT & Water DMT This compound (DMT) Separation->DMT Water Water Separation->Water Recycle_Methanol Recycled Methanol Separation->Recycle_Methanol Recycle_Methanol->Reactor

Direct Esterification Process Workflow

Witten_Process cluster_oxidation Oxidation cluster_esterification Esterification cluster_purification Purification pXylene p-Xylene Oxidation_Reactor Oxidation Reactor (140-180°C, 4-8 bar) pXylene->Oxidation_Reactor Air Air Air->Oxidation_Reactor pTA_MMT p-Toluic Acid & Monomethyl Terephthalate Oxidation_Reactor->pTA_MMT Esterification_Reactor Esterification Reactor (250-280°C, 20-25 bar) pTA_MMT->Esterification_Reactor Methanol_Ester Methanol Methanol_Ester->Esterification_Reactor Crude_Esters Crude Ester Mixture Esterification_Reactor->Crude_Esters Distillation Distillation Crude_Esters->Distillation Crystallization Crystallization Distillation->Crystallization Crude DMT Recycled_Me_pToluate Methyl p-Toluate Distillation->Recycled_Me_pToluate Pure_DMT Pure DMT (>99.9%) Crystallization->Pure_DMT Recycled_Me_pToluate->Oxidation_Reactor

Witten Process Workflow

Concluding Remarks

The choice between direct esterification and the Witten process for DMT production depends on several factors, including feedstock availability, desired product purity, and economic considerations such as capital and operating costs.

The direct esterification process offers a simpler, more direct route to DMT, which can be advantageous in terms of lower capital investment and potentially reduced operating costs. The process is highly dependent on the availability of high-purity TPA. Recent advancements in catalysis, such as the use of solid acid catalysts, show promise for further improving the efficiency and environmental footprint of this method.

The Witten process is a well-established, reliable method for producing high-purity DMT from a more fundamental petrochemical feedstock, p-xylene. While it involves a more complex series of reactions and extensive purification steps, its long history of industrial application speaks to its robustness. The multi-step nature of the Witten process, however, generally leads to higher capital and energy costs.

For researchers and drug development professionals, understanding the nuances of these synthesis routes is essential for sourcing or producing DMT of the required purity for their specific applications. While the Witten process has historically been a mainstay for high-purity DMT, the continued optimization of the direct esterification process makes it an increasingly competitive and potentially more sustainable alternative.

References

A Spectroscopic Comparison of N,N-Dimethyltryptamine (DMT) from Diverse Synthetic Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Spectroscopic Profiles of DMT Synthesized via Common Chemical Routes, Supported by Experimental Data.

This guide provides a detailed comparative analysis of the spectroscopic characteristics of N,N-Dimethyltryptamine (DMT) produced through prevalent synthetic methodologies. The purity and impurity profiles of a synthesized compound are critical parameters in research and pharmaceutical development. Understanding the spectroscopic signatures associated with different synthetic pathways allows for the identification of potential contaminants and ensures the quality of the target molecule. Here, we present a compilation of spectroscopic data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for DMT derived from natural sources and four distinct laboratory synthesis routes.

Overview of DMT Synthesis Routes

N,N-Dimethyltryptamine can be obtained through various methods, each with its own set of reagents, reaction conditions, and potential byproducts. The primary routes include:

  • Biosynthesis (Natural Extraction): Isolation from plant sources, such as Mimosa tenuiflora, where DMT is produced naturally from the amino acid L-tryptophan.

  • Reductive Amination of Tryptamine (B22526): A common laboratory method involving the reaction of tryptamine with formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride.

  • Speeter-Anthony Synthesis: A classic route starting from indole (B1671886), which is reacted with oxalyl chloride and then dimethylamine, followed by reduction.

  • Fischer Indole Synthesis: A versatile method for forming the indole ring system, which can be adapted to produce tryptamines.

  • Synthesis from Bufotenine (B1668041): A semi-synthetic approach where bufotenine (5-HO-DMT) is dehydroxylated to yield DMT.

The choice of synthetic route can influence the final product's purity, and by extension, its spectroscopic profile. While the spectral data of pure DMT should be identical regardless of its origin, the presence of route-specific impurities can lead to discernible differences.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for DMT synthesized via the aforementioned routes. It is important to note that slight variations in reported chemical shifts (δ) in NMR spectroscopy can occur due to differences in solvent and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for DMT (in CDCl₃)

Synthesis Routeδ 2.39 (s, 6H)δ 2.69 (t, 2H)δ 3.00 (t, 2H)δ 6.98 (s, 1H)δ 7.10-7.39 (m, 3H)δ 7.65 (d, 1H)δ 8.49 (br s, 1H)
Natural Extraction [1]
From Bufotenine
Speeter-Anthony
Fischer Indole
Reductive Amination

Table 2: ¹³C NMR Spectroscopic Data for DMT (in CDCl₃)

Synthesis Routeδ 24.1δ 45.4δ 60.4δ 111.8δ 119.1δ 119.3δ 121.9δ 122.2δ 127.8δ 136.5
Natural Extraction [1]
From Bufotenine [2]
Speeter-Anthony
Fischer Indole
Reductive Amination

As evidenced by the tables, the ¹H and ¹³C NMR spectra for purified DMT are consistent across all synthetic routes, confirming the structural identity of the final product.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for DMT (cm⁻¹)

Synthesis Route~3416 (N-H stretch)~2928 (C-H stretch)~1460 (C=C stretch)~740 (C-H bend)
Natural Extraction [1]
From Bufotenine [2]
Speeter-Anthony
Fischer Indole
Reductive Amination

The IR spectra of DMT from different routes also show characteristic peaks corresponding to the functional groups present in the molecule, further confirming its identity.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for DMT

Synthesis RouteMolecular Ion (m/z)Base Peak (m/z)Key Fragmentation Ions (m/z)
Natural Extraction [1]18858130
From Bufotenine [2]189 [M+H]⁺--
Speeter-Anthony 18858130
Fischer Indole [3]189 [M+H]⁺--
Reductive Amination [4][5]18858130

Mass spectrometry data consistently show the molecular ion at m/z 188 (or 189 for [M+H]⁺) and a characteristic base peak at m/z 58, corresponding to the dimethylaminoethyl side chain, regardless of the synthetic origin.

Impurity Profiling: The Differentiating Factor

While the spectroscopic data for pure DMT is uniform, the key difference between DMT synthesized by various routes lies in the impurity profile. Each method has the potential to generate specific byproducts that can be detected using sensitive analytical techniques like GC-MS.

A study on the reductive amination of tryptamine identified several potential impurities, including N-methyltryptamine (NMT), 2-methyl-tetrahydro-β-carboline (2-Me-THBC), and N-methyl-N-cyanomethyltryptamine (MCMT)[4][5]. The formation of these byproducts is dependent on the specific reaction conditions. The Speeter-Anthony and Fischer indole syntheses may have unreacted starting materials or intermediates as potential impurities. DMT extracted from natural sources might contain other related alkaloids present in the plant matrix.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analyses cited in this guide. Specific parameters may vary based on the instrumentation and laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to TMS. For ¹³C NMR, the solvent peak is often used as a reference.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory. The spectral data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are commonly acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios of the ions are detected. High-resolution mass spectrometry (HRMS) can be used for precise mass measurements to confirm the elemental composition.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the different synthesis routes to DMT.

DMT_Synthesis_Routes cluster_natural Biosynthesis cluster_reductive_amination Reductive Amination cluster_speeter_anthony Speeter-Anthony cluster_fischer_indole Fischer Indole cluster_bufotenine From Bufotenine Tryptophan L-Tryptophan Tryptamine_N Tryptamine Tryptophan->Tryptamine_N AADC DMT_N DMT Tryptamine_N->DMT_N INMT Tryptamine_RA Tryptamine DMT_RA DMT Tryptamine_RA->DMT_RA Formaldehyde Formaldehyde Formaldehyde->DMT_RA NaBH₃CN Indole_SA Indole Glyoxylyl_Chloride Indole-3-glyoxylyl chloride Indole_SA->Glyoxylyl_Chloride Oxalyl Chloride Amide N,N-Dimethyl- indole-3-glyoxylamide Glyoxylyl_Chloride->Amide Dimethylamine DMT_SA DMT Amide->DMT_SA Reduction (e.g., LiAlH₄) Phenylhydrazine Phenylhydrazine DMT_FI DMT Phenylhydrazine->DMT_FI Aldehyde 4-(Dimethylamino) -butyraldehyde Aldehyde->DMT_FI Acid catalyst Bufotenine Bufotenine (5-HO-DMT) DMT_B DMT Bufotenine->DMT_B Dehydroxylation

Caption: Overview of major synthetic routes to N,N-Dimethyltryptamine (DMT).

Experimental_Workflow start Synthesized DMT Sample purification Purification (e.g., Crystallization, Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (GC-MS, HRMS) purification->ms data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General experimental workflow for the spectroscopic analysis of synthesized DMT.

Conclusion

The spectroscopic analysis of N,N-Dimethyltryptamine reveals a high degree of consistency in the spectral data of the purified compound, irrespective of its synthetic origin. The characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectra serve as reliable identifiers for the molecular structure of DMT. The primary distinguishing factor between DMT samples from different synthetic routes is the impurity profile. A thorough understanding of the potential byproducts of each synthesis method is crucial for ensuring the purity of the final product for research and clinical applications. Therefore, while the fundamental spectroscopic signature of DMT remains constant, a comprehensive analysis of trace impurities is essential for quality control and for linking a particular sample to its synthetic pathway.

References

Assessing the In Vivo Clastogenic Potential of Dimethyl Terephthalate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vivo clastogenic potential of dimethyl terephthalate (B1205515) (DMT), a high-production-volume chemical used in the synthesis of polyethylene (B3416737) terephthalate (PET). The information presented herein summarizes key in vivo genotoxicity studies, contrasts the findings with relevant alternatives, and provides detailed experimental protocols for the cited assays. The data is intended to offer a balanced perspective on the existing, and at times conflicting, evidence regarding the ability of DMT to induce chromosomal damage in living organisms.

Executive Summary

The in vivo clastogenic potential of dimethyl terephthalate (DMT) presents a complex picture based on available literature. While a study by Goncharova et al. (1988) reported a clear clastogenic effect in the mouse micronucleus test, other studies, including a carcinogenicity bioassay by the National Toxicology Program (NTP), have not supported this finding.[1] This guide juxtaposes these findings with data on terephthalic acid (TPA), a major metabolite of DMT, and two well-characterized clastogens, cyclophosphamide (B585) (CP) and ethyl methanesulfonate (B1217627) (EMS), to provide a comprehensive toxicological profile.

Data Presentation: In Vivo Genotoxicity Studies

The following tables summarize the quantitative data from key in vivo genotoxicity studies on DMT and comparator compounds.

Table 1: In Vivo Micronucleus Assay Data

CompoundSpecies/StrainDoseRouteResults (e.g., % Micronucleated PCEs)OutcomeReference
This compound (DMT) Mouse0.2 - 1.0 mmol/kgIntraperitonealData not available, but reported as a "clear-cut clastogenic effect"Positive Goncharova et al., 1988[1]
This compound (DMT) B6C3F1 MouseUp to 5000 ppm in feed (chronic)Oral (feed)No significant increase in micronucleated erythrocytesNegative NTP, 1979[2][3][4]
Terephthalic Acid (TPA) ICR MouseUp to 12,500 µM/kgIntraperitonealNo significant alteration in micronucleated polychromatic erythrocytesNegative Lee & Lee, 2007
Cyclophosphamide (CP) CD-1 Mouse40 mg/kgIntraperitonealMean of 23.1 micronucleated PCEs per 1000 PCEs (range 8.8-42.1)Positive Krishna et al., 2000[5]
Ethyl Methanesulfonate (EMS) CD-1 Mouse50 - 400 mg/kgIntraperitoneal/OralSignificant, dose-dependent increase in micronucleated PCEsPositive Kondo et al., 1989[2]

PCEs: Polychromatic Erythrocytes

Table 2: In Vivo Chromosomal Aberration Assay Data

CompoundSpecies/StrainDoseRouteResults (e.g., % Aberrant Cells)OutcomeReference
This compound (DMT) ---No in vivo chromosomal aberration data found--
Cyclophosphamide (CP) Rat20 - 40 mg/kgIntraperitonealDose-dependent increase in chromosome aberrations in spleen cellsPositive Krishna et al., 1995[6]
Ethyl Methanesulfonate (EMS) MouseDoses up to 80 mg/kg/day (7 days)OralDid not induce micronuclei (surrogate for chromosomal aberrations)Negative at tested doses Gocke et al., 2009[3]

Experimental Protocols

Detailed methodologies for the key in vivo genotoxicity assays are outlined below, based on OECD guidelines and representative studies.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes in the bone marrow or peripheral blood of treated animals.

1. Test System:

  • Species: Typically mice or rats.

  • Animal Husbandry: Animals are housed under controlled conditions of temperature, humidity, and light cycle, with free access to food and water.

2. Administration of Test Substance:

  • Route: The route of administration should be relevant to potential human exposure (e.g., oral gavage, intraperitoneal injection, dietary).

  • Dose Levels: A minimum of three dose levels are used, with the highest dose being the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg). A negative (vehicle) control and a positive control group are included.

3. Sample Collection and Preparation:

  • Timing: Bone marrow or peripheral blood is typically collected 24 and 48 hours after a single treatment.

  • Bone Marrow: The femur is flushed to collect bone marrow cells. The cells are then centrifuged, and smears are prepared on glass slides.

  • Peripheral Blood: Blood is collected, and thin smears are made on slides.

4. Staining and Analysis:

  • Staining: Slides are stained with a dye that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) (e.g., Giemsa, acridine (B1665455) orange).

  • Scoring: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

5. Data Interpretation:

  • A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the negative control.

In Vivo Mammalian Bone Marrow Chromosome Aberration Test (OECD 475)

This assay identifies substances that cause structural chromosomal aberrations in the bone marrow cells of animals.

1. Test System:

  • Species: Commonly rats, mice, or Chinese hamsters.

  • Animal Husbandry: Similar to the micronucleus test.

2. Administration of Test Substance:

  • Route and Dose Levels: Similar principles as the micronucleus test.

3. Cell Harvest and Chromosome Preparation:

  • Timing: Animals are treated with a spindle inhibitor (e.g., colchicine) prior to sacrifice to arrest cells in metaphase. The time of sacrifice is determined by the cell cycle time of the erythroblasts.

  • Cell Harvest: Bone marrow is flushed from the femurs.

  • Chromosome Preparation: Cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.

4. Staining and Analysis:

  • Staining: Slides are stained with a conventional stain like Giemsa.

  • Scoring: At least 100 well-spread metaphases per animal are analyzed for structural chromosome aberrations (e.g., breaks, gaps, exchanges).

5. Data Interpretation:

  • A positive result is a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the in vivo micronucleus and chromosome aberration assays.

Micronucleus_Test_Workflow cluster_animal_phase Animal Phase cluster_sample_collection Sample Collection cluster_lab_analysis Laboratory Analysis Animal_Selection Animal Selection (e.g., Mice) Dosing Dosing (Vehicle, DMT/Comparator, Positive Control) Animal_Selection->Dosing Sacrifice Sacrifice (24h & 48h post-dose) Dosing->Sacrifice Bone_Marrow_Extraction Bone Marrow Extraction Sacrifice->Bone_Marrow_Extraction Slide_Preparation Slide Preparation & Staining Bone_Marrow_Extraction->Slide_Preparation Microscopic_Analysis Microscopic Analysis (Scoring of Micronuclei in PCEs) Slide_Preparation->Microscopic_Analysis Data_Analysis Data Analysis & Interpretation Microscopic_Analysis->Data_Analysis

Caption: Workflow for the In Vivo Micronucleus Test.

Chromosome_Aberration_Assay_Workflow cluster_animal_phase Animal Phase cluster_sample_collection Sample Collection cluster_lab_analysis Laboratory Analysis Animal_Selection Animal Selection (e.g., Rats) Dosing Dosing (Vehicle, DMT/Comparator, Positive Control) Animal_Selection->Dosing Spindle_Inhibitor Spindle Inhibitor Injection (e.g., Colchicine) Dosing->Spindle_Inhibitor Sacrifice Sacrifice Spindle_Inhibitor->Sacrifice Bone_Marrow_Extraction Bone Marrow Extraction Sacrifice->Bone_Marrow_Extraction Cell_Harvest_Fixation Cell Harvest & Fixation Bone_Marrow_Extraction->Cell_Harvest_Fixation Slide_Preparation_Staining Slide Preparation & Staining Cell_Harvest_Fixation->Slide_Preparation_Staining Microscopic_Analysis Microscopic Analysis (Scoring of Aberrations) Slide_Preparation_Staining->Microscopic_Analysis Data_Analysis Data Analysis & Interpretation Microscopic_Analysis->Data_Analysis

Caption: Workflow for the In Vivo Chromosome Aberration Assay.

References

A Comparative Economic Analysis of DMT- and PTA-Based Polyester Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

The production of polyester (B1180765), primarily polyethylene (B3416737) terephthalate (B1205515) (PET), is dominated by two main manufacturing routes: one based on dimethyl terephthalate (DMT) and the other on purified terephthalic acid (PTA). While both pathways yield the same polymer, their economic and operational characteristics differ significantly. Historically, the DMT route was favored due to the difficulty in producing PTA of sufficient purity. However, advancements in PTA purification technology have led to the widespread adoption of the PTA process, which now accounts for over 90% of global PET production.[1] This guide provides a detailed economic comparison of these two processes, supported by experimental data and process workflows, for researchers, scientists, and professionals in polymer and drug development.

Executive Summary of Economic Comparison

The direct esterification process using PTA is the more economically favorable route for polyester manufacturing compared to the transesterification process involving DMT. The PTA-based method boasts lower capital and operating costs, primarily due to a simpler process, lower energy consumption, and the absence of a costly methanol (B129727) recovery step.[1][2]

Quantitative Data Comparison

The following tables summarize the key quantitative differences between the two manufacturing processes.

Table 1: Economic Comparison

ParameterDMT-Based ProcessPTA-Based ProcessAdvantage
Capital Investment Higher~8% Lower[2]PTA
Feedstock Cost Higher~15% Lower[2]PTA
Energy Consumption Higher[1]Lower[1]PTA
Process Complexity More Complex[1]Simpler, Shorter[1]PTA
By-product Methanol (requires recovery)[3]Water[4]PTA

Table 2: Raw Material and Utility Consumption (per ton of PET)

InputDMT-Based Process (Estimates)PTA-Based Process (Estimates)
Primary Raw Material ~0.87 tons of DMT~0.86 tons of PTA
Ethylene (B1197577) Glycol (EG) ~0.34 tons~0.34 tons
Catalysts Zinc Acetate (B1210297), Antimony Trioxide, etc.Antimony Trioxide, etc.
Steam Consumption HigherLower
Electricity Consumption HigherLower

Note: The figures in Table 2 are estimates derived from various sources and can vary based on specific process technologies and plant efficiencies.

Manufacturing Process Workflows

The fundamental difference between the two processes lies in the initial reaction step: transesterification for the DMT route and direct esterification for the PTA route. Both are followed by a polycondensation step.

DMT-Based Polyester Manufacturing Workflow

The DMT process involves the transesterification of this compound with ethylene glycol to form bis(2-hydroxyethyl) terephthalate (BHET) and methanol as a by-product. The BHET is then polymerized in a polycondensation reaction to produce PET.

DMT_Process cluster_transesterification Transesterification cluster_polycondensation Polycondensation DMT This compound (DMT) Transesterification Transesterification Reactor (180-220°C, atmospheric pressure) DMT->Transesterification EG1 Ethylene Glycol (EG) EG1->Transesterification Methanol_Recovery Methanol Recovery Transesterification->Methanol_Recovery Methanol BHET Bis(2-hydroxyethyl) terephthalate (BHET) Transesterification->BHET Polycondensation Polycondensation Reactor (270-300°C, vacuum) BHET->Polycondensation EG_Recovery EG Recovery Polycondensation->EG_Recovery Excess EG PET_DMT Molten Polyester (PET) Polycondensation->PET_DMT

Caption: Workflow for DMT-based polyester manufacturing.

PTA-Based Polyester Manufacturing Workflow

The PTA process involves the direct esterification of purified terephthalic acid with ethylene glycol to form BHET and water. The subsequent polycondensation step is similar to the DMT route.

PTA_Process cluster_esterification Direct Esterification cluster_polycondensation Polycondensation PTA Purified Terephthalic Acid (PTA) Esterification Esterification Reactor (250-290°C, high pressure) PTA->Esterification EG1 Ethylene Glycol (EG) EG1->Esterification Water_Removal Water Removal Esterification->Water_Removal Water BHET Bis(2-hydroxyethyl) terephthalate (BHET) Esterification->BHET Polycondensation Polycondensation Reactor (270-300°C, vacuum) BHET->Polycondensation EG_Recovery EG Recovery Polycondensation->EG_Recovery Excess EG PET_PTA Molten Polyester (PET) Polycondensation->PET_PTA

Caption: Workflow for PTA-based polyester manufacturing.

Detailed Experimental Protocols

The following are generalized experimental protocols for the laboratory-scale synthesis of polyester via both routes.

DMT-Based Synthesis: Transesterification and Polycondensation

Objective: To synthesize polyethylene terephthalate (PET) from this compound (DMT) and ethylene glycol (EG).

Materials:

  • This compound (DMT)

  • Ethylene glycol (EG)

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • Nitrogen gas supply

  • Heating mantle, round-bottom flask, distillation column, condenser, and collection flask.

Procedure:

  • Transesterification:

    • Charge the round-bottom flask with DMT and EG in a molar ratio of approximately 1:2.

    • Add zinc acetate as a catalyst (typically 0.05-0.1% by weight of DMT).

    • Heat the mixture under a nitrogen atmosphere to 180-220°C.

    • Methanol will be produced as a by-product and should be continuously removed by distillation.

    • The reaction is typically continued for 2-4 hours, or until the distillation of methanol ceases.

  • Polycondensation:

    • Add antimony trioxide as a polycondensation catalyst (typically 0.03-0.05% by weight of DMT).

    • Gradually increase the temperature to 270-300°C while simultaneously reducing the pressure to create a vacuum.

    • Excess ethylene glycol will distill off.

    • Continue the reaction under high vacuum for another 2-3 hours to increase the molecular weight of the polymer.

    • The viscosity of the molten polymer will increase as the reaction progresses.

    • Once the desired viscosity is achieved, the reaction is stopped, and the molten PET is extruded and pelletized.

PTA-Based Synthesis: Direct Esterification and Polycondensation

Objective: To synthesize polyethylene terephthalate (PET) from purified terephthalic acid (PTA) and ethylene glycol (EG).

Materials:

  • Purified terephthalic acid (PTA)

  • Ethylene glycol (EG)

  • Antimony trioxide (catalyst)

  • Nitrogen gas supply

  • High-pressure reactor equipped with a stirrer, heating system, and a distillation outlet.

Procedure:

  • Direct Esterification:

    • Charge the high-pressure reactor with a slurry of PTA and EG. The molar ratio of EG to PTA is typically between 1.1:1 and 1.5:1.

    • Pressurize the reactor with nitrogen and heat the mixture to 250-290°C.

    • Water is formed as a by-product and is continuously removed.

    • The reaction is carried out for 1-2 hours until the desired degree of esterification is achieved, forming BHET oligomers.

  • Polycondensation:

    • Add antimony trioxide as the polycondensation catalyst.

    • Gradually increase the temperature to 270-300°C and reduce the pressure to a high vacuum.

    • Excess ethylene glycol and water are removed by distillation.

    • The polycondensation reaction is continued for 2-3 hours until the target molecular weight and intrinsic viscosity of the PET are reached.

    • The resulting molten PET is then extruded, cooled, and pelletized.

Conclusion

The shift from DMT to PTA in polyester manufacturing represents a significant advancement in process efficiency and economics. The PTA route is a more streamlined and cost-effective process, primarily due to the elimination of the methanol by-product and its associated recovery costs, as well as lower energy requirements. While the DMT process remains relevant for the production of certain specialty polyesters, the PTA-based method is the dominant and more economically viable choice for large-scale PET production. For researchers and developers, understanding the nuances of these two synthetic pathways is crucial for process optimization, cost analysis, and the development of novel polyester-based materials.

References

A Comparative Guide to the Characterization of Polyesters Derived from Dimethyl Terephthalate (DMT) and its Chemical Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the characterization of polyesters synthesized from dimethyl terephthalate (B1205515) (DT) and its various chemical derivatives. The information presented is supported by experimental data from peer-reviewed literature, focusing on the key analytical techniques used to determine the thermal, mechanical, and structural properties of these polymers.

Synthesis of Polyesters from DMT and Derivatives

Polyesters derived from DMT are typically synthesized via a two-stage melt polymerization process.[1] The initial step involves a transesterification reaction between DMT or its derivative and a diol (commonly ethylene (B1197577) glycol), which produces a monomer or oligomer with hydroxyl end groups.[2][3][4] This is followed by a polycondensation reaction at high temperature and under vacuum to increase the polymer chain length and molecular weight.[4][5] The use of catalysts, such as antimony trioxide, is often required for the esterification reaction of TPA, while the transesterification of DMT is catalyzed.[6]

The general synthesis pathway is illustrated in the diagram below.

Synthesis_Pathway cluster_transesterification Transesterification cluster_polycondensation Polycondensation DMT DMT / Derivative Oligomer Bis(hydroxyalkyl) terephthalate Oligomer DMT->Oligomer Heat Diol Diol (e.g., Ethylene Glycol) Diol->Oligomer Catalyst Catalyst Catalyst->Oligomer Methanol Methanol (byproduct) Oligomer->Methanol Removal Polyester (B1180765) Polyester Oligomer->Polyester High Temp, Vacuum Byproduct Excess Diol (byproduct) Polyester->Byproduct Removal

Diagram 1: General synthesis pathway of polyesters from DMT.

Characterization Techniques and Comparative Data

The properties of polyesters are heavily influenced by their chemical structure, molecular weight, and crystallinity. A variety of analytical techniques are employed to characterize these polymers. The following sections detail the common methods and present comparative data for different polyester compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier Transform Infrared Spectroscopy (FTIR) are fundamental techniques for elucidating the chemical structure of polyesters.

  • ¹H-NMR is used to confirm the incorporation of monomers into the polymer backbone and to determine the composition and molecular weight of copolyesters.[1][5]

  • FTIR helps in identifying the functional groups present in the polymer, such as carbonyl and hydroxyl groups, and can be used to assess polymer degradation by tracking changes in chemical composition.[2][7]

Polyester DerivativeKey NMR Signal (¹H-NMR)Key FTIR Peak (cm⁻¹)Reference
DMT-based Poly(ether-ester)Signals corresponding to the different monomer units.Not specified[5]
Anion-containing CopolyestersNot specifiedNot specified[8]
Polyester with bicyclohexyldimethanolConfirmed incorporation of all monomers.Not specified[1]
Degraded PET (DMT)Peak at 3421 cm⁻¹ characteristic of DMT.3421 (DMT)[2]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods for evaluating the thermal behavior of polyesters.

  • DSC measures heat flow associated with thermal transitions, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[7][9][10]

  • TGA measures changes in a polymer's mass as a function of temperature, providing information on its thermal stability and decomposition profile.[7][10]

The thermal properties of various polyesters derived from DMT and its derivatives are summarized below.

Polyester SystemGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (°C)Analysis MethodReference
Polyesters with 4,4'-BCD (>80%)Not specified142 - 216Not specifiedDSC[1]
Polyesters with lower 4,4'-BCDAmorphous (No Tm)Not specifiedNot specifiedDSC[1]
Copolyester with 30% succinic acid and 70% DMT74.2Not specifiedNot specifiedDSC[1]
Hydrophilic Modified PETDecreasedDecreasedDecreasedDSC, TGA[9]

The mechanical properties of polyesters, such as tensile strength and modulus, are crucial for their application. These are often evaluated using techniques like Dynamic Mechanical Analysis (DMA) . DMA measures the modulus (stiffness) and damping properties of materials as they are deformed under a periodic stress.[10]

Polyester SystemStorage Modulus (E')Loss Modulus (E'')Tan DeltaAnalysis MethodReference
Polyester-graphene oxide compositesNot specifiedDecreased max. valueHigher than pure polyesterDMA[11]
Polyester-graphite compositesHigher than pure polyesterHigher max. valueLower than pure polyesterDMA[11]

Experimental Protocols

Detailed experimental protocols are essential for reproducible characterization of polyesters. The general workflow for characterization is depicted below.

Experimental_Workflow cluster_analysis Instrumental Analysis Start Synthesized Polyester Sample Prep Sample Preparation (e.g., drying, film casting) Start->Prep NMR NMR Spectroscopy Prep->NMR FTIR FTIR Spectroscopy Prep->FTIR DSC DSC Analysis Prep->DSC TGA TGA Analysis Prep->TGA DMA DMA Analysis Prep->DMA Data Data Acquisition NMR->Data FTIR->Data DSC->Data TGA->Data DMA->Data Analysis Data Analysis and Interpretation Data->Analysis Report Reporting of Properties Analysis->Report

Diagram 2: Experimental workflow for polyester characterization.

Prior to analysis, polyester samples are typically dried under vacuum to remove any absorbed moisture, which can interfere with thermal and mechanical measurements. For techniques like FTIR and DMA, samples may need to be prepared as thin films.

  • Dissolution: Dissolve a small amount of the polyester sample in a suitable deuterated solvent (e.g., deuterated chloroform, trifluoroacetic acid).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).[9]

  • Data Acquisition: Acquire the ¹H-NMR spectrum using a high-field NMR spectrometer.

  • Analysis: Integrate the peaks to determine the relative molar ratios of the different monomer units in the copolyester.[9]

  • Sample Preparation: Prepare the sample as a thin film or mix it with KBr to form a pellet.

  • Data Acquisition: Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the polyester.

  • Sample Preparation: Accurately weigh a small amount of the polymer (typically 5-10 mg) into an aluminum DSC pan and seal it.[9]

  • Heating/Cooling Cycle:

    • Heat the sample to a temperature above its melting point (e.g., 280 °C) at a controlled rate (e.g., 10-20 °C/min) under a nitrogen atmosphere to erase the thermal history.[9]

    • Hold at this temperature for a few minutes.[9]

    • Cool the sample at a controlled rate.

    • Reheat the sample at the same controlled rate to obtain the DSC thermogram.

  • Analysis: Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) from the thermogram.

  • Sample Preparation: Place a small, accurately weighed sample into a TGA pan.

  • Heating Program: Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.[5]

  • Analysis: Analyze the resulting weight loss curve to determine the onset of decomposition and the thermal stability of the polymer.

  • Sample Preparation: Prepare a rectangular sample of the polyester with defined dimensions.

  • Temperature Sweep: Mount the sample in the DMA instrument and subject it to an oscillatory stress at a constant frequency (e.g., 1 Hz).[12]

  • Data Acquisition: Measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature over a specified range.[12]

  • Analysis: Determine the glass transition temperature (often taken as the peak of the tan delta curve) and observe the changes in mechanical properties with temperature.

Conclusion

The characterization of polyesters derived from DMT and its chemical derivatives is a multi-faceted process that relies on a combination of analytical techniques. By systematically applying methods such as NMR, FTIR, DSC, TGA, and DMA, researchers can gain a comprehensive understanding of the structure-property relationships of these versatile polymers. The choice of monomers and the synthesis conditions play a critical role in determining the final properties of the polyester, making thorough characterization essential for tailoring materials to specific applications.

References

Validating the Non-Genotoxic Properties of Dimethyl Terephthalate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxic potential of dimethyl terephthalate (B1205515) (DMT) against other commonly used plasticizers. The data presented is compiled from a battery of standardized in vitro and in vivo genotoxicity assays, demonstrating a weight of evidence that supports the non-genotoxic nature of DMT. Detailed experimental protocols for the key assays are provided to ensure transparency and reproducibility.

Executive Summary

Dimethyl terephthalate (DT), a primary monomer in the production of polyethylene (B3416737) terephthalate (PET), has undergone extensive toxicological evaluation. The collective data from bacterial reverse mutation assays (Ames test), mammalian cell micronucleus assays, and chromosomal aberration assays consistently indicate a lack of genotoxic activity for DMT in vitro. While some isolated in vivo studies have suggested potential clastogenic effects, the broader consensus from multiple robust studies is that DMT is not genotoxic. In contrast, several alternative plasticizers, such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Benzyl butyl phthalate (BBP), and Dibutyl phthalate (DBP), have shown evidence of genotoxicity in various testing systems. This guide summarizes the key findings, enabling an objective comparison of DMT's safety profile.

Comparative Genotoxicity Data

The following table summarizes the genotoxicity data for this compound and selected alternative plasticizers across a standard battery of tests.

Compound Ames Test (Bacterial Reverse Mutation) In Vitro Micronucleus Assay In Vitro Chromosomal Aberration Assay In Vivo Genotoxicity
This compound (DMT) Negative[1][2][3]Negative[1][2][4]Negative[2][4]Generally Negative; some conflicting reports of weak clastogenicity[1][2][4]
Terephthalic Acid (TPA) Negative[1][5]Negative[1][5]Negative[5]Negative[5]
Di(2-ethylhexyl) phthalate (DEHP) Generally Negative[2][6]Positive (metabolite MEHP)[1]Positive (metabolite MEHP)[1]Positive[2][7]
Benzyl Butyl Phthalate (BBP) Negative[8][9]Evidence of genotoxicityEvidence of genotoxicityNo clear evidence of genotoxicity relevant to human health[8]
Dibutyl Phthalate (DBP) NegativePositive[10]Evidence of DNA damage[11][12]Positive (induces DNA damage)[11]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[13][14][15]

  • Principle: The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).[13][16] If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a minimal agar (B569324) plate lacking the required amino acid.[14][15]

  • Methodology:

    • Preparation: The test substance is dissolved in a suitable solvent. The S9 mix is prepared to simulate mammalian metabolism.

    • Exposure: The bacterial culture, test substance, and S9 mix (or buffer for the non-activated condition) are combined in molten top agar.

    • Plating: The mixture is poured onto minimal glucose agar plates.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.[14]

    • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[15]

In Vitro Mammalian Cell Micronucleus Assay - OECD 487

This assay detects damage to chromosomes or the mitotic apparatus in mammalian cells.

  • Test System: Human peripheral blood lymphocytes, Chinese Hamster Ovary (CHO) cells, or other suitable mammalian cell lines.[4][17]

  • Principle: Cells are exposed to the test substance. Micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes, are formed in daughter cells following cell division if chromosomal damage has occurred.[18]

  • Methodology:

    • Cell Culture and Exposure: Cultured mammalian cells are treated with various concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours for short treatment, or continuously for 1.5-2 normal cell cycle lengths).[4]

    • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division.[18][19]

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.[4] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies substances that cause structural chromosomal damage in cultured mammalian cells.[3][5][20]

  • Test System: Human peripheral blood lymphocytes, CHO cells, or other suitable mammalian cell lines.[21][22]

  • Principle: Cells in culture are exposed to the test substance. At a predetermined time, cells are arrested in metaphase, harvested, and examined for chromosomal aberrations.[3][20]

  • Methodology:

    • Cell Culture and Treatment: Actively dividing cells are exposed to at least three concentrations of the test substance, with and without S9 metabolic activation.[3][21]

    • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.[23]

    • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

    • Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and metaphase spreads are analyzed microscopically for structural aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.[23] A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations is considered a positive result.[3]

Visualizations

Experimental Workflows

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis A Bacterial Strains (e.g., S. typhimurium) D Combine in Top Agar A->D B Test Substance B->D C S9 Mix (Metabolic Activation) C->D E Pour on Minimal Agar Plates D->E F Incubate at 37°C E->F G Count Revertant Colonies F->G H Evaluate Mutagenicity G->H

Caption: Workflow for the Ames Test.

Micronucleus_Assay_Workflow cluster_prep Cell Culture cluster_exp Treatment cluster_analysis Analysis A Mammalian Cells (e.g., Lymphocytes, CHO) B Expose to Test Substance (+/- S9 Mix) A->B C Add Cytochalasin B B->C D Harvest and Stain Cells C->D E Microscopic Analysis D->E F Score Micronuclei Frequency E->F

Caption: Workflow for the In Vitro Micronucleus Assay.

Chromosomal_Aberration_Workflow cluster_prep Cell Culture cluster_exp Treatment cluster_analysis Analysis A Mammalian Cells in Culture B Expose to Test Substance (+/- S9 Mix) A->B C Arrest in Metaphase B->C D Harvest, Fix, and Stain C->D E Microscopic Examination D->E F Analyze Chromosomal Aberrations E->F Weight_of_Evidence cluster_invitro In Vitro Evidence cluster_invivo In Vivo Evidence Ames Ames Test (Negative) Conclusion Conclusion: This compound is Non-Genotoxic Ames->Conclusion Micronucleus Micronucleus Assay (Negative) Micronucleus->Conclusion ChromAber Chromosomal Aberration (Negative) ChromAber->Conclusion InVivo In Vivo Genotoxicity Assays (Largely Negative) InVivo->Conclusion

References

A Comparative Guide to Nickel-Based and Noble Metal Catalysts in Dimethyl Terephthalate (DMT) Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient catalytic hydrogenation of dimethyl terephthalate (B1205515) (DT) is a critical step in the synthesis of valuable downstream products, including the polyester (B1180765) monomer 1,4-cyclohexanedimethanol (B133615) (CHDM). The choice of catalyst is paramount, directly influencing reaction efficiency, product selectivity, and overall process economics. This guide provides an objective comparison of two primary catalyst families: cost-effective nickel-based systems and highly active noble metal catalysts. The information presented is supported by experimental data to aid in catalyst selection and process optimization.

The hydrogenation of DMT primarily yields dimethyl 1,4-cyclohexanedicarboxylate (DMCD), a key intermediate. Further hydrogenation of the ester groups in DMCD produces CHDM. A significant challenge in this process is minimizing the hydrogenolysis of the ester groups, which leads to undesirable byproducts. While noble metal catalysts, such as ruthenium and palladium, have been the industrial standard, recent advancements in non-precious nickel-based catalysts present a compelling alternative.[1][2]

Performance Comparison: Nickel-Based vs. Noble Metal Catalysts

The catalytic performance of nickel-based and noble metal catalysts in DMT hydrogenation is summarized below. The data highlights key metrics such as DMT conversion, selectivity towards the desired product (DMCD), and the reaction conditions employed.

CatalystSupportPromoterTemperature (°C)Pressure (MPa)Time (h)DMT Conversion (%)DMCD Selectivity (%)Reference
Nickel-Based Catalysts
NiSiO2None90544183[3]
NiSiO2KF (0.5 wt%)90549596[3]
NiNi(Al)Ox/AlOx----~10093.3[4]
Skeletal Ni-----~10092.0[4]
Noble Metal Catalysts
RuAlxSBA-15-1004.14->93 (Yield)100[4]
RuCarbon-14032~95~98[5]
RuHZSM-5-1602.5210099.5[6]
PdHTc-Al2O3----ExcellentExcellent[4]
RhCarbon (5%)-1505.0-93 (Yield)-[7]
Bimetallic Catalysts
Ru-NiCNT-150618095[8]
Ru/NiNi(Al)Ox----99.393.2[9]

Experimental Protocols

Detailed methodologies for the preparation and evaluation of representative catalysts are provided below.

Preparation of Potassium-Modified Ni/SiO2 Catalyst

This protocol describes the synthesis of a highly active and selective potassium-fluoride-modified nickel on silica (B1680970) catalyst via the ammonia (B1221849) evaporation method followed by impregnation.[3]

  • Synthesis of Ni/SiO2 Support:

    • Dissolve nickel nitrate (B79036) hexahydrate in a mixture of deionized water and ethylene (B1197577) glycol.

    • Add a 5 wt% ammonia solution to the mixture and stir to form a blue solution (pH ~11-12).

    • Add silica support to the solution and continue stirring for 4 hours.

    • Filter, wash, and dry the resulting solid overnight at 80°C to obtain the Ni/SiO2 precursor.

  • Potassium Fluoride (B91410) Impregnation:

    • Prepare an aqueous solution of potassium fluoride (KF).

    • Add the KF solution dropwise to the dried Ni/SiO2 precursor until the surface is completely wetted.

    • Age the impregnated precursor for 3 hours at room temperature and dry overnight at 80°C.

  • Calcination and Reduction:

    • Calcine the dried, impregnated precursor at 450°C for 4 hours in air.

    • Reduce the calcined catalyst in a pure hydrogen flow (30 mL/min) at 550°C for 4 hours.

Preparation of Ruthenium on Carbon (Ru/C) Catalyst

This protocol outlines a typical impregnation method for preparing a Ru/C catalyst.[7]

  • Impregnation:

    • Dissolve a ruthenium salt (e.g., ruthenium trichloride) in a suitable solvent (e.g., ethyl acetate).

    • Add the activated carbon support to the ruthenium salt solution.

    • Stir the mixture to ensure even distribution of the metal precursor onto the support.

    • Remove the solvent via evaporation.

  • Drying and Reduction:

    • Dry the impregnated support to remove any residual solvent.

    • Reduce the catalyst precursor in a hydrogen atmosphere at a temperature typically ranging from 200 to 500°C for 2-6 hours.[7]

Catalyst Characterization

To understand the physicochemical properties that govern catalytic performance, a suite of characterization techniques is employed:

  • X-ray Diffraction (XRD): Identifies the crystalline phases of the catalyst, such as the metallic nickel or ruthenium particles and the support structure. It can also be used to estimate the average particle size of the active metal.[3][10]

  • Temperature-Programmed Reduction (TPR): Determines the reducibility of the metal oxide precursors to their active metallic state by monitoring hydrogen consumption as a function of temperature. This provides insights into the metal-support interaction.[11]

  • Temperature-Programmed Desorption (TPD): Typically using ammonia (NH3-TPD), this technique characterizes the acidity of the catalyst support by measuring the amount of ammonia desorbed at different temperatures. Catalyst acidity can influence side reactions like hydrogenolysis.[3]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and oxidation states of the elements on the catalyst surface.[11][12]

Catalytic Activity Testing

The performance of the prepared catalysts in DMT hydrogenation is evaluated in a batch reactor system.

  • Reactor Setup:

    • A high-pressure autoclave reactor is charged with the catalyst, DMT, and a solvent (e.g., isopropanol, ethyl acetate).[3][7]

  • Reaction Execution:

    • The reactor is sealed, purged with hydrogen, and then pressurized to the desired reaction pressure (e.g., 3-6 MPa).

    • The reactor is heated to the target reaction temperature (e.g., 90-160°C) and stirred for a specified duration.[3][5][6]

  • Product Analysis:

    • After the reaction, the reactor is cooled, and the liquid products are collected.

    • The products are analyzed using gas chromatography (GC) to determine the conversion of DMT and the selectivity to DMCD and other products.

Reaction Pathways and Process Visualization

The hydrogenation of DMT over nickel-based and noble metal catalysts follows distinct pathways, which are visualized below.

DMT_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction DMT Hydrogenation cluster_analysis Analysis prep_ni Ni Precursor + SiO2 Support impreg_k Impregnation (e.g., KF) prep_ni->impreg_k calc_ni Calcination impreg_k->calc_ni red_ni Reduction (H2) calc_ni->red_ni cat_ni Ni-based Catalyst red_ni->cat_ni reactor Batch Reactor (H2, Solvent, T, P) cat_ni->reactor Catalyst Input prep_ru Ru Precursor + Carbon Support impreg_ru Impregnation prep_ru->impreg_ru dry_ru Drying impreg_ru->dry_ru red_ru Reduction (H2) dry_ru->red_ru cat_ru Noble Metal Catalyst red_ru->cat_ru cat_ru->reactor Catalyst Input dmt DMT dmt->reactor products Product Mixture reactor->products gc Gas Chromatography (GC) products->gc results Conversion & Selectivity Data gc->results

Figure 1: General experimental workflow for catalyst synthesis and evaluation.

Reaction_Pathways cluster_Ni Nickel-Based Catalyst Pathway cluster_Noble Noble Metal Catalyst Pathway DMT_Ni Dimethyl Terephthalate (DMT) DMCD_Ni Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) DMT_Ni->DMCD_Ni Hydrogenation of Aromatic Ring Byproducts_Ni Hydrogenolysis Byproducts (e.g., methyl p-toluate) DMT_Ni->Byproducts_Ni Hydrogenolysis of Ester Group CHDM_Ni 1,4-Cyclohexanedimethanol (CHDM) DMCD_Ni->CHDM_Ni Hydrogenation of Ester Groups DMT_Noble This compound (DMT) DMCD_Noble Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) DMT_Noble->DMCD_Noble Highly Selective Hydrogenation of Aromatic Ring CHDM_Noble 1,4-Cyclohexanedimethanol (CHDM) DMCD_Noble->CHDM_Noble Further Hydrogenation of Ester Groups

Figure 2: Reaction pathways for DMT hydrogenation.

Stability and Reusability

The long-term stability of a catalyst is crucial for its industrial viability.

  • Nickel-Based Catalysts: The potassium-modified Ni/SiO2 catalyst has demonstrated good stability, maintaining high DMT conversion (>98%) for up to three cycles and consistent DMCD selectivity over six cycles.[4] The primary deactivation mechanism for nickel catalysts can be sintering of the nickel particles at high temperatures and coke formation.[13]

  • Noble Metal Catalysts: Noble metal catalysts generally exhibit high stability. For instance, a Ru/HZSM-5 catalyst maintained high activity after three cycles.[6] However, they can be susceptible to poisoning from impurities in the feed stream. Bimetallic noble metal catalysts, such as those incorporating a second metal like Ni or Sn, are often developed to enhance stability and reduce the overall cost.[8][10]

Concluding Remarks

The choice between nickel-based and noble metal catalysts for DMT hydrogenation involves a trade-off between cost and performance.

  • Noble Metal Catalysts (e.g., Ru, Pd) remain the benchmark for high activity and selectivity, often operating under milder conditions than traditional industrial processes. They are particularly advantageous when extremely high selectivity to DMCD is required.

  • Nickel-Based Catalysts have emerged as a highly promising, cost-effective alternative. With modifications such as the addition of promoters like potassium fluoride, they can achieve performance metrics comparable to their noble metal counterparts.[2] The primary challenge with nickel catalysts is mitigating the hydrogenolysis of the ester group, which can be addressed through careful catalyst design and optimization of reaction conditions.[3]

For research and development applications, the selection will depend on the specific goals of the synthesis. For large-scale industrial applications, the economic advantages of nickel-based catalysts, coupled with their improving performance and stability, make them an increasingly attractive option. Future research will likely focus on further enhancing the stability and selectivity of nickel-based systems and developing more cost-effective bimetallic formulations.

References

Safety Operating Guide

Dimethyl terephthalate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of dimethyl terephthalate (B1205515) (DMT) is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of DMT safely.

Immediate Safety and Handling

Before handling dimethyl terephthalate, it is essential to be aware of its properties and the necessary safety precautions. DMT is a white solid, and its dust can form explosive mixtures with air.[1][2]

Personal Protective Equipment (PPE):

  • Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

  • Skin: Use protective gloves and clothing to prevent skin exposure.[1][2][3]

  • Respiratory: In case of dust generation or inadequate ventilation, use a particulate filter respirator.[1][2][3]

Handling and Storage:

  • Use in a well-ventilated area to keep airborne concentrations low.[3][4]

  • Minimize dust generation and accumulation.[3]

  • Store in a cool, dry, well-ventilated area in a tightly closed container, away from strong acids and oxidizing agents.[3][4]

  • The storage area should not have drain or sewer access.[1][2]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

First Aid Measures:

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Wash off with soap and plenty of water.[4] Remove contaminated clothing and wash it before reuse.[3]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[4]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. Keep unnecessary personnel away.[5]

  • Control Ignition Sources: Eliminate all open flames and ignition sources as finely dispersed particles can form explosive mixtures in air.[1][2]

  • Contain Spill: Prevent the spill from entering drains, sewers, or waterways.[6]

  • Collect Material: Carefully sweep or vacuum the spilled material.[3][4] If appropriate, moisten the material first to prevent dusting.[1][2]

  • Package Waste: Place the collected material into a suitable, closed, and properly labeled container for disposal.[1][2][4]

  • Decontaminate Area: Clean the affected area thoroughly.

Quantitative Data for this compound

The following table summarizes key quantitative safety and physical data for this compound.

PropertyValueSource(s)
Toxicity
Oral LD50 (Rat)>3200 mg/kg[3][6]
Dermal LD50 (Guinea Pig)>5000 mg/kg[3][5]
Fire Safety
Flash Point141 - 146 °C (286 - 295 °F)[1][3][6]
Autoignition Temperature518 - 555 °C (964 - 1031 °F)[1][3]
Lower Explosion Limit0.8% by volume[1][3]
Upper Explosion Limit11.8% by volume[3]
Physical Properties
Molecular Weight194.19 g/mol [7]
Boiling Point288 °C (550 °F)[1]
Melting Point140 °C (284 °F)[1]
Density1.2 g/cm³[1]
Water SolubilityVery poor / Insoluble[1][7]

Step-by-Step Disposal Procedure

While some sources suggest that smaller quantities can be disposed of with household waste, standard laboratory practice requires a more rigorous approach to protect the environment.[6] Do not discharge this compound into sewers or the environment.[1][2]

Step 1: Waste Identification and Segregation

  • Identify the waste as non-hazardous solid chemical waste. Although not classified as hazardous for transport, it is considered slightly hazardous for water.[6]

  • Collect waste this compound, including spilled material and contaminated disposables (e.g., gloves, wipes), in a dedicated waste container. Do not mix it with other waste types, especially incompatible materials like strong acids or oxidizers.[3]

Step 2: Packaging and Labeling

  • Use a stable, sealable, and chemically compatible container for waste collection.[8]

  • Clearly label the container with "Waste this compound" and include any other information required by your institution's environmental health and safety (EHS) department.

Step 3: Storage of Waste

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

  • Ensure the storage area is away from sources of ignition and incompatible chemicals.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Disposal must be conducted in accordance with all local, state, and federal regulations.[1][2][9] Professional disposal services will ensure that the waste is handled at an appropriate facility, such as a high-temperature incineration plant.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound from a laboratory setting.

G start Unwanted this compound assess Assess Waste (Pure DMT, Contaminated Materials, Spill Debris) start->assess package Package in a Dedicated, Sealable Container assess->package label Label Container Clearly 'Waste this compound' package->label store Store in Designated Waste Accumulation Area label->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs end Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Dimethyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides procedural, step-by-step guidance for the safe handling of Dimethyl terephthalate (B1205515) (DMT), including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures.

Personal Protective Equipment (PPE)

When handling Dimethyl terephthalate, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommendation
Eye and Face Protection Wear splash goggles or safety glasses with unperforated side shields.[1]
Hand Protection Wear chemical-resistant gloves. Butyl rubber gloves are often recommended for esters; however, it is crucial to consult the glove supplier for specific recommendations and breakthrough times.[1]
Skin Protection Wear appropriate protective clothing to prevent skin exposure.[2] In situations where splashing is possible, a chemically resistant apron or suit may be necessary.
Respiratory Protection For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[3] If vapor, aerosol, or dust concentrations exceed permissible exposure limits, an approved respirator is required.[1]

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits for this compound established by OSHA, ACGIH, or NIOSH in the United States.[3] However, other international organizations have established limits, which are provided below for reference.

OrganizationLimit TypeValue
Japan Society for Occupational Health (JSOH) - ProposalOEL-M8 mg/m³
Romania OELsTWA2 mg/m³
Romania OELsSTEL5 mg/m³

Safe Handling and Operational Plan

Adherence to a strict operational plan is essential for the safe handling of this compound.

Engineering Controls:

  • Work in a well-ventilated area. Local exhaust ventilation is preferable to general ventilation to control airborne dust and vapor concentrations.[1][2]

  • For operations that may generate significant dust, consider using a closed system.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.

  • Dispensing: When weighing or transferring the solid material, minimize the creation of dust.

  • During Use: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, strong oxidizing agents, and strong bases.[2] Keep containers tightly closed when not in use.[1][2]

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is a critical component of laboratory safety.

Spill Response:

  • Isolate the Area: In case of a spill, immediately isolate the area. For a solid spill, an initial isolation of at least 25 meters (75 feet) in all directions is recommended.

  • Personal Protection: Wear the appropriate PPE as outlined above.

  • Cleanup:

    • For small spills, dampen the solid material with a suitable solvent like toluene (B28343) to prevent dusting, then transfer to a suitable container for disposal.[4]

    • Alternatively, you can vacuum or sweep up the material and place it into a suitable disposal container.[2] Avoid generating dusty conditions.[2]

    • After the bulk of the material has been removed, clean the contaminated surfaces with a solvent-dampened absorbent paper followed by washing with soap and water.[4]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Disposal Plan:

  • Waste Classification: this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Therefore, it is generally considered a non-hazardous waste unless it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

  • Disposal Method: The generation of waste should be minimized whenever possible.[1] Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[1]

  • Contaminated Materials: Empty containers and liners may retain product residues and should be disposed of in the same manner as the chemical itself.[1] All contaminated PPE and cleanup materials should also be disposed of as chemical waste.

  • Regulatory Compliance: All disposal activities must comply with federal, state, and local environmental protection and waste disposal legislation.[1]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_spill Emergency: Spill cluster_disposal Disposal Phase prep Preparation handling Handling prep->handling storage Storage handling->storage spill Spill Response handling->spill If Spill Occurs disposal Waste Disposal handling->disposal storage->handling ppe Don PPE procedure Follow Procedure ppe->procedure sds Review SDS ventilation Ensure Ventilation sds->ventilation ventilation->ppe collect Collect Waste procedure->collect After Use isolate Isolate Area cleanup Cleanup Spill isolate->cleanup decontaminate Decontaminate cleanup->decontaminate decontaminate->collect label_dispose Label & Dispose collect->label_dispose

Caption: Logical workflow for the safe handling of this compound.

References

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